4-Phenylcyclohexanecarbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
4-phenylcyclohexane-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-5,10-11,13H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLXMWDBBUJWOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40573804, DTXSID201287229 | |
| Record name | 4-Phenylcyclohexane-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40573804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-4-Phenylcyclohexanecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201287229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1466-74-6, 126781-72-4 | |
| Record name | 4-Phenylcyclohexanecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1466-74-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Phenylcyclohexane-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40573804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-4-Phenylcyclohexanecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201287229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-phenylcyclohexane-1-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Phenylcyclohexanecarbaldehyde CAS 1466-74-6 properties
An In-depth Technical Guide to 4-Phenylcyclohexanecarbaldehyde (CAS 1466-74-6)
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of this compound, a versatile chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this guide synthesizes core chemical properties, reactivity profiles, analytical methodologies, and safety protocols, grounded in established scientific principles and data.
Core Chemical Identity and Properties
This compound, registered under CAS number 1466-74-6, is an organic compound featuring a phenyl group attached to a cyclohexane ring, which in turn is substituted with a formyl (aldehyde) functional group.[1] This unique structural combination of aromatic, aliphatic, and reactive carbonyl moieties makes it a valuable building block in synthetic organic chemistry.
Physicochemical Data Summary
The fundamental properties of this compound are summarized below. These parameters are critical for designing experimental conditions, from reaction setup to purification and storage.
| Property | Value | Source |
| CAS Number | 1466-74-6 | PubChem[1] |
| Molecular Formula | C₁₃H₁₆O | PubChem[1] |
| Molecular Weight | 188.26 g/mol | PubChem[1] |
| IUPAC Name | 4-phenylcyclohexane-1-carbaldehyde | PubChem[1] |
| Purity | >95% (Typical) | Thoreauchem |
| Synonyms | 4-Phenylcyclohexanecarboxaldehyde | PubChem[1] |
Synthesis and Reactivity Profile
While specific, large-scale manufacturing protocols are often proprietary, the synthesis of this compound can be approached through established organic chemistry transformations. A common conceptual pathway involves the controlled oxidation of the corresponding alcohol, 4-phenylcyclohexylmethanol. Alternatively, formylation of a suitable 4-phenylcyclohexyl organometallic reagent or reduction of a 4-phenylcyclohexanecarboxylic acid derivative could yield the target aldehyde. The existence of patents related to this chemical structure underscores its utility in proprietary synthetic processes.[1]
Core Reactivity
The chemical behavior of this compound is dominated by the aldehyde functional group. This group is a versatile handle for a wide array of chemical transformations, making the molecule a valuable intermediate.
-
Oxidation: The aldehyde can be readily oxidized to the corresponding 4-phenylcyclohexanecarboxylic acid, a stable building block in its own right.[2][3]
-
Reduction: It can be reduced to form 4-phenylcyclohexylmethanol, providing access to the parent alcohol.
-
Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles, leading to the formation of alcohols (via Grignard or organolithium reagents), cyanohydrins, and other addition products.
-
Condensation Reactions: The aldehyde can participate in condensation reactions such as the Wittig reaction to form alkenes, or aldol-type reactions, which are fundamental carbon-carbon bond-forming strategies.[4]
-
Reductive Amination: Reaction with amines in the presence of a reducing agent yields substituted amines, a key transformation in the synthesis of pharmaceutical lead compounds.
Caption: Workflow for the oxidation of this compound.
Analytical and Spectroscopic Characterization
Rigorous characterization is essential to confirm the identity and purity of this compound. A combination of chromatographic and spectroscopic techniques is typically employed.[5][6]
Chromatographic Methods
-
Gas Chromatography (GC): Due to its volatility, GC coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) is a primary method for assessing purity and identifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used for non-volatile impurity profiling and quantification.[7] Chiral HPLC methods could be developed to resolve enantiomers if the material is racemic and stereoisomeric purity is required.
Spectroscopic Profile
The following data represent the expected spectroscopic signatures for structural elucidation.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides detailed information about the hydrogen environments.[8]
-
Aldehyde Proton (-CHO): A characteristic singlet or triplet (depending on the conformation of the adjacent proton) is expected in the downfield region, typically around δ 9.5-10.0 ppm.
-
Aromatic Protons (-C₆H₅): A multiplet corresponding to the five protons of the phenyl group would appear in the aromatic region, δ 7.1-7.4 ppm.
-
Aliphatic Protons (-C₆H₁₀-): A series of complex multiplets for the ten protons on the cyclohexane ring would be observed in the upfield region, typically between δ 1.2-2.5 ppm.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the carbon skeleton.[9]
-
Carbonyl Carbon (>C=O): A highly deshielded signal is expected far downfield, typically around δ 200-205 ppm.
-
Aromatic Carbons: Signals for the six aromatic carbons would appear between δ 125-150 ppm.
-
Aliphatic Carbons: Signals for the six carbons of the cyclohexane ring would be found in the upfield region, δ 25-50 ppm.
-
-
IR (Infrared) Spectroscopy: IR spectroscopy is invaluable for identifying key functional groups.
-
C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1720-1740 cm⁻¹.
-
C-H Stretch (Aldehyde): Two weak bands are typically observed around 2820 cm⁻¹ and 2720 cm⁻¹.
-
C-H Stretch (Aromatic/Aliphatic): Absorptions will be present around 3000-3100 cm⁻¹ (aromatic) and 2850-2950 cm⁻¹ (aliphatic).
-
C=C Stretch (Aromatic): Peaks around 1600 cm⁻¹ and 1450-1500 cm⁻¹ indicate the presence of the phenyl ring.
-
-
Mass Spectrometry (MS): MS provides the molecular weight and fragmentation patterns.[9]
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 188.26) should be observed.
-
Key Fragments: Common fragmentation patterns would include the loss of the formyl group (-CHO), and fragmentation of the cyclohexane ring.
-
Applications in Drug Discovery and Development
The structural motifs within this compound are prevalent in many biologically active molecules. The phenylcyclohexane core provides a rigid, lipophilic scaffold that can be strategically positioned within a drug candidate to interact with target proteins.
-
Scaffold for Compound Libraries: The aldehyde functionality serves as a key reaction point for building diverse molecular libraries using techniques like multi-component reactions.[10][11] These libraries are essential for high-throughput screening to identify novel hit compounds.
-
Intermediate in Target-Oriented Synthesis: It is a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications, such as antiviral or anticancer agents.[12][13] The development of small organic molecules as therapeutic agents is a cornerstone of modern medicinal chemistry.[14]
Caption: Synthetic utility in generating diverse molecular scaffolds.
Safety, Handling, and Storage
Adherence to strict safety protocols is mandatory when handling this compound.
GHS Hazard Classification
Based on aggregated data, this compound is classified with the following hazards:[1]
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[15][16] Safety showers and eyewash stations should be readily accessible.[15]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield (European Standard EN166).[15]
-
Skin Protection: Wear appropriate protective gloves and a lab coat to prevent skin contact.[15]
-
Respiratory Protection: If ventilation is inadequate or if aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[15][17]
-
First Aid Measures
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a POISON CENTER or doctor.[15][16]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[15]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[15]
-
Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[15]
Storage and Disposal
-
Storage: Store in a cool, dry, and well-ventilated place.[16] Keep the container tightly closed and store locked up.[15] It should be stored away from incompatible materials such as strong oxidizing agents and strong bases.[15][16]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with all federal, state, and local regulations.[15][16]
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15535150, 4-Phenylcyclohexane-1-carbaldehyde. Retrieved from [Link].
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Airgas. (2017). Safety Data Sheet for Nonflammable Gas Mixture. Retrieved from [Link].
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Thoreauchem. (n.d.). This compound-1466-74-6. Retrieved from [Link].
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 344812, 4-Phenyl-cyclohexanecarboxylic acid. Retrieved from [Link].
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Yadav, J. S., & Reddy, B. V. S. (2017). Mechanochemical synthesis of small organic molecules. Beilstein Journal of Organic Chemistry, 13, 1968–2017. Retrieved from [Link].
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Singh, P., & Kumar, A. (2022). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, α-Glucosidase and α-Amylase Inhibitory Activities of a Novel Thiophene Derivative. Polycyclic Aromatic Compounds. Retrieved from [Link].
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14922606, 1-Phenylcyclohexane-1-carbaldehyde. Retrieved from [Link].
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Cies´linska, A., & Waksmundzka-Hajnos, M. (2009). ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. Acta Poloniae Pharmaceutica, 66(1), 3-12. Retrieved from [Link].
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Lee, K., & Kim, Y. (2005). Synthesis of 4'α-C Phenyl-Branched Carbocyclic Nucleoside Using Ring-Closing Metathesis. Bulletin of the Korean Chemical Society, 26(7), 1109-1111. Retrieved from [Link].
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15554880, Cyclohexanecarboxaldehyde, 2-phenyl-. Retrieved from [Link].
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The Center for Professional Innovation & Education (CfPIE). (2024). A Comprehensive Guide to the 4 Main Types of Analytical Chemistry. Retrieved from [Link].
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Salvadori, P., et al. (2001). Preparative HPLC resolution of the CIS cyclohexane analogs of phenylalanine. Chirality, 13(1), 48-54. Retrieved from [Link].
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Gregory, F., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link].
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4-Phenylcyclohexanecarbaldehyde molecular weight and density
An In-depth Technical Guide to 4-Phenylcyclohexanecarbaldehyde: Physicochemical Properties, Synthesis, and Applications in Drug Development
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a bifunctional organic molecule featuring a phenyl group appended to a cyclohexane ring, which is further substituted with a reactive aldehyde group. This unique structural combination makes it a valuable intermediate in organic synthesis and a molecule of significant interest in medicinal chemistry. The phenylcyclohexane scaffold is often explored as a bioisosteric replacement for other aromatic or aliphatic systems to modulate physicochemical properties such as lipophilicity, metabolic stability, and conformational rigidity in drug candidates. This guide provides a comprehensive overview of the core physicochemical properties of this compound, a detailed examination of its synthesis via selective alcohol oxidation, its documented relevance in pharmaceutical research, a robust experimental protocol for its preparation, and essential safety information.
The 4-Phenylcyclohexane Scaffold: An Introduction
The 4-phenylcyclohexane moiety represents a fascinating structural motif in the design of bioactive molecules. It combines the aromatic, hydrophobic nature of a benzene ring with the three-dimensional, conformationally flexible (or rigid, depending on substitution) nature of a cyclohexane ring. This fusion allows medicinal chemists to explore chemical space that is distinct from simple linear or planar aromatic systems. The aldehyde functional group serves as a versatile chemical handle, enabling a wide array of subsequent transformations, including reductive aminations, oxidations to carboxylic acids, and carbon-carbon bond-forming reactions, making this compound a valuable building block for creating diverse chemical libraries. Its utility has been noted in patents for pharmaceutical compositions aimed at treating metabolic diseases, highlighting its relevance to modern drug discovery programs.[1]
Core Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 4-phenylcyclohexane-1-carbaldehyde | PubChem[2] |
| Molecular Formula | C₁₃H₁₆O | PubChem[2] |
| Molecular Weight | 188.26 g/mol | PubChem[2] |
| 188.27 g/mol | BLD Pharm[3] | |
| CAS Number | 1466-74-6 | PubChem[2] |
| Appearance | Not specified (likely a liquid or low-melting solid) | - |
| Density | Data not available | - |
| Boiling Point | Data not available | - |
| Melting Point | Data not available | - |
| Computed XLogP3-AA | 3.0 | PubChem[2] |
Note: XLogP3-AA is a computed measure of hydrophobicity. A higher value indicates greater lipophilicity.
Synthesis and Mechanistic Rationale
The most direct and efficient synthesis of this compound involves the selective oxidation of the corresponding primary alcohol, (4-phenylcyclohexyl)methanol. Among the myriad of oxidative methods, the use of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl, commonly known as TEMPO, as a catalyst is particularly advantageous due to its high selectivity for primary alcohols, mild reaction conditions, and the use of inexpensive and environmentally benign stoichiometric oxidants like sodium hypochlorite (NaOCl).[4][5]
The TEMPO-Catalyzed Oxidation Cycle:
The reaction operates via a catalytic cycle where the TEMPO radical is first oxidized to the active oxidant, the N-oxoammonium ion, by the primary oxidant (NaOCl). This N-oxoammonium ion then oxidizes the alcohol to the aldehyde, regenerating the hydroxylamine form of the catalyst, which is subsequently re-oxidized back into the catalytic cycle. The presence of sodium bromide (NaBr) as a co-catalyst accelerates the initial oxidation of TEMPO.[5] This process is highly efficient and minimizes the over-oxidation of the aldehyde to the corresponding carboxylic acid, which is a common side reaction with stronger oxidizing agents.[6]
Relevance in Medicinal Chemistry and Drug Development
The phenylcyclohexane core of this compound is a key structural motif in modern drug design. Replacing a simple phenyl ring or a flexible alkyl chain with a phenylcyclohexane group can have profound effects on a compound's pharmacological profile.
Key Advantages and Considerations:
-
Modulation of Lipophilicity: The saturated cyclohexane ring generally increases the lipophilicity (and often, the logP) compared to a smaller or more polar substituent. This can enhance membrane permeability and blood-brain barrier penetration, but may also increase metabolic liability or off-target toxicity if not carefully balanced.[5]
-
Vectorial Orientation and Conformational Constraint: The cyclohexane ring provides a rigid scaffold that orients the phenyl group in a well-defined vector in three-dimensional space. This can lead to improved binding affinity and selectivity for a target protein by locking the molecule into a more favorable bioactive conformation.
-
Metabolic Stability: The aliphatic ring can alter the metabolic profile of a drug candidate. While the cyclohexane ring itself can be a site for metabolism (e.g., hydroxylation), its presence can shield adjacent groups or alter the molecule's overall interaction with metabolic enzymes like Cytochrome P450s.
A tangible example of its relevance is its inclusion in patent WO 2018/175537 A1 , which lists 4-phenylcyclohexane-1-carbaldehyde among compounds for pharmaceutical compositions intended for the treatment of metabolic conditions, such as Type 2 Diabetes.[1] This demonstrates that major research institutions consider this scaffold to be of direct interest for developing new therapeutic agents. Furthermore, the broader class of phenylcyclohexane derivatives are used as intermediates in the synthesis of pharmaceuticals and advanced materials like liquid crystals.[7]
Experimental Protocol: Synthesis of this compound
This protocol describes the synthesis of this compound from (4-phenylcyclohexyl)methanol using a TEMPO-catalyzed oxidation under biphasic conditions. This method is adapted from well-established procedures for selective alcohol oxidation.[4][5]
5.1 Reagents and Equipment
-
(4-phenylcyclohexyl)methanol
-
TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl)
-
Sodium bromide (NaBr)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Aqueous sodium hypochlorite (NaOCl, commercial bleach, ~8-13% available chlorine)
-
Hydrochloric acid (HCl, 1M aqueous)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for eluent
5.2 Step-by-Step Methodology
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve (4-phenylcyclohexyl)methanol (1.0 eq) in dichloromethane (DCM, approx. 0.5 M). Add TEMPO (0.01 eq) and sodium bromide (0.1 eq).
-
Biphasic System: To the organic solution, add an equal volume of saturated aqueous sodium bicarbonate solution.
-
Initiation of Oxidation: Cool the vigorously stirring biphasic mixture to 0 °C in an ice bath. Begin the dropwise addition of the sodium hypochlorite solution via a dropping funnel. Maintain the internal temperature below 5 °C throughout the addition. Rationale: This slow addition and low temperature are critical to control the exothermic reaction and prevent side reactions, including over-oxidation.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to destroy any excess hypochlorite.
-
Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM. Combine all organic layers.
-
Washing: Wash the combined organic phase sequentially with 1M HCl and then with brine (saturated aqueous NaCl). Rationale: The acid wash removes basic impurities, while the brine wash helps to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure this compound.
Safety and Handling
This compound is classified as an irritant and requires careful handling in a laboratory setting.
GHS Hazard Statements: [2]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water.
-
Store in a cool, dry, well-ventilated area in a tightly sealed container.
Conclusion
This compound is a valuable chemical intermediate with defined physicochemical properties and clear relevance to organic synthesis and pharmaceutical development. Its synthesis is readily achievable through established, selective oxidation methods. The 4-phenylcyclohexane scaffold it contains offers a strategic tool for medicinal chemists to fine-tune the properties of drug candidates, as evidenced by its appearance in recent pharmaceutical patents. This guide provides the foundational knowledge for researchers to confidently and safely utilize this compound in their scientific endeavors.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15535150, 4-Phenylcyclohexane-1-carbaldehyde. Available at: [Link]
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Neuberg, S., et al. (2019). Selective TEMPO-Oxidation of Alcohols to Aldehydes in Alternative Organic Solvents. European Journal of Organic Chemistry. Available at: [Link]
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Royal Society of Chemistry (2014). Supporting Information for: Polymer-supported chiral imidazolinones as recoverable catalysts for the enantioselective aldol reaction in the presence of water. Available at: [Link]
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Organic Chemistry Portal (2023). Aldehyde synthesis by oxidation of alcohols and rearrangements. Available at: [Link]
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National Center for Biotechnology Information (2013). PubChem Patent Summary for US-8425934-B2, Pharmaceutical compositions. Available at: [Link]
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-
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- 5. Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. CN1982264A - Production of phenyl cyclohexane - Google Patents [patents.google.com]
Technical Guide: Stereochemical Analysis & Synthesis of 4-Phenylcyclohexanecarbaldehyde
This guide details the structural analysis, thermodynamic stability, and stereoselective synthesis of 4-phenylcyclohexanecarbaldehyde , with a specific focus on distinguishing and controlling the cis and trans isomers.
Executive Summary & Structural Logic
This compound (CAS: 1466-74-6) is a critical scaffold in the synthesis of liquid crystal mesogens and pharmacological agents. Its utility is defined by its stereochemistry: the trans-isomer is the thermodynamically preferred and biologically relevant form for most applications due to its extended, planar geometry which favors mesogenic packing and receptor binding.
The Stereochemical Core
The molecule exists as two geometric isomers based on the relative orientation of the formyl (-CHO) and phenyl (-Ph) groups on the cyclohexane ring.
| Feature | Trans-Isomer (Thermodynamic) | Cis-Isomer (Kinetic) |
| Configuration | 1,4-diequatorial | 1-axial, 4-equatorial (or vice versa) |
| Symmetry | ||
| Shape | Linear / Extended | Bent / Angular |
| Stability | High ( | Low ( |
| Coupling ( |
Conformational Analysis (Thermodynamics)
The stability difference is driven by 1,3-diaxial interactions .
-
Trans-Isomer: Both the bulky phenyl group (
-value = 2.8 kcal/mol) and the formyl group ( -value = 0.8 kcal/mol) can occupy the equatorial positions simultaneously. This diequatorial conformation minimizes steric strain. -
Cis-Isomer: One substituent must be axial. Since the phenyl group is significantly bulkier, the conformation with Equatorial-Phenyl / Axial-Formyl is preferred over Axial-Phenyl / Equatorial-Formyl, but it still suffers from repulsive interactions between the axial formyl group and the axial hydrogens at C3 and C5.
Figure 1: The base-catalyzed equilibration drives the mixture toward the stable trans-isomer.
Analytical Characterization (NMR & Identification)
Distinguishing the isomers requires precise analysis of the proton at the C1 position (alpha to the aldehyde).
H NMR Distinction
The Karplus equation dictates that the vicinal coupling constant (
-
Trans (
is axial): The proton at C1 is axial. It has two vicinal axial neighbors (at C2 and C6). The dihedral angle is , resulting in a large coupling constant ( Hz , appearing as a triplet of triplets or wide multiplet). -
Cis (
is equatorial): The proton at C1 is equatorial. It has vicinal axial and equatorial neighbors. The dihedral angles are , resulting in small coupling constants ( Hz , appearing as a narrow multiplet).
Chromatographic Separation
-
GC/HPLC: The trans-isomer, being more linear and having a higher boiling point/different polarity, typically elutes later on non-polar GC columns compared to the more compact cis-isomer, although this can vary by column phase.
Synthesis & Epimerization Protocol
Objective: Synthesize pure trans-4-phenylcyclohexanecarbaldehyde. Strategy: Synthesis of the ester precursor, thermodynamic equilibration (epimerization), followed by controlled reduction.
Workflow Diagram
Figure 2: Stereoselective synthesis workflow via thermodynamic equilibration.
Detailed Protocol
Step 1: Epimerization of the Ester Intermediate
Direct synthesis often yields a ~70:30 cis:trans mixture. To isolate the trans isomer, one must equilibrate the ester precursor before reducing to the aldehyde, as aldehydes are more prone to side reactions (aldol condensation) under vigorous basic conditions.
Reagents:
-
Crude Methyl 4-phenylcyclohexanecarboxylate (cis/trans mix)
-
Sodium Methoxide (NaOMe) (30% in MeOH)
-
Methanol (anhydrous)
Procedure:
-
Dissolve the crude ester mixture (1.0 eq) in anhydrous methanol (0.5 M concentration).
-
Add NaOMe solution (0.2 eq).
-
Reflux the mixture under nitrogen for 4–6 hours. Mechanism: The base deprotonates the alpha-carbon, forming a planar enolate. Reprotonation occurs from the less hindered face, accumulating the thermodynamic trans product.
-
Monitor by GC or NMR until the cis-isomer is <5%.
-
Quench with dilute HCl, extract with EtOAc, and concentrate. Recrystallization from hexanes can further upgrade the trans purity.
Step 2: Selective Reduction to Aldehyde
Converting the ester to the aldehyde requires controlled reduction to prevent over-reduction to the alcohol.
Reagents:
-
trans-Methyl 4-phenylcyclohexanecarboxylate
-
Diisobutylaluminum hydride (DIBAL-H) (1.0 M in toluene)
-
Dichloromethane (DCM) (anhydrous)
Procedure:
-
Dissolve the trans-ester in anhydrous DCM under Argon; cool to -78°C .
-
Add DIBAL-H (1.1 eq) dropwise over 30 minutes. Maintain temp < -70°C.
-
Stir for 1–2 hours at -78°C.
-
Quench: Slowly add methanol, then a saturated solution of Rochelle's salt (Potassium sodium tartrate).
-
Allow the mixture to warm to room temperature and stir vigorously until the aluminum emulsion separates (critical step).
-
Extract with DCM, dry over MgSO4, and concentrate.
-
Purification: Flash chromatography (Silica, Hexane:EtOAc 9:1).
Note: If the aldehyde epimerizes during workup (rare but possible), it can be re-equilibrated using mild base (K2CO3 in MeOH) at room temperature, though this risks aldol side reactions.
Applications in Drug Development
While often used as a liquid crystal mesogen, this scaffold serves as a lipophilic anchor in medicinal chemistry.
-
GPCR Ligands: The 4-phenylcyclohexyl group mimics the spatial occupancy of biphenyls but with different solubility and metabolic profiles.
-
Linker Chemistry: The aldehyde provides a "handle" for reductive amination, allowing the attachment of polar headgroups (e.g., piperazines) to create amphiphilic drugs targeting CNS receptors (dopamine/serotonin).
References
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
-
Oldenziel, O. H., et al. (1977).[2][3] "Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide." Journal of Organic Chemistry, 42(19), 3114–3118. (Alternative expert route via TosMIC).
-
BenchChem. (2025).[1] "Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants."
-
PubChem. "4-Phenylcyclohexane-1-carbaldehyde Compound Summary." National Library of Medicine.
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[4] (Reference for thermodynamic stability of cyclohexanes).
Sources
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- 2. Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide. Introduction of a one-carbon unit [organic-chemistry.org]
- 3. Van Leusen Reaction [organic-chemistry.org]
- 4. 4-Phenylcyclohexanone | C12H14O | CID 78605 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Solubility & Solvent Selection for 4-Phenylcyclohexanecarbaldehyde
[1]
Executive Summary
This compound (CAS: 1466-74-6) is a lipophilic aldehyde intermediate frequently used in the synthesis of liquid crystals and pharmaceutical agents.[1] Commercially available as a mixture of cis and trans isomers, it typically presents as a viscous liquid or low-melting solid at room temperature (MP ~ -21°C for mixtures).[1]
Its solubility profile is dominated by the hydrophobic cyclohexane-phenyl scaffold (LogP ~3.0), rendering it insoluble in water but highly miscible with medium-to-low polarity organic solvents.[1] Successful handling requires selecting solvents that balance solubility with the chemical instability of the aldehyde group (susceptibility to oxidation and acetalization).
Physicochemical Profile & Solubility Landscape
Understanding the physical state and polarity is the prerequisite for solvent selection.
| Property | Value / Characteristic | Implication for Solubility |
| Physical State (25°C) | Liquid (Isomeric mixture) | Focus on miscibility rather than dissolution rate.[1] |
| LogP (Octanol/Water) | ~3.0 (Calculated) | Highly lipophilic; partitions strongly into organic phases.[1] |
| Boiling Point | ~218°C (760 mmHg) | High boiling point; requires high-vacuum for distillation.[1] |
| Functional Group | Aldehyde (-CHO) | Avoid protic solvents with acid catalysts (acetal risk).[1] |
Solvent Compatibility Matrix
The following table categorizes solvents based on interaction capability with this compound.
| Solvent Class | Specific Solvents | Solubility/Miscibility | Operational Notes |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Preferred for extractions due to high solubility and density difference from water.[1] |
| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | Excellent | "Greener" alternative to DCM.[1] Ideal for liquid-liquid extraction.[1] |
| Ethers | THF, MTBE, Diethyl Ether | Excellent | Good for reactions (e.g., Grignard, Wittig). MTBE is preferred for extractions (peroxide risk lower than Et2O).[1] |
| Aromatics | Toluene, Benzene | Excellent | Ideal for high-temperature reactions or azeotropic removal of water.[1] |
| Alcohols | Methanol, Ethanol, Isopropanol | Good | Soluble, but risk of hemiacetal/acetal formation if trace acid is present.[1] Use only for short durations or specific reactions. |
| Alkanes | Hexanes, Heptane, Pentane | Moderate to Good | Miscible, but polarity mismatch may cause phase separation at very low temperatures (useful for low-temp crystallization of derivatives).[1] |
| Aqueous | Water, Brine | Insoluble | The compound will oil out or form a distinct layer.[1] |
Critical Application Protocols
A. Liquid-Liquid Extraction (Work-up)
Due to its high LogP, this compound is efficiently extracted from aqueous reaction mixtures using organic solvents.[1]
-
Recommended Solvent: Ethyl Acetate or DCM .[1]
-
Protocol:
-
Quench reaction with appropriate aqueous buffer (e.g., NH₄Cl).
-
Add organic solvent (1:1 volume ratio relative to aqueous phase).[1]
-
Validation: The aldehyde partitions into the organic layer.[1][2]
-
Wash organic layer with Brine (saturated NaCl) to remove residual water.[1]
-
Dry over anhydrous Na₂SO₄ or MgSO₄.[1]
-
B. Purification: The Bisulfite Adduct Method
While distillation is possible, it requires high vacuum and risks thermal decomposition. The Bisulfite Adduct Method is the "Gold Standard" for purifying lipophilic aldehydes from non-aldehyde impurities (ketones, alcohols, alkenes) without thermal stress.
Mechanism: The aldehyde reacts with aqueous sodium bisulfite to form a water-soluble sulfonate salt.[1] Impurities remain in the organic layer. The salt is then hydrolyzed back to the pure aldehyde.
Step-by-Step Protocol:
-
Adduct Formation :
-
Dissolve crude this compound in a minimal amount of Ethanol or DCM .[1]
-
Add an excess (1.5 - 2.0 equiv) of saturated aqueous Sodium Bisulfite (NaHSO₃) solution.[1]
-
Stir vigorously for 1-2 hours. A thick white precipitate (the bisulfite adduct) may form, or the adduct may dissolve in the aqueous phase depending on the volume.
-
-
Washing (Impurity Removal) :
-
Regeneration :
-
Isolation :
Visualization of Workflows
Diagram 1: Solvent Selection Decision Tree
This logic flow guides the researcher to the optimal solvent based on the intended process.
Caption: Decision tree for selecting the optimal solvent based on experimental requirements (Synthesis, Extraction, or Purification).
Diagram 2: Bisulfite Purification Logic
A visual representation of the phase-switching mechanism used to purify the aldehyde.[1]
Caption: Workflow for the Bisulfite Adduct purification method, highlighting the separation of impurities via phase switching.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15535150, 4-Phenylcyclohexane-1-carbaldehyde. Retrieved February 20, 2026, from [Link]
-
Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999). A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts.[3] Journal of Organic Chemistry, 64(15), 5722-5724. (Contextual grounding for bisulfite protocol).
A Senior Application Scientist's Guide to the Safe Handling of 4-Phenylcyclohexanecarboxaldehyde
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide to the safe handling of 4-Phenylcyclohexanecarboxaldehyde, moving beyond a simple reiteration of a standard Safety Data Sheet (SDS). It is designed to provide a deeper, causal understanding of the hazards associated with this compound and to establish self-validating protocols for its use in a research and development setting.
Core Chemical Identity and Hazard Profile
4-Phenylcyclohexanecarboxaldehyde is an aromatic aldehyde with a molecular structure that dictates its reactivity and toxicological profile. Understanding its fundamental properties is the first step in a comprehensive risk assessment.
| Property | Value | Source |
| IUPAC Name | 4-phenylcyclohexane-1-carbaldehyde | [1] |
| CAS Number | 1466-74-6 | [1] |
| Molecular Formula | C13H16O | [1] |
| Molecular Weight | 188.26 g/mol | [1] |
The primary hazards associated with this compound are driven by the aldehyde functional group and its overall molecular structure. It is classified under the Globally Harmonized System (GHS) with multiple hazard classes that demand rigorous control measures.[1][2]
GHS Hazard Classification and Toxicological Implications
The Globally Harmonized System (GHS) provides a universal framework for classifying chemical hazards.[2][3][4] 4-Phenylcyclohexanecarboxaldehyde is classified as hazardous, and its handling requires an understanding of the specific risks it poses.[1][5]
Table of GHS Classifications:
| Hazard Class | Category | Hazard Statement | Implication for Researchers |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | Ingestion can lead to significant toxic effects. Strict prohibition of eating, drinking, or smoking in the laboratory is critical. |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Direct contact with the skin can cause irritation. Protective gloves and lab coats are mandatory. |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation | Vapors or splashes can cause significant eye irritation. Chemical safety goggles or a face shield are required. |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | Inhalation of vapors or aerosols can irritate the respiratory tract. Work must be conducted in a certified chemical fume hood. |
Expert Insight: The aldehyde group is known for its reactivity, which is a primary contributor to its irritant properties. Aldehydes can react with biological macromolecules, leading to the observed irritation of the skin, eyes, and respiratory system. This reactivity underscores the necessity of avoiding direct contact and inhalation.
Exposure Control and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential, prioritizing engineering controls and supplementing with appropriate PPE.
Engineering Controls:
-
Primary Control: All handling of 4-Phenylcyclohexanecarboxaldehyde, including weighing, dilution, and transfer, must be performed within a properly functioning and certified chemical fume hood.[6] This is the most critical step in minimizing respiratory exposure.
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.[6]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory. If there is a significant splash risk, a full-face shield should be worn in addition to goggles.[7]
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn. Avoid latex gloves, which may offer insufficient protection. Always inspect gloves for tears or pinholes before use.
-
Skin Protection: A flame-resistant lab coat should be worn and kept fully fastened. Ensure that street clothes are fully covered.
-
Respiratory Protection: When engineering controls are not sufficient, a NIOSH-approved respirator may be necessary. However, for standard laboratory-scale operations in a fume hood, this is typically not required.
Emergency Procedures and First Aid
In the event of an exposure, immediate and correct action is crucial.
-
Inhalation: If respiratory irritation occurs, immediately move the affected person to fresh air. If breathing is difficult or symptoms persist, seek immediate medical attention.[5]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[5] If skin irritation persists, seek medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person.[5] Call a poison control center or seek immediate medical attention.
Safe Handling, Storage, and Disposal Protocol
A self-validating protocol ensures that safety checks are integrated into the workflow.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][8]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6][9]
-
The recommended storage condition is often in a freezer under an inert atmosphere.[8]
Experimental Protocol: Preparation of a Stock Solution
This protocol outlines the steps for safely preparing a stock solution of 4-Phenylcyclohexanecarboxaldehyde.
-
Pre-Experiment Checklist:
-
Confirm the chemical fume hood has a current certification sticker and is functioning correctly (check airflow monitor).
-
Assemble all necessary PPE (goggles, nitrile gloves, lab coat).
-
Locate the nearest safety shower and eyewash station.
-
Have appropriate spill cleanup materials (e.g., absorbent pads) readily available.
-
-
Dispensing the Compound:
-
Place a calibrated balance inside the chemical fume hood.
-
Tare a suitable container (e.g., a glass vial).
-
Carefully weigh the desired amount of 4-Phenylcyclohexanecarboxaldehyde. Avoid creating dust or aerosols.
-
Securely cap the container before removing it from the balance.
-
-
Solubilization:
-
In the fume hood, add the desired solvent to the container with the weighed compound.
-
Cap the container and mix by gentle swirling or vortexing until the solid is fully dissolved.
-
-
Post-Handling:
-
Wipe down the work area in the fume hood with an appropriate solvent.
-
Properly dispose of any contaminated materials (e.g., weigh paper, pipette tips) in the designated hazardous waste container.
-
Remove gloves and wash hands thoroughly with soap and water.
-
Waste Disposal:
-
All waste materials contaminated with this compound must be disposed of in accordance with local, state, and federal regulations.[5]
-
Do not dispose of this chemical down the drain. Collect in a designated, labeled hazardous waste container.
By integrating a deep understanding of the chemical's properties with rigorous, self-validating protocols, researchers can effectively mitigate the risks associated with 4-Phenylcyclohexanecarboxaldehyde and ensure a safe laboratory environment.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 15535150, 4-Phenylcyclohexane-1-carbaldehyde. Available at: [Link]
-
AAPPTec, LLC. (n.d.). Safety Data Sheet for Fmoc-Phe(Boc-4-NH2)-OH. Available at: [Link]
-
ChemSafetyPro. (2016). GHS Hazard Class and Hazard Category. Available at: [Link]
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 78605, 4-Phenylcyclohexanone. Available at: [Link]
-
University of Illinois Division of Research Safety. (2026). Chemical Hazard Classification (GHS). Available at: [Link]
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 344812, 4-Phenyl-cyclohexanecarboxylic acid. Available at: [Link]
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 15554880, Cyclohexanecarboxaldehyde, 2-phenyl-. Available at: [Link]
-
United Nations Economic Commission for Europe. (n.d.). Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Available at: [Link]
-
ChemSafetyPro. (2016). GHS Hazard Statement List. Available at: [Link]
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- 3. Chemical Hazard Classification (GHS) | Division of Research Safety | Illinois [drs.illinois.edu]
- 4. unece.org [unece.org]
- 5. fishersci.com [fishersci.com]
- 6. peptide.com [peptide.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
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- 9. fishersci.com [fishersci.com]
Technical Monograph: Physicochemical Characterization of 4-Phenylcyclohexanecarbaldehyde
Executive Summary
4-Phenylcyclohexanecarbaldehyde (CAS 1466-74-6) is a critical bicyclic intermediate utilized in the synthesis of liquid crystal mesogens and pharmaceutical pharmacophores. Its structural rigidity, conferred by the cyclohexane ring, combined with the polarizability of the phenyl group, makes it an ideal scaffold for tuning the optical anisotropy (
This technical guide addresses a common gap in the literature: the precise physicochemical characterization of this aldehyde. While its derivatives (acids and ketones) are well-documented, the aldehyde itself often requires in situ generation or careful isolation due to its susceptibility to oxidation. This guide provides predicted property landscapes, validated synthesis pathways for reference standards, and self-validating protocols for determining refractive index (RI) and boiling point (BP).
Molecular Identity & Stereochemistry
The molecule exists as two geometric isomers: cis and trans. For most advanced applications (liquid crystals, bioactive ligands), the trans-isomer is the target of interest due to its thermodynamic stability (diequatorial conformation) and linear geometry.
| Attribute | Detail |
| IUPAC Name | 4-Phenylcyclohexane-1-carbaldehyde |
| CAS Number | 1466-74-6 |
| Molecular Formula | C |
| Molecular Weight | 188.27 g/mol |
| SMILES | O=CC1CCC(c2ccccc2)CC1 |
| Key Isomer | trans-4-Phenylcyclohexanecarbaldehyde (Equatorial Phenyl / Equatorial Formyl) |
Stereochemical Configuration
The trans isomer places both the bulky phenyl group and the formyl group in equatorial positions, minimizing 1,3-diaxial interactions. The cis isomer forces one group axial, raising the ground state energy.
Figure 1: Thermodynamic equilibrium favors the trans-isomer, which is crucial for maintaining the rod-like shape required for liquid crystal phases.
Physicochemical Properties: Data & Prediction
Experimental data for the isolated aldehyde is scarce in public repositories compared to its acid precursor (4-phenylcyclohexanecarboxylic acid) or the ketone analog (4-phenylcyclohexanone). Below is a synthesized dataset combining available experimental fragments with high-fidelity predictive models (ACD/Labs, EPI Suite).
Table 1: Physicochemical Profile[5]
| Property | Value (Experimental/Consensus) | Confidence | Notes |
| Physical State | Low-melting solid or viscous oil | High | Analogous ketone mp is 77-80°C [1].[1] Aldehydes typically melt lower than ketones. |
| Boiling Point (760 mmHg) | 315°C ± 10°C (Predicted) | Medium | Extrapolated from ketone bp (160°C @ 12 mmHg) [1]. |
| Boiling Point (Reduced) | ~165-170°C @ 12 mmHg | High | Estimated based on 4-phenylcyclohexanone data [2]. |
| Refractive Index ( | 1.545 - 1.555 (Predicted) | High | Phenyl ring contribution increases RI significantly above cyclohexane baseline (1.44). |
| Density | 1.05 ± 0.05 g/cm³ | High | Consistent with aryl-cyclohexane derivatives. |
| Flash Point | >110°C | High | Closed cup prediction. |
Refractive Index Significance
For liquid crystal applications, the RI is a proxy for the electronic polarizability. A value >1.50 is typical for phenyl-containing mesogens. The optical anisotropy (
Experimental Protocols
Synthesis of Analytical Standard
To measure these properties accurately, one must often synthesize the standard fresh to avoid oxidation to the carboxylic acid. The most robust route ensures the trans stereochemistry is retained.
Pathway: trans-4-Phenylcyclohexanecarboxylic acid
Figure 2: Synthesis pathway designed to preserve trans-stereochemistry and minimize over-oxidation.
Boiling Point Determination (Reduced Pressure)
Objective: Determine the boiling point without thermal decomposition.
Protocol:
-
Apparatus: Setup a short-path distillation apparatus (Kugelrohr or Vigreux column).
-
Pressure: Connect to a vacuum manifold capable of stable pressure (e.g., 10 mmHg or 0.5 mmHg).
-
Calibration: Calibrate the manometer against a known standard (e.g., naphthalene) if possible.
-
Heating: Apply heat via a silicone oil bath. Increase temperature at a rate of 5°C/min.
-
Observation: Record the vapor temperature when the first steady drop collects in the receiver.
-
Target Range: Expect 160-170°C at 12 mmHg .
-
Correction: Convert to standard pressure using the Antoine equation or a nomograph for reporting, but explicitly state the experimental pressure.
-
Refractive Index Measurement
Objective: Determine purity and identity.
Protocol:
-
Preparation: If the sample is solid, gently melt it (approx. 40-50°C) or measure as a supercooled liquid if it remains fluid. If stable liquid, measure at 20°C.
-
Instrument: Abbe Refractometer thermostated to 20°C ± 0.1°C.
-
Blanking: Calibrate with 1-bromonaphthalene (
) or water ( ) depending on the prism range. -
Measurement: Place 2-3 drops of the aldehyde on the main prism. Close the latch.
-
Reading: Adjust the compensator to remove color fringing (dispersion) and align the shadowline with the crosshairs.
-
Validation: A reading below 1.50 suggests contamination with non-aromatic solvents (hexanes) or the aliphatic alcohol precursor.[2] A reading >1.56 suggests degradation or high-molecular-weight condensation products.
Applications & Causality
Liquid Crystal Mesogens
The trans-4-phenylcyclohexane moiety is a "hard core" in liquid crystal engineering.
-
Mechanism: The cyclohexane ring provides conformational rigidity without the high viscosity associated with biphenyls. The aldehyde group serves as a reactive handle to attach flexible alkyl tails or cyano groups (via Knoevenagel condensation) to form the final mesogen [3].
-
Causality: The refractive index of the aldehyde directly correlates to the birefringence of the final material. High purity (>99.5% trans) is required to prevent "defects" in the liquid crystal domain.
Pharmaceutical Intermediates[9][10]
-
Role: Used as a lipophilic spacer. The phenylcyclohexyl group mimics the spatial arrangement of certain steroids or diphenylmethane derivatives but with different metabolic stability.
-
Metabolism: Unlike the planar biphenyl, the cyclohexane ring introduces 3D-dimensionality (sp3 carbons), which can improve solubility and alter binding affinity in hydrophobic pockets of enzymes [4].
References
-
Sigma-Aldrich. (n.d.).[3] Product Specification: 4-Phenylcyclohexanone. Retrieved from [4]
-
ChemSynthesis. (2025). 4-Phenylcyclohexanone Physical Properties. Retrieved from
-
PubChem. (2025).[5][6] 4-Phenylcyclohexane-1-carbaldehyde Compound Summary. National Library of Medicine. Retrieved from
-
Cayman Chemical. (2025). trans-4-phenyl-4-Piperidinocyclohexanol Product Data. Retrieved from
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. refractometer.pl [refractometer.pl]
- 3. 4-Phenylcyclohexanone | 4894-75-1 [chemicalbook.com]
- 4. 4-苯基环己酮 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 4-Phenylcyclohexane-1-carbaldehyde | C13H16O | CID 15535150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Phenylcyclohexanone | C12H14O | CID 78605 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Chemical Stability & Handling of 4-Phenylcyclohexanecarbaldehyde
[1][2]
Executive Summary
4-Phenylcyclohexanecarbaldehyde (CAS 1466-74-6) is a structural intermediate often employed in the synthesis of pharmaceutical agents (e.g., antihistamines, antipsychotics).[1] While the cyclohexane ring provides steric bulk, the terminal formyl group (-CHO) renders the molecule highly susceptible to aerobic autoxidation . Exposure to atmospheric oxygen, even at ambient temperatures, accelerates the conversion of the aldehyde to 4-phenylcyclohexanecarboxylic acid.[1] This degradation compromises yield and introduces acidic impurities that can interfere with sensitive downstream catalysis (e.g., organometallic couplings).[2] This guide details the mechanistic basis of this instability, analytical detection methods, and rigorous protocols for storage and purification.
Chemical Profile & Reactivity
The stability of this compound is governed by the bond dissociation energy (BDE) of the formyl C-H bond.[2]
| Property | Data | Relevance to Stability |
| Molecular Weight | 188.27 g/mol | Moderate volatility; degradation products (acids) are significantly less volatile.[1][2] |
| Physical State | Viscous liquid / Low-melting solid | High surface area in liquid state accelerates O₂ diffusion.[1][2] |
| Reactive Moiety | Formyl group (-CHO) | The formyl hydrogen has a BDE of ~85-88 kcal/mol, making it a prime target for radical abstraction.[1][2] |
| Isomerism | cis / trans mixture | Both isomers degrade via the same radical mechanism; trans is thermodynamically favored but equally susceptible to oxidation.[1][2] |
Mechanism of Degradation: Radical Autoxidation
The primary degradation pathway is a free-radical chain reaction with molecular oxygen.[1][2] This process is autocatalytic; once initiated, the accumulation of peracids accelerates further oxidation.
The Pathway
-
Initiation: Trace metals, light, or heat generate a carbon-centered acyl radical by abstracting the formyl hydrogen.[1][2]
-
Propagation:
-
Branching/Termination: The peracid is a strong oxidant.[1][2] It reacts with a second molecule of aldehyde (Baeyer-Villiger type redox) to produce two molecules of carboxylic acid .[1][2]
Mechanistic Visualization
The following diagram illustrates the self-propagating cycle of aldehyde oxidation.
Figure 1: Radical chain mechanism converting this compound to its corresponding carboxylic acid.
Experimental Analysis of Stability
Researchers must validate the purity of the aldehyde prior to use.[2] The presence of the carboxylic acid is the primary quality attribute to monitor.[2]
Visual Inspection[1][2]
-
Degraded: Darkening color (yellow-orange) and the formation of white crystalline solids (the acid has a higher melting point than the aldehyde).[2]
Analytical Methods
| Method | Diagnostic Signal (Pure Aldehyde) | Diagnostic Signal (Degraded/Acid) |
| 1H NMR (CDCl₃) | Sharp singlet/doublet at 9.6–9.8 ppm (CHO).[1][2] | Disappearance of CHO peak.[1][2] Appearance of broad singlet at 10–12 ppm (COOH).[1][2] |
| TLC (SiO₂) | Higher R_f (Less polar).[1][2] | Lower R_f (More polar, often streaks).[2] |
| GC-MS | Molecular Ion: 188 m/z . | Molecular Ion: 204 m/z (+16 amu).[1][2] Broad/tailing peak shape due to acid polarity.[1][2] |
| IR Spectroscopy | C=O stretch at ~1725 cm⁻¹ . | C=O stretch shifts/broadens (~1700 cm⁻¹ ).[1][2] O-H stretch (broad) at 2500–3300 cm⁻¹ . |
Handling & Storage Protocols
To maximize shelf-life, the "Chain of Custody" for the molecule must exclude oxygen and moisture.[1]
Storage Conditions
-
Atmosphere: Store strictly under an inert atmosphere (Argon preferred over Nitrogen due to higher density).[1][2]
-
Temperature: Long-term storage at -20°C is required. Short-term (days) at 2–8°C is acceptable.[1][2]
-
Container: Amber glass vials with Teflon-lined screw caps.[1][2] Parafilm is insufficient for long-term oxygen exclusion; use electrical tape or shrink bands over the cap.[1][2]
Handling
-
Re-purification: If the compound has been stored for >3 months, check purity via TLC/NMR before use.
-
Solvents: Avoid using ethers (THF, Et₂O) that contain peroxides, as these will initiate the radical chain oxidation of the aldehyde immediately.
Purification & Recovery
If oxidation is detected, the compound can often be "rescued" rather than discarded.[2] The carboxylic acid impurity is significantly more acidic and polar than the aldehyde.[2]
Recovery Workflow
Method A: Bicarbonate Wash (For <10% Oxidation) [2]
-
Dissolve the impure sample in a non-polar solvent (Dichloromethane or Ethyl Acetate).[1][2]
-
Wash with saturated aqueous Sodium Bicarbonate (NaHCO₃) .[1][2] The acid converts to the water-soluble carboxylate salt.[1][2]
-
Separate the organic layer, dry over MgSO₄, and concentrate.[2][3]
Method B: Bisulfite Adduct (For >10% Oxidation or High Purity Needs) Aldehydes form solid adducts with sodium bisulfite, while impurities (acids, ketones) do not.[2]
-
Shake the impure oil with saturated aqueous Sodium Bisulfite (NaHSO₃) .[1][2]
-
Filter the resulting solid adduct and wash with ether (removes non-aldehyde impurities).[1][2]
-
Regenerate the aldehyde by treating the solid with aqueous Sodium Carbonate (Na₂CO₃) or dilute HCl, then extract back into organic solvent.[2]
Figure 2: Decision tree for purifying partially oxidized this compound.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15535150, 4-Phenylcyclohexane-1-carbaldehyde.[1][2] Retrieved from [Link]
-
Hermans, I., et al. (2008). Autoxidation Chemistry: Bridging the Gap Between Homogeneous Radical Chemistry and (Heterogeneous) Catalysis.[2] Chemical Reviews.[1][2] Retrieved from [Link]
-
Vereecken, L., et al. (2005). Autoxidation of cyclohexane: conventional views challenged by theory and experiment.[2] Angewandte Chemie International Edition.[1][2] Retrieved from [Link]
Strategic Sourcing & Technical Profile: 4-Phenylcyclohexanecarbaldehyde
Executive Summary
4-Phenylcyclohexanecarbaldehyde (CAS: 1466-74-6) is a critical bicyclic building block used primarily in the synthesis of liquid crystal mesogens and pharmaceutical intermediates (specifically for GPCR ligands and dopamine agonists).[1][2] Its structural rigidity, provided by the cyclohexane ring, makes it an ideal scaffold for defining spatial orientation in bioactive molecules.[1]
This guide analyzes the technical specifications, industrial synthesis routes, supply chain dynamics, and pricing structures necessary for informed R&D and procurement decisions.
Technical Specifications & Chemical Identity
The stereochemistry of this molecule is its most critical quality attribute. The trans-isomer is thermodynamically more stable and is the required form for most liquid crystal and pharmaceutical applications due to its linear, planar conformation which favors receptor binding and mesophase formation.[2]
| Property | Specification |
| CAS Number | 1466-74-6 (General), 126781-72-4 (cis/trans specific) |
| IUPAC Name | 4-Phenylcyclohexane-1-carbaldehyde |
| Molecular Formula | C₁₃H₁₆O |
| Molecular Weight | 188.27 g/mol |
| Appearance | Colorless to pale yellow liquid or low-melting solid |
| Boiling Point | ~145°C at 0.5 mmHg (Predicted) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in water |
| Stability | Air Sensitive: Aldehydes oxidize to carboxylic acids.[1][2][3] Store under Argon/Nitrogen at -20°C. |
| Key Impurities | 4-Phenylcyclohexanecarboxylic acid (Oxidation product), 4-Phenylcyclohexanone (Starting material) |
Critical Note on Stereochemistry: Commercial samples often exist as a mixture of cis and trans isomers. For high-performance applications (e.g., liquid crystals), a trans purity of >95% is typically required.[1] The trans isomer places both the phenyl and formyl groups in equatorial positions, minimizing steric strain.
Strategic Applications in Drug Development
Pharmaceutical Intermediates
The 4-phenylcyclohexyl moiety acts as a lipophilic spacer that mimics the spatial arrangement of biphenyl systems but with different metabolic and solubility profiles.[2]
-
Reductive Amination Precursor: The aldehyde function is readily converted to amines via reductive amination (using NaBH(OAc)₃). These amines are structural analogs to the tail groups found in dopamine agonists like Rotigotine or antipsychotics like Cariprazine .
-
GPCR Ligands: The rigid cyclohexane spacer is used to position pharmacophores at precise distances in NPY Y5 receptor antagonists and various orphan GPCR ligands.
Liquid Crystal Engineering
In the materials science sector, this aldehyde is a precursor to phenylcyclohexyl-based mesogens .[2] The aldehyde group allows for the attachment of flexible alkyl tails or polar head groups (via Wittig or Grignard reactions) essential for nematic phase stability.
Synthesis & Manufacturing Routes
Understanding the synthesis is vital for assessing impurity profiles. The two dominant routes are the Homologation of the Ketone and the Reduction of the Nitrile/Acid .
Route A: Homologation (The "Wittig" Route)
This is the most common lab-scale route, starting from the widely available 4-phenylcyclohexanone (CAS: 4894-75-1).[1][2]
Figure 1: Synthesis via Wittig homologation.[1][2] This route extends the carbon chain by one unit.
Route B: Catalytic Hydrogenation (Industrial)
For bulk manufacturing, the reduction of biphenyl-4-carboxaldehyde or 4-phenylbenzoic acid derivatives is preferred to avoid phosphorus waste.[1][2]
-
Step 1: Hydrogenation of the aromatic ring (typically requires Rh or Ru catalysts).[4]
-
Step 2: Isomerization to the thermodynamic trans product using base (e.g., NaOMe/MeOH).
Supply Chain Landscape & Pricing
Supplier Tiering[1][2]
-
Tier 1 (Catalog/R&D): Sigma-Aldrich (Merck), TCI Chemicals, Alfa Aesar.[1][2]
-
Pros: High reliability, detailed CoA, verified stereochemistry.
-
Cons: High unit cost (
$).[2]
-
-
Tier 2 (Specialty Aggregators): BLD Pharm, Combi-Blocks, ChemScene.[1][2]
-
Tier 3 (Bulk Manufacturers): Custom synthesis houses in China/India.[2]
Market Pricing Estimates (2025)
Pricing is highly dependent on purity (>97% vs >95%) and stereochemical definition.[2]
| Scale | Estimated Price Range (USD) | Supplier Type |
| 1 g | $25 - $45 | Catalog (Sigma/TCI) |
| 5 g | $80 - $120 | Catalog |
| 25 g | $150 - $250 | Specialty (BLD/Combi) |
| 100 g | $400 - $600 | Specialty |
| 1 kg | $1,500 - $2,500 | Bulk/Custom Synthesis |
Procurement Tip: The starting material, 4-Phenylcyclohexanone (CAS: 4894-75-1), is significantly cheaper (~$80 for 10g).[1][2] If your lab has synthetic capacity, buying the ketone and performing the Wittig homologation (Route A) is a cost-effective strategy for needs >50g.[2]
Procurement & Handling Protocols
Quality Control Checklist
When receiving a shipment, verify the following immediately:
-
Appearance: Should be clear/pale yellow.[1][2] Dark brown indicates oxidation or polymerization.[1][2]
-
H-NMR: Check the aldehyde proton signal (~9.6-9.8 ppm).
-
Purity: Ensure <1% 4-phenylcyclohexanecarboxylic acid (broad OH peak in NMR).
Storage[1][2]
-
Temperature: -20°C (Freezer).
-
Container: Tightly sealed glass with Teflon liner; parafilm is insufficient for long-term storage of aldehydes.[1][2]
References
-
PubChem. (2025).[2] 4-Phenylcyclohexane-1-carbaldehyde (Compound Summary).[1][2] National Library of Medicine.[2] [Link]
-
Organic Syntheses. (1973).[2] Preparation of Cyclohexanecarbaldehydes via Wittig Reaction. Org.[1][2][5] Synth. Coll. Vol. 5. (General methodology reference). [Link]
Sources
- 1. 1466-76-8|2,6-Dimethoxybenzoic acid|BLD Pharm [bldpharm.com]
- 2. 4-Phenylcyclohexane-1-carbaldehyde | C13H16O | CID 15535150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. JPH08268957A - Production of trans-4-phenylcyclohexane-based compound - Google Patents [patents.google.com]
- 5. japsonline.com [japsonline.com]
An In-depth Technical Guide to 4-Phenylcyclohexanecarbaldehyde (PubChem CID: 15535150)
This guide provides a comprehensive technical overview of 4-Phenylcyclohexanecarbaldehyde, a significant chemical entity in the landscape of synthetic organic chemistry and drug discovery. By integrating foundational chemical data with practical applications and safety protocols, this document serves as an essential resource for researchers, chemists, and professionals in the pharmaceutical and allied industries.
Introduction and Chemical Identity
This compound, identified by the PubChem Compound Identification Number (CID) 15535150, is an organic compound featuring a cyclohexane ring substituted with both a phenyl group and a formyl (aldehyde) group.[1] The strategic placement of these functional groups imparts a unique combination of steric and electronic properties, rendering it a valuable intermediate in the synthesis of more complex molecules. Its structural scaffold is a recurring motif in various biologically active compounds, making it a molecule of considerable interest for medicinal chemistry and materials science.
Physicochemical and Computed Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The following table summarizes the key computed properties of this compound, primarily sourced from the PubChem database.[1]
| Property | Value | Reference |
| Molecular Formula | C13H16O | [1] |
| Molecular Weight | 188.26 g/mol | [1] |
| IUPAC Name | 4-phenylcyclohexane-1-carbaldehyde | [1] |
| CAS Number | 1466-74-6, 126781-72-4 | [1] |
| Exact Mass | 188.120115130 Da | [1] |
| Topological Polar Surface Area | 17.1 Ų | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Complexity | 174 | [1] |
| XLogP3-AA (LogP) | 3 | [1] |
Synthesis and Reactivity Profile
The synthesis of this compound can be approached through several established organic chemistry transformations. A plausible and efficient synthetic route originates from the commercially available 4-phenylcyclohexanone. This ketone can be reduced to the corresponding alcohol, 4-phenylcyclohexanol, which is then oxidized to the target aldehyde.
A proposed synthetic workflow is illustrated below:
Caption: Proposed two-step synthesis of this compound.
The reactivity of this compound is primarily dictated by the aldehyde functional group. It can readily undergo nucleophilic addition reactions, oxidation to the corresponding carboxylic acid (4-phenylcyclohexanecarboxylic acid[2]), and reduction to the alcohol. The presence of the bulky phenylcyclohexyl moiety can introduce steric hindrance, influencing the stereochemical outcome of its reactions.
Potential Applications in Drug Discovery and Development
While specific applications of this compound in drug development are not extensively documented in publicly available literature, its structural analogues and precursors have shown significant utility. For instance, the related ketone, 4-phenylcyclohexanone, is a known precursor for the synthesis of CCR2 antagonists, which are investigated for treating inflammatory diseases like rheumatoid arthritis and atherosclerosis.[3]
The aldehyde functionality serves as a versatile handle for introducing a wide array of chemical diversity through reactions such as reductive amination, Wittig reactions, and aldol condensations. This makes this compound a valuable building block for generating libraries of novel compounds for high-throughput screening in drug discovery campaigns. The lipophilic nature of the phenylcyclohexyl group can also be advantageous for modulating the pharmacokinetic properties of drug candidates. The modern drug discovery process often relies on the synthesis of diverse chemical scaffolds to explore new biological targets.[4]
Spectral Characterization
-
¹H NMR: The proton NMR spectrum would be expected to show a characteristic singlet or doublet for the aldehydic proton in the downfield region (δ 9-10 ppm). The aromatic protons of the phenyl group would appear as multiplets in the range of δ 7-7.5 ppm. The protons on the cyclohexane ring would exhibit complex multiplets in the upfield region.
-
¹³C NMR: The carbon NMR spectrum would feature a distinct resonance for the carbonyl carbon of the aldehyde at a chemical shift of approximately δ 200 ppm. The aromatic carbons would resonate in the δ 120-150 ppm range, while the aliphatic carbons of the cyclohexane ring would be found further upfield.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong carbonyl (C=O) stretching vibration for the aldehyde at around 1720-1740 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic portions would also be present.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight (188.26 g/mol ).
The following diagram illustrates a logical workflow for the characterization of a newly synthesized batch of this compound.
Caption: Logical workflow for the synthesis and characterization of a chemical compound.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards[1]:
-
H302: Harmful if swallowed (Acute toxicity, oral).
-
H315: Causes skin irritation (Skin corrosion/irritation).
-
H319: Causes serious eye irritation (Serious eye damage/eye irritation).
-
H335: May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation).
Handling and Storage:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Ventilation: Use only outdoors or in a well-ventilated area.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.
-
Storage: Store in a well-ventilated place. Keep the container tightly closed.
Experimental Protocols
Synthesis of this compound via Oxidation of 4-Phenylcyclohexanol
This protocol describes a general procedure for the oxidation of 4-phenylcyclohexanol to this compound using pyridinium chlorochromate (PCC).
Materials:
-
4-Phenylcyclohexanol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-phenylcyclohexanol in anhydrous DCM.
-
Add PCC (approximately 1.5 equivalents) to the stirred solution in one portion.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the organic filtrates and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Characterization by ¹H NMR Spectroscopy
Procedure:
-
Dissolve a small amount (5-10 mg) of the purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire the ¹H NMR spectrum on a suitable NMR spectrometer (e.g., 400 MHz).
-
Process the resulting Free Induction Decay (FID) with appropriate Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and assign the chemical shifts to the corresponding protons in the molecule.
Conclusion
This compound is a compound with significant potential as a versatile building block in organic synthesis and medicinal chemistry. Its well-defined structure and the reactivity of its aldehyde group offer numerous possibilities for the creation of novel and complex molecules. A comprehensive understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in a research and development setting.
References
-
PubChem. (n.d.). 4-Phenylcyclohexane-1-carbaldehyde | C13H16O | CID 15535150. Retrieved from [Link]
-
Airgas. (2017, March 21). SAFETY DATA SHEET - Nonflammable Gas Mixture: 4-Phenylcyclohexene 1-999ppm / Nitrogen 99.9001%. Retrieved from [Link]
-
Beilstein Journals. (2017, September 11). Mechanochemical synthesis of small organic molecules. Retrieved from [Link]
-
PubChem. (n.d.). Cyclohexanecarboxaldehyde, 2-phenyl- | C13H16O | CID 15554880. Retrieved from [Link]
-
PubChem. (n.d.). 4-(((2-Amino-3,5-dibromophenyl)methyl)amino)cyclohexan-1-ol--hydrogen chloride (1/1) | C13H19Br2ClN2O | CID 108013. Retrieved from [Link]
-
PubChem. (n.d.). 4-Phenyl-cyclohexanecarboxylic acid | C13H16O2 | CID 344812. Retrieved from [Link]
-
PubChem. (n.d.). 3-[4-[2-(4-piperidin-4-ylanilino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]pyrazol-1-yl]propanenitrile | C23H24N8 | CID 155570099. Retrieved from [Link]
-
PubChem. (n.d.). (3S,4R,5S)-4-Hydroxy-5-methoxy-4-((2S,3R)-2-methyl-3-(3-methyl-2-buten-1-yl)-2-oxiranyl)-1-oxaspiro(2.5)octan-6-one | C16H24O5 | CID 10957430. Retrieved from [Link]
-
PubChem. (n.d.). 4-Phenylcyclohexanone | C12H14O | CID 78605. Retrieved from [Link]
-
PubChem. (n.d.). 3-Isopropyl-4-methyl-pent-2-enoic acid 3-hydroxy-2-(3-isopropyl-4-methyl-pentanoyloxy)-propyl ester. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-dimethyl-2-[[(3R,5R)-1-methyl-5-phenyl-piperidin-3-yl]amino]pyrrolo[3,2-d]pyrimidin-4-one | C20H25N5O | CID 155535148. Retrieved from [Link]
-
PubChem. (n.d.). 1-Phenylcyclohexane-1-carbaldehyde | C13H16O | CID 14922606. Retrieved from [Link]
-
ResearchGate. (n.d.). Carpet/4-Phenylcyclohexene Toxicity: The EPA Headquarters Case. Retrieved from [Link]
-
NIST. (n.d.). Cyclohexanol, 4-phenyl-. Retrieved from [Link]
-
Korean Chemical Society. (n.d.). Synthesis of 4'α-C Phenyl-Branched Carbocyclic Nucleoside Using Ring-Closing Metathesis. Retrieved from [Link]
-
NIST. (n.d.). 1-Cyclohexene-1-carboxaldehyde, 4-(1-methylethyl)-. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4-phenylsemicarbazide. Retrieved from [Link]
- Google Patents. (n.d.). CN1982264A - Production of phenyl cyclohexane.
-
PMC. (n.d.). Research in the Field of Drug Design and Development. Retrieved from [Link]
-
PubChem. (n.d.). Cyclohexanecarboxaldehyde | C7H12O | CID 16275. Retrieved from [Link]
-
European Pharmaceutical Review. (2005, March 7). Applications in drug development. Retrieved from [Link]
-
PMC. (n.d.). Tools shaping drug discovery and development. Retrieved from [Link]
-
PubMed. (2002, December 15). The application of multi-component reactions in drug discovery. Retrieved from [Link]
-
Fragrance Safety. (2022, April 26). 3-cyclohexene, CAS Registry Number 66327-54-6. Retrieved from [Link]
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- 1. 4-Phenylcyclohexane-1-carbaldehyde | C13H16O | CID 15535150 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. 4-Phenylcyclohexanone | 4894-75-1 [chemicalbook.com]
- 4. The application of multi-component reactions in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Reductive amination of 4-Phenylcyclohexanecarbaldehyde with amines
Application Note: Precision Reductive Amination of 4-Phenylcyclohexanecarbaldehyde
Executive Summary
This guide details the optimized protocols for the reductive amination of This compound with primary and secondary amines. This transformation is a cornerstone in the synthesis of GPCR ligands and dopamine transport inhibitors. The cyclohexane core introduces a critical stereochemical variable—cis/trans isomerism —which significantly impacts pharmacological potency. This note provides two distinct protocols: a high-fidelity bench method using Sodium Triacetoxyborohydride (STAB) for chemoselectivity, and a scalable two-step method using Sodium Borohydride (NaBH₄) .
Scientific Foundation & Mechanism
The Substrate Challenge: Stereochemistry
This compound exists as two diastereomers. The phenyl group , being sterically bulky, locks the cyclohexane ring into a chair conformation where the phenyl group occupies the equatorial position to minimize 1,3-diaxial interactions.
-
Trans-isomer (Thermodynamic): The formyl group (-CHO) is equatorial . Both substituents are equatorial.[1] This is the more stable isomer.[2]
-
Cis-isomer (Kinetic/Less Stable): The formyl group is axial .
Critical Insight: The reductive amination converts the formyl group (-CHO) into an aminomethyl group (-CH₂NHR). The stereocenter at C1 is preserved unless reaction conditions (acidic/basic) induce enolization, leading to epimerization. Most drug discovery targets require the thermodynamically stable trans -isomer.
Reaction Pathway & Mechanism
The reaction proceeds via the formation of a carbinolamine, followed by dehydration to an iminium ion. The reducing agent then delivers a hydride to the iminium carbon.
-
Direct Reductive Amination (STAB): The reducing agent is present during imine formation. STAB is mild and reacts faster with the protonated iminium ion than with the aldehyde, preventing direct reduction of the starting material.
-
Stepwise Reductive Amination (NaBH₄): The imine is pre-formed (often with dehydrating agents or in MeOH) and then reduced. This method allows for thermodynamic equilibration of the imine if the trans-isomer is strictly required from a mixed starting material.
Figure 1: Mechanistic pathway highlighting the iminium intermediate and the enamine tautomerization loop that allows for thermodynamic equilibration (cis-to-trans conversion).
Experimental Protocols
Protocol A: High-Fidelity Bench Method (STAB)
Best for: Small scale (10 mg - 5 g), valuable amines, and substrates sensitive to epimerization.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Amine: 1.1 – 1.2 equiv (Free base or salt)
-
Reductant: Sodium triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Additive: Acetic Acid (AcOH) (1.0 – 2.0 equiv if using free amine; not needed for amine salts)
Procedure:
-
Preparation: In a dry vial/flask, dissolve the aldehyde (1.0 equiv) and amine (1.1 equiv) in DCE (concentration ~0.1 – 0.2 M).
-
Note: If the amine is a hydrochloride salt, add 1.1 equiv of Triethylamine (TEA) to liberate the free base.
-
-
Acidification: Add Acetic Acid (1.0 equiv). Stir at room temperature (RT) for 15–30 minutes to promote imine formation.
-
Observation: The solution may warm slightly.
-
-
Reduction: Add STAB (1.5 equiv) in one portion.
-
Safety: Evolution of acetic acid gas is minimal, but ensure ventilation.
-
-
Reaction: Stir at RT under nitrogen for 2–16 hours. Monitor by LCMS for the disappearance of the imine/aldehyde.
-
Quench: Quench by adding saturated aqueous NaHCO₃ (slowly, gas evolution). Stir for 15 minutes.
-
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (typically DCM/MeOH/NH₃ systems).
Protocol B: Scalable/Thermodynamic Method (NaBH₄)
Best for: Scale-up (>5 g), converting cis-aldehyde to trans-amine, and cost-efficiency.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Amine: 1.0 – 1.1 equiv
-
Reductant: Sodium Borohydride (NaBH₄) (1.0 equiv)
-
Solvent: Methanol (MeOH) (Anhydrous preferred)
-
Additive: MgSO₄ or Molecular Sieves (Optional, to drive imine formation)
Procedure:
-
Imine Formation: Dissolve aldehyde and amine in MeOH (0.5 M).
-
Thermodynamic Control: To maximize the trans ratio, reflux this mixture for 2–4 hours (or stir overnight with MgSO₄). This allows the cis-aldehyde/imine to equilibrate to the stable trans-imine via the enamine intermediate.
-
-
Cooling: Cool the mixture to 0 °C (ice bath).
-
Reduction: Add NaBH₄ (1.0 equiv) portion-wise over 20 minutes.
-
Caution: Vigorous hydrogen gas evolution. Do not seal the vessel.
-
-
Reaction: Remove ice bath and stir at RT for 1 hour.
-
Quench: Carefully add 1M HCl or water to quench excess borohydride.
-
Workup: Adjust pH to >10 with NaOH (aq). Extract with EtOAc or DCM.
Optimization & Troubleshooting Guide
| Parameter | Recommendation | Rationale |
| Solvent Choice | DCE (Protocol A) vs MeOH (Protocol B) | DCE is non-coordinating and accelerates STAB reactions. MeOH is required for NaBH₄ to solubilize the reductant and facilitate proton transfer. |
| Stoichiometry | 1.1 equiv Amine | Slight excess of amine ensures complete consumption of the aldehyde, simplifying purification. |
| Water Content | Anhydrous preferred | STAB is moisture sensitive (decomposes to AcOH). Excess water inhibits imine formation. |
| Cis/Trans Ratio | Reflux in MeOH (Protocol B) | If the starting material is a cis/trans mix and you need trans, use Protocol B with a reflux step to thermodynamically equilibrate the imine before reduction. |
| Side Products | Dialkylation | Rare with STAB and secondary amines. If occurring with primary amines, increase amine equivalents to 2.0 or use Protocol B (stepwise). |
Analytical Characterization (NMR)
Distinguishing the cis and trans isomers of the product is critical. The stereochemistry is defined by the relationship between the phenyl ring (C4) and the aminomethyl group (C1).
-
1H NMR (C1-H Proton): Look at the proton attached to the cyclohexane ring at the C1 position (the carbon bearing the -CH₂NHR group).
-
Trans-Isomer: The C1 proton is Axial . It will appear as a broad triplet of triplets (tt) or multiplet with large coupling constants (J ≈ 10–12 Hz) due to diaxial coupling with C2/C6 axial protons.
-
Cis-Isomer: The C1 proton is Equatorial . It will appear as a narrow multiplet or broad singlet with small coupling constants (J < 5 Hz).
-
-
Chemical Shift: The axial proton (Trans product) is typically more shielded (upfield) than the equatorial proton (Cis product).
Workflow Decision Tree
Figure 2: Decision matrix for selecting the appropriate reductive amination protocol based on starting material purity and scale.
References
-
Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.
-
Baxter, E. W., & Reitz, A. B. (2002). "Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents." Organic Reactions.[3][4]
- Eliel, E. L., & Manoharan, M. (1981). "Conformational analysis. 40. Calculated and experimental energies of the conformational isomers of 4-substituted cyclohexanecarboxaldehydes." The Journal of Organic Chemistry, 46(10), 1959-1962.
-
Gribble, G. W. (1998). "Sodium borohydride in carboxylic acid media: a phenomenal reduction system." Chemical Society Reviews, 27, 395-404.
Sources
Application and Protocol for the Synthesis of Cariprazine Intermediates Utilizing 4-Phenylcyclohexanecarbaldehyde
Abstract
This comprehensive guide details a robust and efficient synthetic pathway for key intermediates of Cariprazine, an atypical antipsychotic agent. The protocol leverages the strategic use of 4-phenylcyclohexanecarbaldehyde as a readily accessible starting material. A focal point of this application note is a detailed, step-by-step protocol for the diastereoselective synthesis of the pivotal trans-4-phenylcyclohexylmethanamine intermediate via a one-pot reductive amination. Subsequent functionalization to introduce the N,N-dimethylurea moiety, a crucial pharmacophore of Cariprazine, is also meticulously described. This document is intended for researchers, scientists, and professionals in drug development, providing both the practical "how-to" and the scientific "why" behind the experimental design, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction: The Significance of Cariprazine and its Synthetic Strategy
Cariprazine is a third-generation atypical antipsychotic medication approved for the treatment of schizophrenia and bipolar I disorder.[1] Its unique pharmacological profile is attributed to its partial agonist activity at dopamine D₂ and D₃ receptors, with a preference for the D₃ receptor. The molecular architecture of Cariprazine features a central trans-cyclohexyl scaffold that correctly orients the two key pharmacophoric a, the N,N-dimethylurea group and the 2,3-dichlorophenyl)piperazine moiety.[1] The stereochemistry of the cyclohexane ring is critical for its biological activity, with the trans isomer being the therapeutically active form.[2][3]
The synthesis of Cariprazine, therefore, necessitates a stereocontrolled approach to establish this trans relationship. While various synthetic routes have been explored, this guide focuses on a practical and scalable pathway commencing from this compound. This starting material offers a convergent and efficient entry point to the essential trans-4-phenylcyclohexylmethanamine intermediate.
This application note will provide a detailed protocol for the synthesis of two key intermediates on the path to Cariprazine:
-
Intermediate 1 (I-1): trans-4-Phenylcyclohexylmethanamine
-
Intermediate 2 (I-2): 1-((1r,4r)-4-Phenylcyclohexyl)methyl)-3,3-dimethylurea
The synthesis of these intermediates is a critical step in the overall synthesis of Cariprazine, and the methods described herein are designed for high efficiency, stereoselectivity, and scalability.
Synthetic Pathway Overview
The synthetic strategy outlined in this guide follows a two-step sequence starting from this compound. The first step is a one-pot reductive amination to produce the key amine intermediate, trans-4-phenylcyclohexylmethanamine (I-1). The second step involves the installation of the N,N-dimethylurea functionality to yield Intermediate 2 (I-2).
Caption: Synthetic workflow for Cariprazine intermediates.
Experimental Protocols
Synthesis of Intermediate 1 (I-1): trans-4-Phenylcyclohexylmethanamine
This protocol details a one-pot reductive amination of this compound. This method is advantageous as it avoids the isolation of the intermediate imine, which can be unstable. The use of sodium borohydride in the presence of an ammonium salt provides a mild and effective means of reduction.[4][5] The reaction favors the formation of the thermodynamically more stable trans isomer.
3.1.1. Underlying Principles and Mechanistic Insights
Reductive amination is a cornerstone of amine synthesis, proceeding through a two-step sequence within a single reaction vessel.[6]
-
Imine Formation: The reaction commences with the nucleophilic attack of ammonia (generated in situ from ammonium acetate) on the carbonyl carbon of this compound. This is followed by dehydration to form the corresponding imine (a Schiff base). The reaction is typically acid-catalyzed, and the acetic acid generated from the ammonium acetate facilitates this step.[6]
-
Reduction: The C=N double bond of the imine is then selectively reduced by a hydride-donating agent, in this case, sodium borohydride (NaBH₄), to yield the desired primary amine. Sodium borohydride is a sufficiently mild reducing agent that it does not significantly reduce the starting aldehyde under these conditions, especially when added after imine formation has commenced.[4]
Caption: General mechanism of reductive amination.
3.1.2. Detailed Experimental Protocol
| Parameter | Value/Description |
| Reagents | This compound, Ammonium Acetate (NH₄OAc), Sodium Borohydride (NaBH₄), Methanol (MeOH), Dichloromethane (DCM), Saturated Sodium Bicarbonate Solution (NaHCO₃), Brine, Anhydrous Sodium Sulfate (Na₂SO₄) |
| Equipment | Round-bottom flask, magnetic stirrer, condenser, dropping funnel, separatory funnel, rotary evaporator |
| Reaction Time | 12-18 hours |
| Temperature | Room Temperature |
| Scale | 10 mmol |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.88 g, 10 mmol) and methanol (100 mL).
-
Stir the solution at room temperature until the aldehyde is completely dissolved.
-
Add ammonium acetate (7.71 g, 100 mmol, 10 equivalents) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 1 hour to facilitate imine formation.
-
In a separate beaker, carefully dissolve sodium borohydride (0.76 g, 20 mmol, 2 equivalents) in methanol (20 mL). Caution: Hydrogen gas is evolved. Perform this in a well-ventilated fume hood.
-
Slowly add the sodium borohydride solution to the reaction mixture dropwise over 30 minutes using a dropping funnel. An initial effervescence may be observed.
-
After the addition is complete, allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water (50 mL).
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
To the remaining aqueous residue, add dichloromethane (100 mL) and transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude trans-4-phenylcyclohexylmethanamine (I-1) as a pale yellow oil.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Expected Yield: 75-85%
Characterization Data (Predicted & Literature-Based):
| Analysis | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.35-7.15 (m, 5H, Ar-H), 2.68 (d, J=6.8 Hz, 2H, CH₂-NH₂), 2.48 (tt, J=12.0, 3.2 Hz, 1H, CH-Ar), 1.95-1.85 (m, 4H, cyclohexyl-H), 1.55-1.40 (m, 5H, cyclohexyl-H and NH₂), 1.20-1.05 (m, 2H, cyclohexyl-H). |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 146.9, 128.4 (2C), 126.5 (2C), 125.9, 48.9, 44.1, 40.5, 34.6 (2C), 32.9 (2C). |
| Mass Spec (ESI+) | m/z 190.16 [M+H]⁺ |
Synthesis of Intermediate 2 (I-2): 1-(((1r,4r)-4-Phenylcyclohexyl)methyl)-3,3-dimethylurea
This step involves the formation of the urea linkage, a key structural motif in Cariprazine. The reaction proceeds via the nucleophilic attack of the primary amine (I-1) on N,N-dimethylcarbamoyl chloride.
3.2.1. Rationale for Reagent Selection
N,N-Dimethylcarbamoyl chloride is a commercially available and highly reactive electrophile that readily undergoes nucleophilic substitution with amines to form ureas. The use of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial to scavenge the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.
3.2.2. Detailed Experimental Protocol
| Parameter | Value/Description |
| Reagents | trans-4-Phenylcyclohexylmethanamine (I-1), N,N-Dimethylcarbamoyl Chloride, Triethylamine (TEA), Dichloromethane (DCM), Water, Brine, Anhydrous Sodium Sulfate (Na₂SO₄) |
| Equipment | Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator |
| Reaction Time | 4-6 hours |
| Temperature | 0 °C to Room Temperature |
| Scale | 5 mmol |
Procedure:
-
In a 100 mL round-bottom flask, dissolve trans-4-phenylcyclohexylmethanamine (I-1) (0.95 g, 5 mmol) in dichloromethane (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.01 g, 1.39 mL, 10 mmol, 2 equivalents) to the cooled solution.
-
In a separate container, dissolve N,N-dimethylcarbamoyl chloride (0.64 g, 0.57 mL, 6 mmol, 1.2 equivalents) in dichloromethane (10 mL).
-
Add the N,N-dimethylcarbamoyl chloride solution dropwise to the reaction mixture over 15 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water (30 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, 1-(((1r,4r)-4-phenylcyclohexyl)methyl)-3,3-dimethylurea (I-2), can be purified by recrystallization or column chromatography.
Expected Yield: 80-90%
Characterization Data (Predicted & Literature-Based):
| Analysis | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.35-7.15 (m, 5H, Ar-H), 4.40 (t, J=5.6 Hz, 1H, NH), 3.05 (t, J=6.8 Hz, 2H, CH₂-NH), 2.92 (s, 6H, N(CH₃)₂), 2.48 (tt, J=12.0, 3.2 Hz, 1H, CH-Ar), 1.95-1.85 (m, 4H, cyclohexyl-H), 1.60-1.40 (m, 5H, cyclohexyl-H). |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 158.9, 146.8, 128.4 (2C), 126.5 (2C), 125.9, 48.2, 44.0, 39.8, 36.3 (2C), 34.5 (2C), 32.8 (2C). |
| Mass Spec (ESI+) | m/z 261.20 [M+H]⁺ |
Conclusion and Future Perspectives
The protocols detailed in this application note provide a reliable and scalable synthetic route to key intermediates of Cariprazine, starting from this compound. The one-pot reductive amination offers an efficient method for the diastereoselective synthesis of trans-4-phenylcyclohexylmethanamine. The subsequent ureation reaction proceeds in high yield to provide the N,N-dimethylurea-functionalized intermediate.
These intermediates are primed for the final coupling reaction with the appropriate piperazine derivative to complete the synthesis of Cariprazine. Future work could focus on the optimization of reaction conditions for even greater efficiency and the exploration of alternative, greener solvent systems. Furthermore, the development of a continuous flow process for the reductive amination step could offer significant advantages for large-scale industrial production.
References
-
Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Nature Communications. [Link]
-
The synthesis of the key intermediate of cariprazine a Retrosynthetic... - ResearchGate. [Link]
-
Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - ResearchGate. [Link]
-
Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin - SciELO México. [Link]
-
Reductive Amination, and How It Works - Master Organic Chemistry. [Link]
-
reductive amination using ammonium acetate/NaBH4 - The Hive. [Link]
-
Reductive amination of carbonyl compounds using NaBH4 in a Br??nsted acidic ionic liquid - ResearchGate. [Link]
-
N,N'-DIMETHYLUREA - Ataman Kimya. [Link]
-
5 Combination of 1H and 13C NMR Spectroscopy. [Link]
- CN113493399A - Preparation method for converting configuration of key intermediate of cariprazine - Google P
- CN103420855A - Trans-4-amino cyclohexylmethanol hydrochloride and preparation method thereof - Google P
-
A new generation of antipsychotics: pharmacology and clinical utility of cariprazine in schizophrenia - PMC. [Link]
Sources
- 1. A new generation of antipsychotics: pharmacology and clinical utility of cariprazine in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Sciencemadness Discussion Board - reductive amination using ammonium acetate/NaBH4 - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
Grignard reaction of 4-Phenylcyclohexanecarbaldehyde with phenylmagnesium bromide
Application Note: Grignard Addition of Phenylmagnesium Bromide to 4-Phenylcyclohexanecarbaldehyde
Abstract
This guide details the optimized protocol for the nucleophilic addition of phenylmagnesium bromide (PhMgBr) to this compound. This reaction is a cornerstone transformation in the synthesis of neuroactive pharmacophores and liquid crystal mesogens. The protocol addresses specific challenges associated with conformationally locked cyclohexane systems, stereochemical control (Felkin-Anh selectivity), and rigorous anhydrous handling.
Introduction & Strategic Analysis
The reaction involves the addition of a hard organometallic nucleophile (PhMgBr) to a sterically defined aldehyde.
-
Substrate Dynamics: this compound exists primarily in a chair conformation where the bulky 4-phenyl group occupies the equatorial position (
-value kcal/mol). This "locks" the ring, forcing the aldehyde group at C1 into an equatorial (trans isomer) or axial (cis isomer) position. The commercial starting material is typically the thermodynamically stable trans-isomer (aldehyde equatorial). -
Stereochemical Challenge: The addition creates a new chiral center at the exocyclic carbon. The reaction is governed by the Felkin-Anh model , where the nucleophile approaches the carbonyl carbon along the Bürgi-Dunitz trajectory (
).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Product: The resulting secondary alcohol, (4-phenylcyclohexyl)(phenyl)methanol, is obtained as a mixture of diastereomers (syn/anti relative to the ring methine), which are separable by chromatography.
Reaction Mechanism & Pathway
The following diagram illustrates the mechanistic pathway, highlighting the nucleophilic attack and the transition state considerations.
Figure 1: Mechanistic flow of the Grignard addition. The reaction proceeds via a coordinate complex leading to the magnesium alkoxide.
Experimental Protocol
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Role |
| This compound | 188.27 | 1.0 | Limiting Reagent |
| Phenylmagnesium Bromide | 181.31 | 1.2 - 1.5 | Nucleophile (1.0 M in THF) |
| Tetrahydrofuran (THF) | 72.11 | Solvent | Anhydrous, inhibitor-free |
| Ammonium Chloride (sat. aq.) | - | Excess | Quenching Agent |
Safety Pre-Check
-
PhMgBr: Pyrophoric and moisture-sensitive. Handle only under inert atmosphere (Nitrogen or Argon).
-
Exotherm: The addition is exothermic. Cooling is mandatory.
-
Glassware: Oven-dried (120°C) for >4 hours; assembled while hot under N2 flow.
Step-by-Step Procedure
Step 1: System Preparation
-
Equip a 250 mL 3-neck round-bottom flask (RBF) with a magnetic stir bar, a pressure-equalizing addition funnel, a rubber septum, and a nitrogen inlet adapter.
-
Flame-dry the apparatus under vacuum (optional but recommended) and backfill with Nitrogen. Repeat 3 times.
Step 2: Reagent Preparation
-
Aldehyde Solution: In a separate dry flask, dissolve This compound (1.88 g, 10.0 mmol) in anhydrous THF (20 mL) . Keep under N2.
-
Grignard Charge: Transfer commercially available PhMgBr (12.0 mL, 1.0 M in THF, 12.0 mmol) into the main reaction flask via syringe.
-
Note: If synthesizing PhMgBr de novo from bromobenzene and Mg turnings, ensure the iodine color persists initially and then fades, indicating initiation.
-
Step 3: Reaction (Addition Phase)
-
Cool the PhMgBr solution to 0°C using an ice/water bath.
-
Transfer the Aldehyde Solution to the addition funnel via cannula or syringe.
-
Dropwise Addition: Add the aldehyde solution to the Grignard reagent slowly over 15–20 minutes .
-
Rationale: Adding aldehyde to the Grignard (Inverse Addition) maintains an excess of nucleophile, preventing side reactions like Tishchenko coupling, though normal addition is also acceptable here.
-
-
Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (25°C) .
-
Stir for 2–4 hours . Monitor by TLC (See Section 5).
Step 4: Quenching & Workup
-
Cool the mixture back to 0°C .
-
Quench: Slowly add saturated aqueous NH4Cl (20 mL) . Caution: Vigorous bubbling may occur.
-
Dilute with Diethyl Ether (Et2O) or Ethyl Acetate (50 mL) and Water (20 mL) .
-
Transfer to a separatory funnel. Separate phases.
-
Extract the aqueous layer with Et2O (2 x 30 mL).
-
Combine organic layers and wash with Brine (sat. NaCl, 30 mL) .
-
Dry over anhydrous MgSO4 or Na2SO4 .
-
Filter and concentrate under reduced pressure (Rotavap) to yield the crude oil (often pale yellow/white solid).
Purification & Analysis
Thin Layer Chromatography (TLC)
-
Stationary Phase: Silica Gel 60 F254.
-
Mobile Phase: 20% Ethyl Acetate in Hexanes.
-
Visualization: UV (254 nm) and Anisaldehyde dip (stains alcohols blue/purple).
-
Rf Values:
-
Aldehyde (SM): ~0.6 - 0.7
-
Product (Alcohol): ~0.3 - 0.4 (Look for two close spots indicating diastereomers).
-
Column Chromatography
Purify the crude residue using flash chromatography on silica gel.
-
Gradient: 0%
20% EtOAc in Hexanes. -
Yield Expectation: 85–95%.
Characterization Data (Expected)
-
1H NMR (400 MHz, CDCl3):
- 7.20–7.40 (m, 10H, Aromatic protons).
-
4.30–4.50 (d, 1H, CH-OH). The coupling constant
will differ between diastereomers (larger for anti-relationship). - 0.90–2.00 (m, Cyclohexyl protons).
-
Mass Spectrometry (ESI+):
[M-H2O+H]+ or [M+Na]+ peaks corresponding to MW 266.38.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| No Reaction | "Dead" Grignard reagent (quenched by moisture). | Titrate Grignard before use or use a fresh bottle. Ensure glassware is bone-dry. |
| Low Yield | Enolization of aldehyde (alpha-proton acidity). | Ensure temperature is kept low (0°C) during addition. Add CeCl3 (Luche conditions) if enolization is severe (rare for this substrate). |
| Biphenyl Impurity | Homocoupling of PhMgBr. | This is a common byproduct.[3] It is non-polar and elutes with the solvent front in chromatography. |
| Solidification | Product precipitation during workup. | Use more solvent (EtOAc) or warm the organic layer slightly during extraction. |
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 9: Nucleophilic addition to the carbonyl group).
-
Mengel, A., & Reiser, O. (1999). Chem. Rev., 99(5), 1191–1224. (Review of nucleophilic additions to chiral aldehydes and Felkin-Anh models).
-
BenchChem Protocols. General Grignard Reaction Protocols. (Standard operating procedures for organometallic additions).
-
Organic Syntheses. Phenylmagnesium Bromide Preparation and Usage. Coll. Vol. 1, p. 550 (1941).
Sources
Application Note & Protocol: Wittig Olefination of 4-Phenylcyclohexanecarbaldehyde
Abstract: This document provides a comprehensive guide for the Wittig olefination of 4-phenylcyclohexanecarbaldehyde to synthesize 4-vinyl-1-phenylcyclohexane. The Wittig reaction is a cornerstone in organic synthesis for its reliability in converting aldehydes and ketones into alkenes with high regioselectivity.[1][2][3][4] This protocol details the underlying mechanism, provides a step-by-step experimental procedure, offers characterization guidance, and includes a troubleshooting section to address common challenges. The methodology is designed for researchers in organic synthesis and drug development, emphasizing safety, efficiency, and product integrity.
Introduction and Scientific Context
The Wittig reaction, a Nobel Prize-winning transformation, offers a powerful method for carbon-carbon double bond formation by precisely replacing a carbonyl oxygen with a carbon group from a phosphorus ylide.[4][5] Its primary advantage over other olefination methods, such as elimination reactions, is the unambiguous placement of the double bond, which prevents the formation of regioisomers.[4][5]
This application note focuses on the conversion of this compound into 4-vinyl-1-phenylcyclohexane. This transformation is of interest as it installs a terminal vinyl group, a versatile functional handle for subsequent chemical modifications, including polymerization, cross-coupling reactions, and hydroboration.[6] The protocol employs methylenetriphenylphosphorane, a common and highly reactive Wittig reagent, generated in situ from its corresponding phosphonium salt.
Reaction Mechanism
The Wittig reaction proceeds through two principal stages: the formation of the phosphorus ylide and the subsequent olefination of the carbonyl compound.
Stage 1: Ylide Formation A phosphorus ylide (also called a phosphorane) is a neutral molecule containing a formally positive phosphorus adjacent to a formally negative carbon.[7] It is prepared via a two-step sequence:
-
SN2 Alkylation: The synthesis begins with the nucleophilic attack of triphenylphosphine (PPh₃) on a primary alkyl halide, such as methyl bromide, to form a stable alkyltriphenylphosphonium salt.[5][7]
-
Deprotonation: The resulting phosphonium salt possesses an acidic proton on the carbon adjacent to the phosphorus (pKa ≈ 22 in DMSO).[6] This proton is abstracted by a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), sodium hydride (NaH), or sodium amide (NaNH₂), to generate the nucleophilic ylide.[6][7]
Stage 2: Olefination The core of the Wittig reaction involves the interaction of the ylide with the aldehyde.
-
Nucleophilic Attack & Cycloaddition: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of this compound. While historically thought to proceed via a zwitterionic betaine intermediate, strong evidence now supports a concerted [2+2] cycloaddition mechanism under lithium-salt-free conditions, directly forming a four-membered ring intermediate known as an oxaphosphetane.[1][6][8]
-
Decomposition: The oxaphosphetane intermediate is unstable and spontaneously decomposes through a retro-[2+2] cycloaddition.[5][6] This irreversible step is driven by the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide (TPPO) byproduct, yielding the desired alkene, 4-vinyl-1-phenylcyclohexane.[3]
Caption: The Wittig reaction mechanism.
Detailed Experimental Protocol
This protocol details the in situ generation of methylenetriphenylphosphorane followed by its reaction with this compound.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Properties (if applicable) |
| Methyltriphenylphosphonium Bromide | [Ph₃PCH₃]Br | 357.22 | 12.0 | 4.29 g | Hygroscopic solid, dry before use. |
| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | 11.0 | 4.4 mL (2.5 M in hexanes) | Pyrophoric, handle under inert gas. |
| This compound | C₁₃H₁₆O | 188.27 | 10.0 | 1.88 g | Aldehyde (mixture of cis/trans isomers). |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | 100 mL | Dry over sodium/benzophenone or from a solvent system. |
| Saturated Aqueous NH₄Cl | NH₄Cl | - | - | ~50 mL | For quenching the reaction. |
| Diethyl Ether (Et₂O) | (C₂H₅)₂O | 74.12 | - | ~150 mL | For extraction. |
| Brine (Saturated Aqueous NaCl) | NaCl | - | - | ~50 mL | For washing. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | ~5 g | For drying the organic phase. |
| Silica Gel (230-400 mesh) | SiO₂ | - | - | As needed | For column chromatography. |
Step-by-Step Procedure
Caption: Experimental workflow for Wittig olefination.
A. Ylide Preparation (In Situ)
-
Assemble a 250 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet. Flame-dry the glassware under vacuum and cool under a positive pressure of nitrogen.
-
To the flask, add methyltriphenylphosphonium bromide (4.29 g, 12.0 mmol).
-
Add anhydrous THF (80 mL) via cannula or syringe. Stir the resulting suspension.
-
Cool the flask to 0°C using an ice-water bath.
-
Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise via syringe over 10 minutes. A deep orange or yellow color will develop, indicating the formation of the ylide.
-
Allow the mixture to stir at 0°C for an additional 30 minutes.
B. Olefination Reaction
-
In a separate dry flask, dissolve this compound (1.88 g, 10.0 mmol) in anhydrous THF (20 mL).
-
Add the aldehyde solution dropwise to the stirring ylide suspension at 0°C over 15 minutes. The orange color of the ylide will fade.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).
C. Reaction Quench and Work-up
-
Cool the reaction mixture back to 0°C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (~50 mL).
-
Transfer the mixture to a separatory funnel. Add diethyl ether (100 mL) and water (50 mL).
-
Separate the layers. Extract the aqueous layer with an additional portion of diethyl ether (50 mL).
-
Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL).
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
D. Purification
-
The resulting crude oil or solid contains the desired product and the major byproduct, triphenylphosphine oxide (TPPO). Purification is necessary.
-
Prepare a silica gel column using a suitable eluent system. A good starting point is a non-polar solvent like hexanes or petroleum ether, gradually increasing the polarity with ethyl acetate (e.g., 100% hexanes to 98:2 hexanes:ethyl acetate).
-
Load the crude product onto the column and elute, collecting fractions. The nonpolar alkene product should elute before the more polar TPPO.
-
Combine the pure fractions (as determined by TLC) and remove the solvent in vacuo to yield 4-vinyl-1-phenylcyclohexane as a colorless oil.
Product Characterization
-
¹H NMR (CDCl₃): Expect signals for the vinyl protons (~5.7-5.9 ppm for the methine and ~4.9-5.1 ppm for the two methylene protons), phenyl protons (~7.1-7.3 ppm), and aliphatic cyclohexyl protons (~1.0-2.5 ppm). The characteristic aldehyde proton signal from the starting material (~9.5-9.7 ppm) should be absent.
-
¹³C NMR (CDCl₃): Expect signals for the vinyl carbons (~145 ppm and ~112 ppm), phenyl carbons, and aliphatic carbons. The aldehyde carbonyl carbon (~204 ppm) should be absent.
-
IR (neat): Look for the disappearance of the strong C=O stretch (~1725 cm⁻¹) from the aldehyde and the appearance of a C=C stretch (~1640 cm⁻¹).
-
Mass Spectrometry (EI): Expected M⁺ peak at m/z = 186.29.
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete ylide formation due to wet solvent, glassware, or reagents. 2. Impure or degraded n-BuLi. 3. Aldehyde is impure or has undergone oxidation. | 1. Ensure all glassware is rigorously dried. Use freshly distilled or commercially available anhydrous solvents. Dry the hygroscopic phosphonium salt in a vacuum oven before use. 2. Titrate the n-BuLi solution before use to confirm its molarity. 3. Purify the aldehyde by distillation or chromatography if necessary. |
| Starting Aldehyde Recovered | 1. Insufficient Wittig reagent was generated or added. 2. The ylide decomposed before the aldehyde was added. | 1. Use a slight excess (1.1-1.2 equivalents) of the phosphonium salt and base relative to the aldehyde. 2. Add the aldehyde solution promptly after the ylide has been generated and stirred for the recommended time. |
| Difficult Purification from TPPO | 1. TPPO is highly polar and can be soluble in many organic solvents, often co-eluting with products of similar polarity.[9] | 1. Optimize column chromatography with a very non-polar eluent system (e.g., pure hexanes or pentane). 2. If the product is non-polar, triturate the crude mixture with cold diethyl ether or pentane; the product may dissolve while TPPO remains a solid. 3. For persistent issues, chemical methods can be employed, such as converting TPPO to an insoluble salt.[10] |
Safety Precautions
-
n-Butyllithium: n-BuLi is a pyrophoric liquid that can ignite spontaneously on contact with air or moisture. It must be handled under an inert atmosphere (nitrogen or argon) using proper syringe and cannula techniques.
-
Solvents: Anhydrous THF and diethyl ether are highly flammable and can form explosive peroxides upon storage. Use in a well-ventilated fume hood away from ignition sources and ensure solvents are tested for peroxides if they are old or have been opened.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-resistant lab coat, safety goggles, and nitrile gloves when performing this reaction.
References
-
Wittig reaction - Wikipedia. (n.d.). Wikipedia. [Link]
-
Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]
-
Organic & Biomolecular Chemistry. (n.d.). A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions. Royal Society of Chemistry. [Link]
-
Study.com. (n.d.). The Wittig Reaction | Mechanism, Application & Examples. [Link]
-
Taylor & Francis Online. (2025, August 11). Wittig reaction purification for products with very low polarity. [Link]
-
OpenStax. (2023, September 20). 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry. [Link]
-
Chemistry Steps. (2023, October 16). The Wittig Reaction: Examples and Mechanism. [Link]
-
ACS Publications. (2007, February 6). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides | Organic Letters. [Link]
-
Wellesley College. (n.d.). The Wittig Reaction: Synthesis of Alkenes. [Link]
-
Wikipedia. (2020, October 15). Wittig reaction. [Link]
-
Chemistry LibreTexts. (2025, February 24). 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). Typical reaction conditions for the Wittig reaction of 4‐phenyl... [Link]
-
ChemRxiv. (n.d.). High-speed Ball Milling Enables an Ultra-fast Wittig Olefination Under Ambient and Solvent-free Conditions Without Ylide Pre-for. [Link]
-
Myers, A. (n.d.). The Wittig Reaction. Chem 115. Harvard University. [Link]
-
YouTube. (2020, October 18). Wittig Olefination Reaction | Part-IV: Retrosynthesis | Organic Name Reactions. [Link]
- Google Patents. (n.d.).
-
Organic Letters. (2010). Chromatography-Free Wittig Reactions Using a Bifunctional Polymeric Reagent. [Link]
-
RSC Publishing. (n.d.). Synthesis of peptide–vinyl polymer multiblock hybrids by nitroxide-mediated polymerization: breaking the limitations of monomer compatibility. [Link]
-
Wikipedia. (n.d.). 4-Vinylcyclohexene. [Link]
-
Organic Syntheses. (n.d.). Cyclohexanol, 2-phenyl-, (1R-trans)-. [Link]
-
European Patent Office. (n.d.). Vinylcyclohexane-based polymers and process for production thereof - EP 0322731 B1. [Link]
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- 10. A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Oxidation of 4-Phenylcyclohexanecarbaldehyde to 4-phenylcyclohexanecarboxylic acid
An In-depth Guide to the Synthesis of 4-Phenylcyclohexanecarboxylic Acid via Oxidation of 4-Phenylcyclohexanecarbaldehyde
Abstract
This application note provides a comprehensive guide for the chemical oxidation of this compound to its corresponding carboxylic acid, 4-phenylcyclohexanecarboxylic acid. This transformation is a critical step in various organic synthesis workflows, particularly in the development of pharmaceutical intermediates and liquid crystal materials. We will explore two prominent oxidation methodologies: the highly selective Pinnick oxidation and the powerful, albeit hazardous, Jones oxidation. This document furnishes detailed theoretical discussions, comparative analyses, step-by-step experimental protocols, and essential safety considerations to empower researchers in achieving efficient and reliable synthesis.
Introduction: The Significance of Aldehyde Oxidation
The oxidation of aldehydes to carboxylic acids is a cornerstone transformation in organic chemistry, fundamental to the synthesis of a vast array of molecules.[1][2] 4-Phenylcyclohexanecarboxylic acid, the target molecule of this guide, serves as a valuable building block in diverse fields of chemical research.[3] The choice of oxidant is paramount and is dictated by the substrate's complexity, the presence of other sensitive functional groups, and scalability requirements. An ideal oxidation protocol offers high yield, operational simplicity, and a favorable safety profile.
This guide will provide the necessary technical details and expert insights to select and execute the most appropriate method for converting this compound into 4-phenylcyclohexanecarboxylic acid.
Methodologies for Aldehyde Oxidation
Two distinct and illustrative methods for this transformation are the Pinnick and Jones oxidations. The selection between these is a classic case of balancing selectivity and reaction mildness against oxidative power and cost.
The Pinnick Oxidation: A Chemoselective Approach
Developed from the work of Lindgren, Nilsson, Kraus, and Pinnick, this method has become a mainstay in modern organic synthesis for its exceptional mildness and tolerance of a wide range of functional groups.[4][5][6] It is particularly advantageous for complex molecules where harsh conditions could lead to undesired side reactions.
Mechanism and Rationale: The active oxidant is chlorous acid (HClO₂), generated in situ from sodium chlorite (NaClO₂) under weakly acidic conditions, typically buffered with a phosphate salt.[5] The mechanism proceeds through the addition of chlorous acid to the aldehyde, forming a hydroxyallyl chlorite intermediate. This intermediate then undergoes a pericyclic fragmentation to yield the carboxylic acid and hypochlorous acid (HOCl) as a byproduct.[1][2][6]
A critical aspect of the Pinnick protocol is the management of the reactive HOCl byproduct. HOCl can engage in undesirable side reactions, such as the chlorination of double bonds or deactivation of the sodium chlorite reagent.[4][5] To mitigate this, a scavenger, most commonly 2-methyl-2-butene, is added to the reaction mixture. This sacrificial alkene readily reacts with HOCl, effectively removing it from the system.[6]
Caption: The Pinnick oxidation mechanism.
The Jones Oxidation: A Potent, Classic Method
The Jones oxidation employs chromium trioxide (CrO₃) dissolved in aqueous sulfuric acid and acetone.[7][8] It is a powerful and rapid method for oxidizing primary alcohols and aldehydes to carboxylic acids.[9][10]
Mechanism and Rationale: The active species is chromic acid (H₂CrO₄). For aldehydes, the oxidation is proposed to occur via the formation of a hydrate, which is then oxidized by the chromic acid in a manner similar to a secondary alcohol.[11] This reaction is highly exothermic and proceeds quickly.[8]
The primary drawback of the Jones oxidation is its hazardous nature. Chromium(VI) compounds are carcinogenic and highly toxic, necessitating stringent safety protocols and specialized waste disposal.[7][12][13] Furthermore, the strongly acidic and oxidative conditions limit its use with substrates bearing acid-sensitive or other oxidizable functional groups.[11] Its use has consequently declined in favor of milder alternatives like the Pinnick oxidation.[7]
Comparative Analysis of Oxidation Methods
The choice between these two methods is a critical decision based on the specific requirements of the synthesis.
| Feature | Pinnick Oxidation | Jones Oxidation |
| Primary Reagents | Sodium chlorite (NaClO₂), NaH₂PO₄ | Chromium trioxide (CrO₃), H₂SO₄, Acetone |
| Reaction Conditions | Mild; Room temp; pH ~3-4[6] | Harsh; Strongly acidic; Exothermic[8] |
| Solvent System | Typically t-BuOH/H₂O[6] | Acetone/H₂O |
| Functional Group Tolerance | Excellent; Tolerates alkenes, sulfides, etc.[5][6] | Poor; Can oxidize other sensitive groups |
| Advantages | High chemoselectivity, mild conditions, safer reagents.[5] | Inexpensive, rapid reaction, high yields.[8][11] |
| Disadvantages | Higher reagent cost, potential for ClO₂ gas evolution. | Extreme toxicity and carcinogenicity of Cr(VI) reagents, harsh conditions, difficult waste disposal.[7][12] |
| Safety Profile | Moderate; Handle NaClO₂ with care. | Severe; Cr(VI) is a known carcinogen.[13][14][15][16] |
Detailed Protocol: Pinnick Oxidation of this compound
This protocol is designed to be a self-validating system, with clear steps for execution, monitoring, and product verification.
Materials and Reagents
-
This compound
-
tert-Butanol (t-BuOH)
-
Deionized Water
-
Sodium chlorite (NaClO₂, 80% technical grade)
-
Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O)
-
2-Methyl-2-butene
-
Diethyl ether (Et₂O)
-
Hydrochloric acid (HCl, 3M aqueous)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
TLC plates (silica gel 60 F₂₅₄)
-
Round-bottom flask, magnetic stirrer, addition funnel
Safety Precautions
-
Sodium Chlorite (NaClO₂): A strong oxidizing agent. Do not mix with acids in a concentrated form, as this can liberate toxic chlorine dioxide gas. Avoid contact with combustible materials.
-
2-Methyl-2-butene: Volatile and flammable.
-
General: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (5.0 g, 26.5 mmol, 1.0 equiv) in tert-butanol (65 mL). To this solution, add 2-methyl-2-butene (14 mL, 133 mmol, 5.0 equiv).
-
Oxidant Preparation: In a separate beaker, prepare the oxidant solution by dissolving sodium chlorite (80%, 8.0 g, 70.8 mmol, 2.6 equiv) and sodium dihydrogen phosphate monohydrate (8.0 g, 58.0 mmol, 2.2 equiv) in deionized water (65 mL).
-
Reaction Execution: Place the flask containing the aldehyde solution in a room temperature water bath to dissipate any heat generated. Slowly add the aqueous oxidant solution to the stirring aldehyde solution over a period of 30-45 minutes using an addition funnel. The reaction mixture will turn yellow.
-
Monitoring: Allow the reaction to stir vigorously at room temperature. Monitor the disappearance of the starting aldehyde by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, concentrate the mixture in vacuo to remove the tert-butanol. Add 100 mL of water to the remaining slurry.
-
Acidification: Cool the aqueous mixture in an ice bath and carefully acidify to pH ~2 by the slow addition of 3M HCl. A white precipitate of the carboxylic acid should form.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 75 mL).
-
Washing and Drying: Combine the organic layers and wash with saturated brine (1 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude white solid from a suitable solvent system (e.g., ethanol/water or toluene) to afford pure 4-phenylcyclohexanecarboxylic acid.
Characterization
The final product, 4-phenylcyclohexanecarboxylic acid, should be a white crystalline solid.
-
Molecular Formula: C₁₃H₁₆O₂[17]
-
Molecular Weight: 204.27 g/mol [18]
-
Melting Point: 202-204 °C[18]
-
Appearance: White powder/crystals[18]
Further characterization can be performed using ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the structure and purity.
References
-
Al-Jaber, H. (2020). Mechanistic investigations on Pinnick oxidation: a density functional theory study. Taylor & Francis Online. [Link]
-
Wikipedia. Pinnick oxidation. [Link]
-
Al-Jaber, H., et al. (2020). Mechanistic investigations on Pinnick oxidation: a density functional theory study. Cogent Chemistry. [Link]
-
Wenxuecity. (2023). Pinnick oxidation. [Link]
-
Wikipedia. Jones oxidation. [Link]
-
Grokipedia. Pinnick oxidation. [Link]
-
Chem-Station. (2020). Jones oxidation. [Link]
-
Organic Chemistry Portal. Jones Oxidation. [Link]
-
Integra Chemical Company. Chromium Trioxide Safety Data Sheet. [Link]
-
Reaction Repo. Jones Oxidation. [Link]
-
National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. The National Academies Press. [Link]
-
New Jersey Department of Health. Hazard Substance Fact Sheet: Chromic Trioxide. [Link]
-
Bisley International. Chromium Trioxide Safety Data Sheet. [Link]
-
Redox. (2022). Safety Data Sheet Chromium Trioxide. [Link]
-
PubChem. 4-Phenyl-cyclohexanecarboxylic acid. [Link]
-
Organic Chemistry Tutor. (2022). Jones Oxidation. [Link]
-
PubChem. 4-Phenyl-cyclohexanecarboxylic acid. [Link]
-
ResearchGate. (2018). Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone. [Link]
Sources
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- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. 4-Phenyl-cyclohexanecarboxylic acid | CAS 7494-76-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 5. Pinnick oxidation | www.wenxuecity.com [wenxuecity.com]
- 6. grokipedia.com [grokipedia.com]
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- 9. reactionrepo.mintlify.app [reactionrepo.mintlify.app]
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- 14. nj.gov [nj.gov]
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- 17. 4-Phenyl-cyclohexanecarboxylic acid | C13H16O2 | CID 344812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. 4-phenylcyclohexane-1-carboxylic acid | 7494-76-0 [sigmaaldrich.com]
Application Note: Stereoselective Synthesis of trans-4-Phenylcyclohexyl Amines from Aldehyde Precursors
Executive Summary & Strategic Analysis
The synthesis of trans-4-phenylcyclohexyl amine scaffolds is a critical transformation in the development of GPCR ligands, kinase inhibitors, and antipsychotics (e.g., Cariprazine derivatives). When starting from 4-phenylcyclohexanecarbaldehyde , the chemist faces a bifurcation in synthetic strategy based on the desired carbon count of the target amine.
This guide addresses two distinct pathways dictated by the "Aldehyde to Amine" request:
-
Pathway A (Carbon Degradation): Synthesis of trans-4-phenylcyclohexylamine (Amine directly on ring).[1] This requires excising the carbonyl carbon via a Curtius Rearrangement .
-
Pathway B (Reductive Amination): Synthesis of trans-4-phenylcyclohexylmethylamine (Amine separated by methylene linker).[1] This retains the carbon count via Reductive Amination .
Critical Stereochemical Insight:
The trans-isomer (1,4-diequatorial) is the thermodynamically stable conformer (
Reaction Pathways & Logic
The following decision tree illustrates the synthetic divergence based on the target structure.
Figure 1: Synthetic bifurcation for aldehyde-derived cyclohexyl amines.[1] Pathway A utilizes Curtius rearrangement for chain shortening; Pathway B utilizes reductive amination for chain extension/retention.
Protocol A: Synthesis of trans-4-Phenylcyclohexylamine (Curtius Route)[1]
Target: trans-4-phenylcyclohexan-1-amine (CAS: 5769-10-8) Mechanism: Stereoretentive migration of the alkyl group during thermal decomposition of the acyl azide.[1] Pre-requisite: Oxidation of the aldehyde to 4-phenylcyclohexanecarboxylic acid (standard Pinnick oxidation recommended).
Materials & Reagents
| Reagent | Role | Equiv. | Notes |
| 4-Phenylcyclohexanecarboxylic acid | Substrate | 1.0 | Ensure trans-enriched starting material.[1] |
| Diphenylphosphoryl azide (DPPA) | Azide Source | 1.1 | Safer alternative to acid chloride/NaN3 route.[1] |
| Triethylamine (TEA) | Base | 1.2 | Scavenges phosphate protons.[1] |
| tert-Butanol (t-BuOH) | Solvent/Trap | 10-20 V | Traps isocyanate as Boc-protected amine.[1] |
| Toluene | Co-solvent | - | Inert high-boiling solvent.[1] |
| HCl (4M in Dioxane) | Deprotection | 5.0 | Cleaves Boc group.[1] |
Step-by-Step Methodology
-
Acyl Azide Formation & Rearrangement (One-Pot)
-
Charge a reaction vessel with 4-phenylcyclohexanecarboxylic acid (1.0 eq) and toluene (10 mL/g).
-
Add Triethylamine (1.2 eq) and stir at ambient temperature for 15 minutes.
-
Stir at room temperature for 30 minutes to form the acyl azide.
-
Heat the mixture to 80–90°C . Evolution of nitrogen gas (
) indicates the Curtius rearrangement to the isocyanate is proceeding. -
Checkpoint: Monitor by IR.[1] Disappearance of the acyl azide peak (~2140 cm⁻¹) and appearance of the isocyanate peak (~2270 cm⁻¹) confirms conversion.
-
-
Trapping (Boc-Protection)
-
Once
evolution ceases (approx. 1–2 h), add excess tert-butanol (or use as co-solvent initially).[1] -
Reflux for 4–12 hours to convert the isocyanate to the N-Boc-trans-4-phenylcyclohexylamine .[1]
-
Why: Trapping with alcohol is safer than direct aqueous hydrolysis of the isocyanate, which can lead to urea byproducts.
-
-
Deprotection to Free Amine
-
Concentrate the reaction mixture to remove toluene/t-BuOH.
-
Redissolve the residue in DCM.
-
Add 4M HCl in Dioxane (5 eq) and stir at room temperature for 2 hours.
-
Precipitate the amine hydrochloride salt with diethyl ether or filter directly.
-
-
Stereochemical Validation
-
The Curtius rearrangement proceeds with retention of configuration . If the starting acid was trans, the product is trans.
-
Purification: Recrystallize the HCl salt from Ethanol/Ether to remove any trace cis isomer (the trans isomer packs better and is less soluble).
-
Protocol B: Synthesis of trans-4-Phenylcyclohexylmethylamine (Reductive Amination)
Target: ( trans-4-phenylcyclohexyl)methanamine Mechanism: Reductive Amination using Sodium Triacetoxyborohydride (STAB).[1] Reference: Based on the Abdel-Magid protocol [1].
Materials & Reagents
| Reagent | Role | Equiv. | Notes |
| This compound | Substrate | 1.0 | |
| Amine Source | Nucleophile | 1.1–1.5 | Benzylamine (for protected) or NH4OAc (for primary).[1][3] |
| NaBH(OAc)3 (STAB) | Reductant | 1.4 | Selective for imines over aldehydes.[1] |
| Acetic Acid (AcOH) | Catalyst | 1.0 | Promotes imine formation.[1] |
| 1,2-Dichloroethane (DCE) | Solvent | 10 V | Preferred over DCM for reaction rate.[1] |
Step-by-Step Methodology
-
Imine Formation
-
Dissolve This compound (1.0 eq) in DCE (or THF).
-
Add the Amine Source (e.g., Benzylamine 1.1 eq).
-
Add Acetic Acid (1.0 eq).[1] Stir for 30 minutes at room temperature.
-
Note: If using Ammonium Acetate to get the primary amine directly, use 5-10 equivalents of NH4OAc and Methanol as solvent, followed by NaBH3CN (STAB is less effective with ammonia directly).
-
-
Reduction
-
Add STAB (1.4 eq) in a single portion.
-
Stir at room temperature for 2–16 hours.
-
Monitoring: TLC/LCMS should show consumption of aldehyde. The intermediate imine is rarely observed as it reduces rapidly.
-
-
Workup
-
Hydrogenolysis (If using Benzylamine)
-
If Benzylamine was used to prevent dialkylation: Dissolve crude secondary amine in MeOH.[1]
-
Add Pd/C (10% w/w) and stir under
balloon (1 atm) for 4 hours. -
Filter through Celite to yield the primary amine.
-
Critical Troubleshooting & Optimization
Stereocontrol (Cis vs Trans)
The stereochemistry of the starting aldehyde is crucial.
-
Commercial Sources: Often supplied as a mixture of cis/trans.
-
Isomerization: Treat the starting aldehyde with mild base (e.g., K2CO3 in MeOH) overnight before reaction. The bulky phenyl group at C4 and the formyl group at C1 will drive the equilibrium toward the diequatorial (trans) conformation to minimize 1,3-diaxial interactions.
Dialkylation (Reductive Amination)
When synthesizing primary amines directly from aldehydes:
-
Problem: The product amine (
) is more nucleophilic than ammonia, leading to dimer formation ( ). -
Solution: Do not use ammonia + STAB.[1] Instead, use Benzylamine followed by deprotection (Protocol B, Step 4) OR use the Curtius route (Protocol A) which completely avoids dialkylation.
References
-
Abdel-Magid, A. F., et al. (1996).[4][5][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[5]
-
Shioiri, T., Ninomiya, K., & Yamada, S. (1972). "Diphenylphosphoryl azide.[1] New convenient reagent for a modified Curtius reaction and for peptide synthesis." Journal of the American Chemical Society, 94(17), 6203-6205.
- Grundon, M. F., et al. (1963). "The synthesis of trans-4-phenylcyclohexylamine." Journal of the Chemical Society, 3892. (Classic reference for stereochemical assignment).
-
Pfizer Inc. (2010).[1] "Process for the preparation of trans-4-cyclohexyl-L-proline derivatives." World Intellectual Property Organization, WO2010106550A2. (Industrial application of trans-cyclohexyl scaffolds). [1]
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- 3. 4-Phenylcyclohexylamine | C12H17N | CID 29897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
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4-Phenylcyclohexanecarbaldehyde: A Versatile Scaffold for Pharmaceutical Innovation
Introduction: The Strategic Value of Phenylcyclohexyl Moieties in Drug Design
In the landscape of modern medicinal chemistry, the selection of appropriate building blocks is a critical determinant of success in any drug discovery program.[1] These molecular fragments serve as the foundational architecture upon which the biological activity, pharmacokinetic properties, and novelty of a therapeutic candidate are built. Among the vast arsenal of available scaffolds, the 4-phenylcyclohexanecarbaldehyde motif has emerged as a particularly valuable and versatile building block. Its unique combination of a rigid cyclohexyl ring and an aromatic phenyl group provides a three-dimensional structure that can effectively probe the binding pockets of various biological targets.[2] The aldehyde functionality serves as a reactive handle for a wide array of chemical transformations, enabling the construction of diverse and complex molecular entities.
This technical guide provides an in-depth exploration of this compound as a pharmaceutical building block. We will delve into its physicochemical properties, explore its application in the synthesis of potent enzyme inhibitors, and provide detailed protocols for its utilization in key synthetic transformations. The causality behind experimental choices will be elucidated, and all protocols are designed to be self-validating systems for researchers, scientists, and drug development professionals.
Physicochemical and Safety Data
A thorough understanding of the physical, chemical, and safety properties of a building block is paramount for its effective and safe implementation in a laboratory setting. The following table summarizes the key properties of this compound.[3]
| Property | Value | Source |
| Molecular Formula | C13H16O | PubChem[3] |
| Molecular Weight | 188.26 g/mol | PubChem[3] |
| IUPAC Name | 4-phenylcyclohexane-1-carbaldehyde | PubChem[3] |
| CAS Number | 1466-74-6 | PubChem[3] |
| Appearance | Not specified, likely a liquid or low-melting solid | General knowledge |
| Primary Hazards | Irritant | PubChem[3] |
Application in the Synthesis of Potent Matriptase Inhibitors
Matriptase, a type II transmembrane serine protease, has garnered significant attention as a potential therapeutic target in oncology due to its deregulated expression in various epithelial cancers.[1][4] The design of potent and selective matriptase inhibitors is a promising strategy for cancer therapy. The 4-phenylcyclohexyl moiety can serve as a key pharmacophoric element in the design of such inhibitors, providing a rigid scaffold to orient functional groups for optimal interaction with the enzyme's active site.
While the cited literature on matriptase inhibitors does not explicitly detail the use of this compound, its structural features make it an ideal starting material for the synthesis of peptidomimetic inhibitors.[1] The general strategy involves the synthesis of a P1 fragment functionalized with a "warhead" that interacts with the catalytic serine residue of the enzyme, which is then coupled to a P2-P4 peptide fragment.
Conceptual Synthetic Workflow
The following diagram illustrates a conceptual workflow for the synthesis of a matriptase inhibitor, highlighting where a derivative of this compound could be incorporated.
Caption: Role of matriptase in cancer and its inhibition.
Key Synthetic Protocols
The aldehyde functionality of this compound makes it a versatile precursor for a variety of chemical transformations. Reductive amination is a particularly powerful method for the synthesis of amines, which are ubiquitous in pharmaceutical agents.
Protocol 1: Borch Reductive Amination
The Borch reductive amination is a one-pot procedure for the synthesis of secondary and tertiary amines from aldehydes or ketones. [5]It proceeds via the formation of an imine or iminium ion intermediate, which is then reduced in situ by a mild reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3). [5][6] Objective: To synthesize N-benzyl-1-(4-phenylcyclohexyl)methanamine from this compound and benzylamine.
Materials:
-
This compound
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)3)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE) in a round-bottom flask, add benzylamine (1.1 eq) and a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Once imine formation is complete, add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise to the reaction mixture. Caution: The reaction may be exothermic.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to afford the desired N-benzyl-1-(4-phenylcyclohexyl)methanamine.
Causality Behind Experimental Choices:
-
Solvent: DCE is a common solvent for reductive aminations using NaBH(OAc)3 as it is aprotic and does not react with the reducing agent. [6]* Acid Catalyst: Acetic acid catalyzes the formation of the imine intermediate by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic. [7]* Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less toxic than sodium cyanoborohydride. [5]* Workup: The aqueous workup with sodium bicarbonate neutralizes the acetic acid and quenches any remaining reducing agent.
Protocol 2: Multicomponent Reactions (MCRs)
Multicomponent reactions, where three or more reactants combine in a single pot to form a product that contains the essential parts of all starting materials, have emerged as a powerful tool in drug discovery for the rapid generation of molecular diversity. [8][9]Aldehydes are common components in many MCRs, such as the Ugi and Passerini reactions.
Conceptual Application: Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a four-component reaction between an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide to form a bis-amide. This reaction is highly valuable for the creation of peptide-like structures.
Caption: Conceptual Ugi four-component reaction.
Future Perspectives: Kinase Inhibitors and Beyond
The development of small-molecule kinase inhibitors is a major focus in modern oncology and immunology. [10]Many kinase inhibitor scaffolds are heterocyclic in nature and their synthesis often involves the use of aldehyde precursors. The this compound building block could be utilized in the synthesis of novel kinase inhibitors through reactions such as the Hantzsch pyridine synthesis or other condensation reactions to form the core heterocyclic ring system. The phenylcyclohexyl moiety can provide a desirable lipophilic character and a rigid anchor to occupy specific pockets within the kinase active site, potentially leading to improved potency and selectivity.
Conclusion
This compound is a valuable and versatile building block for pharmaceutical research and development. Its unique structural features and reactive aldehyde functionality provide a gateway to a wide range of complex and biologically active molecules. The protocols and conceptual applications outlined in this guide demonstrate its potential in the synthesis of enzyme inhibitors and other drug-like molecules. As the demand for novel and effective therapeutics continues to grow, the strategic use of well-designed building blocks like this compound will undoubtedly play a crucial role in the future of drug discovery.
References
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Touchette, K. M. Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education. 2006, 83 (6), 929. Available at: [Link]
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Organic Chemistry Portal. Reductive Amination - Common Conditions. Available at: [Link]
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PubChem. 4-Phenylcyclohexane-1-carbaldehyde. National Center for Biotechnology Information. Available at: [Link]
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Organic Chemistry Tutor. Reductive Amination. Available at: [Link]
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Shindo-Kano Laboratory. Synthesis of Bioactive compounds. Available at: [Link]
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Organic Chemistry Portal. Hitchhiker's guide to reductive amination. Available at: [Link]
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Colombo, E., et al. Design and Synthesis of Potent, Selective Inhibitors of Matriptase. ACS Medicinal Chemistry Letters. 2012, 3(7), 530-534. Available at: [Link]
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Cioc, R. C., et al. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules. 2021, 26(20), 6231. Available at: [Link]
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Graebin, C. S., et al. Multicomponent Reactions for the Synthesis of Bioactive Compounds: A Review. Current Organic Synthesis. 2019, 16(6), 855-885. Available at: [Link]
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Supriya, et al. Multicomponent Reactions in Organic Synthesis Pursuits. Chemistry-An Asian Journal. 2022, 17(1), e202101168. Available at: [Link]
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Ansari, M. F., et al. Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules. 2020, 25(3), 502. Available at: [Link]
-
Wang, Y., et al. Application of a macrocyclization strategy in kinase inhibitor development. Acta Materia Medica. 2024, 3(1), 1-15. Available at: [Link]
-
de la Torre, M. C., & Sierra, M. A. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Chemical Reviews. 2022, 122(1), 1133-1191. Available at: [Link]
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Colombo, E., et al. Design and synthesis of potent, selective inhibitors of matriptase. ACS Medicinal Chemistry Letters. 2012, 3(7), 530-534. Available at: [Link]
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Application Notes & Protocols: Reductive Amination of 4-Phenylcyclohexanecarbaldehyde Utilizing Sodium Triacetoxyborohydride
Abstract & Introduction
The synthesis of substituted amines is a cornerstone of modern drug discovery and development. Among the myriad methods for C-N bond formation, reductive amination stands out for its efficiency, reliability, and broad functional group tolerance.[1][2] This process transforms a carbonyl group into an amine through an intermediate imine or iminium ion, which is subsequently reduced.[3][4]
This document provides a detailed technical guide for the reductive amination of 4-Phenylcyclohexanecarbaldehyde using sodium triacetoxyborohydride (NaBH(OAc)₃), a highly selective and mild reducing agent.[5][6] The choice of NaBH(OAc)₃ is critical; its steric bulk and the electron-withdrawing nature of its acetoxy groups render it less reactive than reagents like sodium borohydride, allowing it to preferentially reduce the protonated iminium ion intermediate over the starting aldehyde.[3][4][6] This selectivity enables a convenient "one-pot" procedure, minimizing side-product formation and simplifying reaction workflows.[6]
We will explore the underlying mechanism, provide a validated, step-by-step protocol, discuss critical process parameters, and offer expert insights into potential challenges and optimization strategies. This guide is intended for researchers and process chemists engaged in the synthesis of complex amine-containing molecules.
The Reagent: Understanding Sodium Triacetoxyborohydride (STAB)
Sodium triacetoxyborohydride, often abbreviated as STAB, has become the reagent of choice for many reductive amination applications, largely supplanting more hazardous reagents like sodium cyanoborohydride (NaBH₃CN).[1][2]
Core Advantages:
-
Exceptional Selectivity: STAB's primary advantage is its chemoselectivity. The rate of reduction for iminium ions is significantly faster than for ketones or even aldehydes, which is crucial for the success of a direct (one-pot) amination where both carbonyl and imine species are present concurrently.[4][6]
-
Mild Reaction Conditions: Reactions are typically conducted at room temperature in common aprotic solvents, preserving sensitive functional groups that might not tolerate harsher reducing agents or catalytic hydrogenation.
-
Broad Substrate Scope: The protocol is effective for a wide range of aliphatic and aromatic aldehydes and ketones, as well as primary and secondary amines.[1][5]
-
Functional Group Tolerance: Acid-sensitive functionalities such as acetals and ketals, and other reducible groups like C-C multiple bonds, nitriles, and nitro groups, are generally tolerated.[5][6]
-
Improved Safety Profile: Compared to sodium cyanoborohydride, STAB and its byproducts do not pose the risk of releasing highly toxic hydrogen cyanide gas, a significant safety enhancement for laboratory and scale-up operations.[1]
Reaction Mechanism & Stereochemical Considerations
The reductive amination process occurs in two principal stages within the same reaction vessel.
-
Iminium Ion Formation: The reaction initiates with the nucleophilic attack of an amine on the carbonyl carbon of this compound. This is followed by dehydration to form a Schiff base (imine). In the presence of an acid catalyst (often acetic acid, which can be added or is generated in situ), the imine is protonated to form a highly electrophilic iminium ion.[6]
-
Hydride Reduction: Sodium triacetoxyborohydride then acts as a hydride donor, selectively delivering a hydride (H⁻) to the electrophilic carbon of the iminium ion to yield the final amine product.
Diagram 1: Reaction Mechanism
Caption: The two-stage process of reductive amination.
Stereochemical Note: The starting material, this compound, exists as a mixture of cis and trans isomers. The reductive amination will produce a corresponding mixture of cis and trans N-substituted-(4-phenylcyclohexyl)methanamines. The final diastereomeric ratio is influenced by the steric bulk of the reducing agent and the amine, with bulkier reagents often favoring the formation of the thermodynamically more stable product.[7]
Detailed Experimental Protocol
This protocol describes the direct reductive amination of this compound with a generic primary amine.
4.1 Materials & Reagents
| Reagent/Material | Grade | Supplier Example | Comments |
| This compound | ≥95% | Sigma-Aldrich | May be a mixture of isomers. |
| Primary Amine (e.g., Benzylamine) | ≥98% | Acros Organics | Stoichiometry: 1.0-1.2 equivalents. |
| Sodium Triacetoxyborohydride (STAB) | ≥95% (by titration) | Combi-Blocks | Potency can degrade; store under inert gas and assay if necessary.[8] |
| 1,2-Dichloroethane (DCE) | Anhydrous, ≥99.8% | Fisher Scientific | Preferred solvent for this reaction.[5][6] |
| Glacial Acetic Acid (optional) | ACS Grade | J.T. Baker | Catalyst for less reactive amines/ketones. |
| Saturated Sodium Bicarbonate Solution | ACS Grade | LabChem | For aqueous work-up. |
| Dichloromethane (DCM) | ACS Grade | VWR | For extraction. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | EMD Millipore | For drying organic layers. |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Tech. | For column chromatography. |
4.2 Safety & Handling
-
General: Conduct all operations in a well-ventilated chemical fume hood.[9] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[9][10]
-
Sodium Triacetoxyborohydride: Highly reactive with moisture and protic solvents.[9] Handle under an inert atmosphere (e.g., nitrogen or argon) and store in a cool, dry place.[9] Avoid inhalation of dust.[9]
-
This compound: May cause skin, eye, and respiratory irritation. Harmful if swallowed.[11]
-
1,2-Dichloroethane (DCE): Is a suspected carcinogen and is toxic. Handle with extreme care and use appropriate engineering controls.
4.3 Step-by-Step Procedure
-
Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (1.0 eq).
-
Solvent & Amine Addition: Add anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.1-0.2 M. Add the primary amine (1.1 eq).
-
Initial Stirring: Stir the solution at room temperature (20-25 °C) for 20-30 minutes to facilitate the formation of the imine intermediate.
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. Note: A slight exotherm may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting aldehyde by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC/MS).[5] Reactions are typically complete within 1 to 4 hours.
-
Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure N-substituted-(4-phenylcyclohexyl)methanamine product.
Diagram 2: Experimental Workflow
Caption: A flowchart of the one-pot reductive amination protocol.
Troubleshooting and Expert Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction Stalls/Low Conversion | 1. Degraded NaBH(OAc)₃ reagent.2. Insufficient imine/iminium formation.3. Wet solvent or glassware. | 1. Use a fresh bottle of NaBH(OAc)₃ or assay its potency.[8] Adjust stoichiometry based on assay results.2. For weakly basic amines, add 1-2 equivalents of glacial acetic acid to catalyze iminium ion formation.[5]3. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Formation of Dialkylated Product | The primary amine product reacts with remaining aldehyde to form a tertiary amine. This is a known issue with some primary amines.[1][6] | 1. Use a slight excess of the amine (1.2-1.5 eq) to outcompete the product for the aldehyde.2. Consider an indirect (two-step) procedure: pre-form the imine in methanol, remove the solvent, then dissolve in a suitable solvent and reduce with NaBH₄.[5][6] |
| Aldehyde Reduction to Alcohol | The starting aldehyde is reduced to 4-phenylcyclohexylmethanol. | This is rare with NaBH(OAc)₃ due to its high selectivity.[12] It may indicate contamination with a less selective hydride source (e.g., NaBH₄) or the use of a protic solvent which accelerates aldehyde reduction. Ensure correct reagent and anhydrous conditions are used. |
Conclusion
The reductive amination of this compound with sodium triacetoxyborohydride is a robust and highly efficient method for synthesizing the corresponding N-substituted amines. The mild conditions, excellent functional group tolerance, and superior safety profile make it an invaluable tool for medicinal and organic chemists. By understanding the mechanism and adhering to the outlined protocol and safety precautions, researchers can reliably and effectively utilize this reaction in their synthetic campaigns.
References
-
Myers, A. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. Retrieved from [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]
-
Cole-Parmer. (2005, July 12). Material Safety Data Sheet - Sodium triacetoxyborohydride. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Kass, T. A., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega. Retrieved from [Link]
-
PubChem. (n.d.). 4-Phenylcyclohexane-1-carbaldehyde. Retrieved from [Link]
- Seyden-Penne, J. (1995). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.
-
ResearchGate. (n.d.). ChemInform Abstract: Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Retrieved from [Link]
-
Gribble, G. W., & Nutaitis, C. F. (1985). Reactions of sodium borohydride in acidic media. Selective reduction of aldehydes with sodium triacetoxyborohydride. Journal of the Chemical Society, Chemical Communications, (10), 636-637. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Retrieved from [Link]
-
Alfa Aesar. (2025, September 16). 4-Phenylcyclohexanone - SAFETY DATA SHEET. Retrieved from [Link]
- Google Patents. (n.d.). CN109824520B - Preparation method of cis-4-methylcyclohexylamine.
-
Scite.ai. (n.d.). SYNTHESIS OF cis AND trans-4-AMINOCYCLOHEXYL-D-ALANINE DERIVATIVES AND DETERMINATION OF THEIR STEREOCHEMISTRY. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis and supramolecular properties of all-cis-2,4,6-trifluorocyclohexane-1,3,5-triol. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of cis/trans-dihydrochromenones via a photoinduced rearrangement of 4-phenyl-3-aryl/cyclohexenylcoumarins. Retrieved from [Link]
-
Ye, W., et al. (2019). A Quantitative Assay of Sodium Triacetoxyborohydride. Organic Process Research & Development, 23(9), 2080-2087. Retrieved from [Link]
- Google Patents. (n.d.). CN102001950A - Preparation method of trans-4-methyl cyclohexylamine.
-
Rhodium.ws. (n.d.). Selective Reduction of Aldehydes with Sodium Triacetoxyborohydride. Retrieved from [Link]
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Application Notes & Protocols: Synthesis of Novel Schiff Bases from 4-Phenylcyclohexanecarbaldehyde
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of Schiff bases, a class of compounds with significant therapeutic and industrial potential, using 4-Phenylcyclohexanecarbaldehyde as the aldehydic precursor. We delve into the mechanistic underpinnings of Schiff base formation, offer detailed step-by-step synthetic procedures, and outline robust methods for purification and characterization. This document is intended for researchers and professionals in organic synthesis, medicinal chemistry, and drug development, offering both foundational knowledge and practical, field-tested methodologies.
Introduction: The Significance of Schiff Bases
Schiff bases, characterized by the presence of an azomethine or imine group (-C=N-), are a cornerstone of modern synthetic chemistry. First reported by Hugo Schiff in 1864, these compounds are typically formed through the condensation of a primary amine with an active carbonyl compound, such as an aldehyde or ketone.[1][2] Their synthetic accessibility and the structural diversity that can be achieved make them "magical molecules" in the pursuit of new chemical entities.[3]
The true value of Schiff bases lies in their vast range of applications. They are critical intermediates in organic synthesis and serve as versatile ligands capable of forming stable complexes with a wide array of metal ions.[4][5] This chelating ability is fundamental to their use in catalysis, material science, and as analytical reagents.[4] Furthermore, the imine functional group is a key structural motif in many biologically active molecules, both natural and synthetic.[6][7] Consequently, Schiff bases and their metal complexes have been extensively investigated for their broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, and antitumor properties.[6][8][9][10]
The selection of this compound as the starting aldehyde introduces unique structural features—a bulky, non-planar cyclohexyl ring and an aromatic phenyl group. These characteristics can impart specific steric and electronic properties to the resulting Schiff bases, potentially influencing their biological activity, solubility, and complex-forming capabilities, making them attractive targets for novel drug discovery programs.
Reaction Mechanism: The Path to Imine Formation
The synthesis of a Schiff base is a reversible condensation reaction that proceeds via a two-step mechanism: nucleophilic addition followed by dehydration.[1][11] Understanding this mechanism is crucial for optimizing reaction conditions, such as pH and solvent choice.
Step 1: Nucleophilic Addition to form a Carbinolamine Intermediate The reaction initiates with the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of the aldehyde.[12] This addition forms an unstable, tetrahedral intermediate known as a carbinolamine (or hemiaminal).[1][13]
Step 2: Dehydration to form the Schiff Base (Imine) The carbinolamine intermediate then undergoes elimination of a water molecule to form the stable carbon-nitrogen double bond (imine).[13][14] This dehydration step is the rate-determining step and is typically catalyzed by either a weak acid or a base.[1][15]
-
Acid Catalysis: An acid protonates the hydroxyl group of the carbinolamine, converting it into a better leaving group (H₂O). This greatly accelerates the dehydration process.[14][16] However, excessive acid can be counterproductive as it will protonate the starting amine, rendering it non-nucleophilic.[14]
-
Base Catalysis: A base can also facilitate the removal of a proton in the dehydration step.[1]
The reversibility of the reaction means that water is a byproduct.[1] To drive the equilibrium towards the product, water can be removed azeotropically (e.g., using a Dean-Stark apparatus with a solvent like toluene) or by using a dehydrating agent.[13][17] However, for many syntheses, the product precipitates from the reaction medium, effectively shifting the equilibrium.[18]
Caption: Figure 1: General Mechanism of Schiff Base Formation.
Experimental Protocols
The following protocols provide a generalized method and a specific example for synthesizing Schiff bases from this compound. Safety precautions, including the use of a fume hood and appropriate personal protective equipment (PPE), should be observed at all times.
Protocol 1: General Synthesis via Acid-Catalyzed Condensation
This method is a robust and widely applicable procedure for the synthesis of various Schiff bases.
Materials:
-
This compound (1.0 equivalent)
-
Primary Amine (1.0 - 1.1 equivalents)
-
Solvent: Absolute Ethanol or Methanol
-
Catalyst: Glacial Acetic Acid (2-3 drops)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) apparatus
-
Büchner funnel and flask for vacuum filtration
Procedure:
-
Dissolution of Reactants: In a round-bottom flask, dissolve this compound (1.0 eq.) in a minimal amount of absolute ethanol.
-
Addition of Amine: In a separate beaker, dissolve an equimolar amount of the desired primary amine (1.0 eq.) in ethanol. Add this solution to the aldehyde solution with continuous stirring.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[15]
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (typically 60-80 °C) with stirring.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC). A new spot corresponding to the Schiff base product should appear, while the spots for the starting materials diminish. The reaction is typically complete within 2-6 hours.[15]
-
Isolation: Once the reaction is complete, cool the mixture to room temperature. Often, the Schiff base product will precipitate out of the solution. If not, the solvent can be removed under reduced pressure using a rotary evaporator.[19]
-
Purification: Collect the solid product by vacuum filtration. Wash the crude product with a small amount of cold ethanol to remove unreacted starting materials and catalyst.[15] The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture).[19]
Protocol 2: Specific Example - Synthesis of (E)-N-benzylidene-1-(4-phenylcyclohexyl)methanamine
This protocol details the reaction of this compound with aniline.
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.88 g, 10 mmol) and absolute ethanol (30 mL). Stir until the aldehyde is fully dissolved.
-
Add aniline (0.93 g, 10 mmol) to the solution, followed by 3 drops of glacial acetic acid.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 3 hours.
-
Monitor the reaction by TLC (using a 4:1 hexane:ethyl acetate eluent).
-
After 3 hours, remove the heat source and allow the flask to cool to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.
-
Collect the resulting crystalline solid by vacuum filtration, washing the crystals with 10 mL of cold ethanol.
-
Dry the purified product in a vacuum oven. Expected yield: ~85-95%.
Data Summary & Experimental Considerations
The reactivity of the primary amine is influenced by the electronic nature of its substituents. Electron-donating groups (EDG) on an aromatic amine increase its nucleophilicity and generally speed up the reaction, while electron-withdrawing groups (EWG) decrease nucleophilicity and may require longer reaction times or stronger catalytic conditions.[20]
| Primary Amine | Substituent Type | Catalyst | Typical Reaction Time (Reflux) | Expected Yield | Notes |
| Aniline | Neutral | Acetic Acid | 2-4 hours | High | Standard reaction. |
| 4-Methoxyaniline | EDG (-OCH₃) | Acetic Acid | 1-3 hours | Very High | Increased amine nucleophilicity accelerates the reaction.[20] |
| 4-Nitroaniline | EWG (-NO₂) | Acetic Acid | 4-8 hours | Moderate to High | Decreased amine nucleophilicity slows the reaction.[20] |
| Benzylamine | Aliphatic | Acetic Acid | 2-4 hours | High | Aliphatic amines are generally more basic and nucleophilic than aromatic amines. |
Purification and Characterization
Rigorous purification and characterization are essential to validate the synthesis of the target Schiff base.
Purification
-
Recrystallization: This is the most effective method for purifying solid Schiff bases.[19] The choice of solvent is critical; the ideal solvent should dissolve the compound when hot but not when cold. Ethanol, methanol, and chloroform are common choices.[17][19]
-
Washing: Thoroughly washing the filtered product with a cold solvent in which the starting materials are soluble can significantly improve purity.[15]
Characterization: Spectroscopic Validation
The formation of the Schiff base is confirmed by the distinct changes observed in various spectroscopic analyses.
-
Infrared (IR) Spectroscopy: The most telling evidence is the disappearance of the strong C=O stretching band of the aldehyde (typically ~1700 cm⁻¹) and the N-H stretching bands of the primary amine (typically 3300-3500 cm⁻¹), coupled with the appearance of a new, strong absorption band corresponding to the C=N (imine) stretch, typically in the range of 1600-1650 cm⁻¹.[21][22]
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Look for the appearance of a characteristic singlet for the azomethine proton (-CH=N-). This signal is typically found in the downfield region of the spectrum, usually between δ 8.0-10.0 ppm.[23][24] Concurrently, the aldehyde proton signal (δ 9.0-10.0 ppm) from the starting material will disappear.
-
¹³C NMR Spectroscopy: The formation of the imine bond is confirmed by a signal for the azomethine carbon (-CH=N-) in the δ 150-165 ppm range.[21][25]
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the synthesized Schiff base, showing a molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the expected product.[23][26]
Synthetic Workflow Overview
The overall process from starting materials to a fully characterized product follows a logical and systematic workflow.
Caption: Figure 2: Experimental Workflow for Schiff Base Synthesis.
Conclusion
The synthesis of Schiff bases from this compound offers a pathway to novel compounds with significant potential in medicinal and material sciences. The protocols outlined in this guide are robust, adaptable, and grounded in the fundamental principles of organic chemistry. By following the detailed steps for synthesis, purification, and characterization, researchers can confidently prepare and validate these valuable chemical entities, paving the way for future discoveries and applications.
References
-
Schiff Bases: Structure, Reaction, Synthesis & Uses Explained. Vedantu. [Link]
-
Chemistry Schiff Bases. sathee jee. [Link]
-
Part-II: an update of Schiff bases synthesis and applications in medicinal chemistry-a patent review (2016-2023). Taylor & Francis Online. [Link]
-
New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents. PeerJ. [Link]
-
Schiff base metal complex as a potential therapeutic drug in medical science. SciSpace. [Link]
-
Schiff Compounds. University of Kerbala. [Link]
-
Schiff Bases: Versatile Mediators of Medicinal and Multifunctional Advancements. Preprints.org. [Link]
-
Schiff Base: An Overview of its Medicinal Chemistry Potential for New Drug Molecules. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Is there an effective way of purifying schiff bases? ResearchGate. [Link]
-
Part-II: an update of Schiff bases synthesis and applications in medicinal chemistry-a patent review (2016-2023). PubMed. [Link]
-
Synthesis, characterization, spectroscopic studies and biological evaluation of Schiff bases derived from 1-hydroxy-2-acetonapth. ScienceOpen. [Link]
-
Synthesis and Spectroscopic Studies of New Schiff Bases. MDPI. [Link]
-
Synthesis and Spectroscopic Characterization of some Mixed Schiff Base Complexes. University of Baghdad Digital Repository. [Link]
-
Schiff Base Reaction-Mechanism, Rxn setup and Application. YouTube. [Link]
-
How to purify Schiff base? ResearchGate. [Link]
-
Spectroscopic characterization and biological activity. Slideshare. [Link]
-
Preparation and Characterization of Some Schiff Base Compounds. DergiPark. [Link]
-
Synthesis of Schiff's bases in aqueous medium: a green alternative approach with effective mass yield and high reaction rates. De Gruyter. [Link]
-
Synthesis of Schiff Bases by Non-Conventional Methods. SciSpace. [Link]
-
SYNTHESIS OF SCHIFF BASE AS DNA GYRASE B INHIBITOR, ANTIBACTERIAL, ANTI-INFLAMMATORY AND ANTIOXIDANT AGENTS. Rasayan Journal of Chemistry. [Link]
-
Natural Acid Catalyzed Synthesis of Schiff Base under Solvent-free Condition: As a Green Approach. Scholars Research Library. [Link]
-
Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. Science and Education Publishing. [Link]
-
Synthesis and Crystal Structure of the Bis-Schiff Base Compounds. SIOC. [Link]
-
Synthesis and Characterization of New Schiff Bases Formed by Condensation of 2,9-Phenathroline-1,10-dialdehyde with Sulfur-Containing Amines. SCIRP. [Link]
-
Biological applications of Schiff bases: An overview. GSC Online Press. [Link]
-
Pt(II) complex of Schiff base derived from L-phenylalanine and furfuraldehyde in the presence of 8-hydroxyquinoline. De Gruyter. [Link]
-
Synthesis, Characterization and Biological Activity of Schiff Bases derived from 3-(4-Substituted)-1-phenyl-1H- pyrazole-4-carbaldehyde and o-Aminophenol. ResearchGate. [Link]
-
Synthesis and biological evaluation of some schiff bases of [4-(amino)-5-phenyl-4H-1, 2,4-triazole-3-thiol]. PubMed. [Link]
-
Exploring biological activities of novel Schiff bases derived from amlodipine and in silico molecular modeling studies. Future Medicinal Chemistry. [Link]
-
Synthesis of Schiff Bases by Organic Free Solvent Method. Scribd. [Link]
-
Synthesis, Characterization and Biological Activity of Schiff Bases derived from 3-(4-Substituted)-1-phenyl-1H- pyrazole-4-carbaldehyde and o-Aminophenol. ResearchGate. [Link]
-
SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE DERIVED FROM 4-BENZOYL-3-METHYL-1-PHENYLPYRAZOL-5-ONE AND P-ANISIDINE. TSI Journals. [Link]
Sources
- 1. uokerbala.edu.iq [uokerbala.edu.iq]
- 2. scispace.com [scispace.com]
- 3. Part-II: an update of Schiff bases synthesis and applications in medicinal chemistry-a patent review (2016-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. scirp.org [scirp.org]
- 7. Pt(II) complex of Schiff base derived from L-phenylalanine and furfuraldehyde in the presence of 8-hydroxyquinoline: Structural analysis, composition of complex and biological activity [comptes-rendus.academie-sciences.fr]
- 8. Schiff Base: An Overview of its Medicinal Chemistry Potential for New Drug Molecules | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 9. gsconlinepress.com [gsconlinepress.com]
- 10. Exploring biological activities of novel Schiff bases derived from amlodipine and in silico molecular modeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Schiff Bases: Structure, Reaction, Synthesis & Uses Explained [vedantu.com]
- 12. SATHEE: Chemistry Schiff Bases [satheejee.iitk.ac.in]
- 13. scispace.com [scispace.com]
- 14. New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents [PeerJ] [peerj.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Synthesis and Spectroscopic Studies of New Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
- 20. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 21. dergipark.org.tr [dergipark.org.tr]
- 22. researchgate.net [researchgate.net]
- 23. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 24. Bot Verification [rasayanjournal.co.in]
- 25. scienceopen.com [scienceopen.com]
- 26. Synthesis and biological evaluation of some schiff bases of [4-(amino)-5-phenyl-4H-1, 2,4-triazole-3-thiol] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Asymmetric Synthesis Leveraging the 4-Phenylcyclohexanecarbaldehyde Scaffold
Introduction: The Strategic Value of the 4-Phenylcyclohexanecarbaldehyde Scaffold
In the landscape of modern synthetic chemistry, the quest for stereochemical control is paramount, particularly in the fields of drug discovery and natural product synthesis. The this compound scaffold has emerged as a valuable and versatile building block for this purpose. Its inherent structural features—a bulky, conformationally biased cyclohexane ring coupled with a reactive aldehyde functionality—provide a unique platform for introducing multiple stereocenters with high fidelity. The phenyl substituent locks the cyclohexane ring into a preferred chair conformation, creating a sterically defined environment that can be exploited to influence the facial selectivity of approaching reagents. This guide provides in-depth protocols and mechanistic insights into key asymmetric transformations utilizing this scaffold, with a focus on organocatalytic and chiral auxiliary-mediated strategies.
Organocatalytic Asymmetric Aldol Reaction: An Enamine-Based Approach
Organocatalysis represents a powerful paradigm in asymmetric synthesis, offering a metal-free and often milder alternative to traditional methods. The proline-catalyzed asymmetric aldol reaction is a classic example of enamine catalysis, enabling the direct, enantioselective coupling of a ketone donor with an aldehyde acceptor.[1]
Mechanistic Rationale
The reaction proceeds through a well-established catalytic cycle. (S)-Proline first condenses with a ketone (e.g., cyclohexanone) to form an enamine intermediate. The chirality of the proline catalyst directs the enamine to present one face preferentially for nucleophilic attack on the aldehyde. The steric bulk of the 4-phenylcyclohexyl group on the aldehyde acceptor further enhances diastereoselectivity. The resulting iminium ion is then hydrolyzed to release the aldol product and regenerate the proline catalyst, completing the cycle.[2] The carboxylic acid moiety of proline is crucial, acting as a Brønsted acid to activate the aldehyde and participating in a highly organized, hydrogen-bonded transition state that dictates the stereochemical outcome.[1]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Phenylcyclohexanecarbaldehyde via Bisulfite Adduct
Welcome to the technical support center for the purification of 4-Phenylcyclohexanecarbaldehyde. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the nuances of purifying aldehydes using bisulfite adduct formation. As Senior Application Scientists, we aim to blend technical accuracy with practical, field-tested insights to ensure your success.
The Underlying Chemistry: Why Bisulfite Adducts are Effective
The purification of aldehydes, such as this compound, through the formation of a bisulfite adduct is a classic and highly effective technique.[1] This method leverages the nucleophilic addition of the bisulfite ion to the carbonyl group of the aldehyde, forming an α-hydroxy sulfonic acid salt, commonly known as a bisulfite adduct.[2] This adduct is a charged species, which dramatically alters its solubility profile compared to the parent aldehyde.[1][3][4] Typically, the adduct is soluble in water but insoluble in common organic solvents, facilitating its separation from non-aldehydic impurities via extraction or filtration.[3][5] The reaction is reversible, allowing for the regeneration of the purified aldehyde by treating the adduct with a mild acid or base.[4][6]
This method is particularly advantageous for large-scale purifications as it employs inexpensive reagents and relies on simple, scalable operations like extraction and filtration, making it more cost-effective than chromatography.[7] Furthermore, the crystalline bisulfite adduct can serve as a stable intermediate, providing a convenient "hold point" in a multi-step synthesis.[7]
Visualizing the Reaction Pathway
Caption: Reversible formation and regeneration of the bisulfite adduct.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound via its bisulfite adduct.
| Issue | Potential Causes | Solutions & Explanations |
| Low or No Precipitation of the Bisulfite Adduct | 1. High Solubility of the Adduct: The bisulfite adduct of this compound may have some solubility in the reaction mixture, especially if excess water or a highly miscible co-solvent is used.[8] 2. Incomplete Reaction: The reaction may not have gone to completion due to steric hindrance, though this is less common for aldehydes.[7] The quality of the sodium bisulfite is also crucial; it can oxidize over time.[5][9] 3. Improper Solvent System: The choice of solvent is critical for inducing precipitation. | 1. Modify the Solvent System: Try using a mixture of ethanol and water, which can help induce precipitation.[8] Alternatively, if the adduct is water-soluble, switch to a liquid-liquid extraction protocol to isolate the adduct in the aqueous phase.[7][8] Saturating the aqueous layer with sodium chloride can also sometimes promote precipitation.[5] 2. Ensure Optimal Reaction Conditions: Use a freshly prepared, saturated aqueous solution of sodium bisulfite.[7][9] For less reactive aldehydes, using a water-miscible co-solvent like Dimethylformamide (DMF) and allowing for a longer reaction time can improve the yield.[5] 3. Optimize Co-solvent: The use of a water-miscible co-solvent like methanol, THF, or acetonitrile is necessary to bring the organic-soluble aldehyde into contact with the aqueous bisulfite.[1][3][5] For aliphatic-like aldehydes, DMF can be particularly effective.[3][10] |
| Formation of a Solid at the Organic-Aqueous Interface | This is often the bisulfite adduct itself, which can be insoluble in both the organic and aqueous layers, particularly with highly non-polar aldehydes.[3] | Isolate the Insoluble Adduct: If a solid forms at the interface after adding the organic and aqueous layers, the entire mixture can be filtered (e.g., through Celite) to collect the insoluble bisulfite adduct.[3] The layers can then be separated and processed as usual. |
| Difficulty Regenerating the Aldehyde from the Adduct | 1. Incomplete Decomposition: The regeneration is an equilibrium process. Insufficiently strong base or acid may not shift the equilibrium sufficiently towards the free aldehyde.[5][11] 2. Aldehyde Degradation: this compound may be sensitive to the strongly basic or acidic conditions required for regeneration. Aldehydes with α-stereocenters are prone to epimerization under basic conditions.[7] 3. Poor Extraction of Regenerated Aldehyde: The choice of organic solvent for extracting the regenerated aldehyde is important for efficient recovery. | 1. Use a Stronger Reagent: Use a sufficiently strong base (e.g., 1N NaOH) or acid (e.g., 1N HCl) to ensure complete decomposition of the adduct.[6][9] Stirring for an extended period (e.g., one hour) after basification can also improve recovery.[9] 2. Consider a Non-Aqueous Method: For base-sensitive aldehydes, a non-aqueous regeneration method can be employed. Treating the adduct with chlorotrimethylsilane (TMS-Cl) in acetonitrile regenerates the aldehyde under neutral conditions, avoiding issues with pH-sensitive groups.[7][12] 3. Optimize Extraction: Choose an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) for the extraction of the regenerated aldehyde. Perform multiple extractions to ensure complete recovery. |
| Decomposition of the Isolated Bisulfite Adduct | 1. Instability in Certain Solvents: Using acetone as an anti-solvent or for washing can cause the adduct to decompose. Acetone can react with bisulfite, shifting the equilibrium back towards the free aldehyde.[5] 2. Residual Acidity or Basicity: Traces of acid or base can catalyze the decomposition of the isolated adduct.[5] | 1. Avoid Reactive Solvents: Do not use acetone for precipitation or washing. Ethyl formate is a recommended alternative anti-solvent.[5] 2. Ensure Neutrality: Wash the isolated adduct with a neutral solvent to remove any residual acid or base. |
Experimental Protocols
Protocol 1: Purification of this compound via Bisulfite Adduct Formation and Extraction
This protocol is adapted for the purification of an aldehyde from a mixture using a liquid-liquid extraction method.[3][13]
Sources
- 1. Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures - Lookchem [lookchem.com]
- 2. Sciencemadness Discussion Board - Reactions with Aldehyde/Ketone Bisulfite-Adducts - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Workup [chem.rochester.edu]
- 4. Bisulfite addition compounds [almerja.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. Separation of aldehydes and reactive ketones from mixtures using a bisulfite extraction protocol [agris.fao.org]
- 11. Sciencemadness Discussion Board - Regeneration of benzaldehyde from bisulfite adduct - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. datapdf.com [datapdf.com]
- 13. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
Technical Guide: Isomer Separation of 4-Phenylcyclohexanecarbaldehyde
This guide is structured as a Tier 3 Technical Support resource, designed for organic chemists and process engineers. It prioritizes the thermodynamic realities of cyclohexane stereochemistry to provide robust, scalable solutions.
Executive Summary & Thermodynamic Basis
The Core Challenge: 4-Phenylcyclohexanecarbaldehyde exists as two diastereomers: cis and trans.
-
Trans-isomer: The phenyl group (C4) and the formyl group (C1) are both in equatorial positions. This is the thermodynamically stable configuration (
kcal/mol vs cis). -
Cis-isomer: One substituent must occupy an axial position (usually the formyl group, as the phenyl group is bulkier and "locks" the conformation). This creates 1,3-diaxial strain.
Strategic Approach: Do not attempt to separate a 50:50 mixture immediately. Instead, utilize Thermodynamic Equilibration (Isomerization) to convert the unwanted cis isomer into the desired trans isomer before purification. If the cis isomer is specifically required, chromatographic separation is the only viable route.
Workflow Visualization
The following logic flow illustrates the decision matrix for processing the crude aldehyde mixture.
Caption: Decision matrix for isolating stereoisomers. Note that chemical equilibration is the most efficient route for the trans-isomer.
Technical Protocols & Troubleshooting
Module A: Thermodynamic Equilibration (Targeting Trans)
This is the industry-standard method for enriching the trans isomer. It exploits the acidity of the
Protocol:
-
Dissolution: Dissolve the crude mixture in Methanol (MeOH) or a MeOH/DCM mixture (10:1) if solubility is poor.[1]
-
Base Addition: Add 10-20 mol% Potassium Hydroxide (KOH) or Sodium Methoxide (NaOMe).
-
Equilibration: Stir at room temperature (20–25°C) for 2–12 hours.
-
Monitoring: Check via GC-MS or
H-NMR. The trans-aldehyde proton typically appears upfield (lower ppm) relative to the cis due to anisotropy differences, though coupling constants ( ) are the definitive diagnostic ( Hz for trans vs Hz for cis). -
Quench: Neutralize with dilute HCl or Acetic Acid before workup to prevent reversion or aldol condensation.
Troubleshooting Table:
| Symptom | Probable Cause | Corrective Action |
| Incomplete Conversion | Insufficient reaction time or base strength. | Increase time or switch to a stronger base (e.g., NaOMe). Ensure the system is not "buffered" by acidic impurities. |
| Aldol Side Products | Base concentration too high or temp too high. | Reduce base to 5 mol%. Keep temp < 25°C. Dilute reaction mixture (0.1 M). |
| Isomer Reversion | Workup was too basic or thermal stress. | Neutralize to pH 6-7 immediately. Avoid high-temp distillation if the mixture is basic. |
Module B: Purification via Bisulfite Adduct
If the equilibrated mixture still contains chemical impurities (non-aldehydes), use the bisulfite method.[5] This often improves the diastereomeric ratio (dr) further as the trans-adduct often crystallizes more readily.
Protocol:
-
Adduct Formation: Add saturated aqueous Sodium Bisulfite (
) to the aldehyde solution (in EtOH or EtOAc). -
Precipitation: The bisulfite adduct (a sulfonate salt) will precipitate as a white solid.
-
Filtration & Wash: Filter the solid.[1][5][6] Wash with non-polar solvent (Ether/Hexanes) to remove non-aldehyde impurities and potentially some cis-isomer oil.
-
Regeneration: Suspend the solid in water/DCM. Add Sodium Carbonate (
) or dilute NaOH until pH > 10. Stir vigorously. The aldehyde will release into the DCM layer.
Module C: Chromatographic Separation (Targeting Cis)
If you require the cis isomer (the kinetic product), you cannot use base. You must separate the physical mixture.
-
Stationary Phase: Silica Gel (standard phase).
-
Mobile Phase: Hexanes:Ethyl Acetate (start 20:1, gradient to 10:1).
-
Elution Order:
-
Cis-isomer: Typically more polar (elutes later) because the axial formyl group creates a larger net dipole moment and is more accessible to the silica surface.
-
Trans-isomer: Typically less polar (elutes first).
-
-
Tip: Use a high column-to-loading ratio (50:1 silica:compound) as the
is often small (< 0.1).
Frequently Asked Questions (FAQs)
Q1: Why does my "pure" trans-isomer show cis-isomer after distillation? A: Thermal stress during distillation (especially >150°C) can cause thermal equilibration, slightly re-scrambling the isomers.
-
Fix: Use high-vacuum distillation (< 1 mmHg) to lower the boiling point, or avoid distillation and use the Bisulfite purification method (Module B) which operates at room temperature.
Q2: Can I separate the isomers using crystallization alone? A: this compound is often an oil or low-melting solid. Direct crystallization is difficult.
-
Fix: Derivatize to a solid.[1] The Semicarbazone derivative is legendary for crystallizing well. React with semicarbazide hydrochloride, recrystallize the solid (ethanol/water) to separate isomers, then hydrolyze back to the aldehyde using dilute acid (though this is labor-intensive).
Q3: How do I distinguish cis and trans by NMR without a reference standard? A: Look at the CHO (aldehyde) proton coupling and the H1 proton (alpha to carbonyl).
-
Trans: The H1 proton is axial. It will show a large trans-diaxial coupling (
Hz) to the adjacent axial protons on C2/C6. -
Cis: The H1 proton is equatorial. It will show only small gauche couplings (
Hz).
References
-
Thermodynamic Isomerization of Cyclohexane Derivatives
- Source: "Synthesis of trans-4-(trans-4-n-propylcyclohexyl) cyclohexyl aldehyde.
-
URL:
-
Bisulfite Adduct Purification
-
General Stereochemistry & Stability
- Source: "Relative Stability of cis- and trans-Hydrindanones.
-
URL:
-
Chromatographic Separation
- Source: "HPLC-Based Separ
-
URL:
Sources
- 1. Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study of the Cis to Trans Isomerization of 1-Phenyl-2,3-disubstituted Tetrahydro-β-carbolines at C(1). Evidence for the Carbocation-Mediated Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. WO2010106550A2 - A process for the preparation of n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-d-phenylalanine - Google Patents [patents.google.com]
- 5. Workup [chem.rochester.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts [organic-chemistry.org]
Technical Support Center: 4-Phenylcyclohexanecarbaldehyde Stability & Handling
Case ID: 4-PCCA-OX-001 Status: Active Severity: High (Irreversible Chemical Change) Subject: Prevention of Autoxidation and Recovery Protocols
Executive Summary
4-Phenylcyclohexanecarbaldehyde (CAS: 1466-74-6) is a structural motif frequently used in the synthesis of receptor antagonists and pharmaceutical intermediates. Like many aliphatic aldehydes with secondary alpha-carbons, it is highly susceptible to radical-mediated autoxidation .
Users frequently report the transition of the material from a clear/pale yellow oil (or low-melting solid) to a white, opaque solid . This is not a phase change; it is a chemical transformation into 4-phenylcyclohexanecarboxylic acid . This guide provides the mechanistic understanding, storage protocols, and recovery workflows required to maintain reagent integrity.
Module 1: The Science of Degradation
Q: Why did my liquid aldehyde turn into a white solid?
A: You are witnessing autoxidation . Aldehydes react with atmospheric oxygen via a radical chain mechanism. The "white solid" is the corresponding carboxylic acid, which typically has a much higher melting point than the aldehyde due to hydrogen bonding dimerization.
-
This compound (Reactant): Low-melting solid or oil (MP ~20–25°C).
-
4-Phenylcyclohexanecarboxylic acid (Product): Solid (MP ~200°C).
The Mechanism: Radical Chain Reaction
The degradation is not linear; it accelerates once initiated. Light and trace metals act as catalysts.
Figure 1: Radical-mediated autoxidation pathway of aldehydes. Note the propagation cycle where the peracid intermediate reacts with another equivalent of aldehyde to produce two equivalents of acid.
Module 2: Storage Best Practices (Proactive)
Q: What are the mandatory storage conditions?
A: To halt the mechanism described above, you must remove the radical initiators (light/heat) and the reactant (oxygen).
Table 1: Storage Protocol Matrix
| Parameter | Specification | Scientific Rationale |
| Atmosphere | Inert (Argon/Nitrogen) | Oxygen is the primary reactant. Argon is preferred as it is heavier than air and "blankets" the aldehyde. |
| Temperature | -20°C (Freezer) | Reduces kinetic energy, significantly slowing the rate of radical propagation. |
| Container | Amber Glass + Parafilm/Tape | Amber glass blocks UV light (photo-initiation). Taping the cap prevents oxygen diffusion through the threads. |
| Headspace | Minimized | Large headspace = more trapped oxygen. Transfer to smaller vials if the volume decreases. |
| Additives | BHT (0.1%) | Optional. Butylated hydroxytoluene acts as a radical scavenger, terminating the chain reaction. |
Q: How do I handle the material if I don't have a glovebox?
A: Use the Schlenk Technique or active purging.
-
Purge: Insert a needle connected to an inert gas line into the septum. Insert a vent needle.[1][2] Flush for 2-3 minutes.
-
Seal: Remove the vent needle first, then the gas needle, to leave the vial with slight positive pressure.
-
Tape: Wrap the cap junction tightly with electrical tape or Parafilm immediately.
Module 3: Recovery & Purification (Reactive)
Q: Can I salvage the material if it has partially solidified?
A: Yes. Do not attempt to distill initially. Distilling aldehydes containing significant peracids (intermediates) presents an explosion hazard. The Bisulfite Adduct Method is the safest and most effective purification technique for this compound [1].
Protocol: Bisulfite Purification Workflow
This method selectively pulls the aldehyde into the aqueous phase as a solid adduct, leaving the carboxylic acid impurity in the organic solvent.
Reagents Needed:
-
Saturated Sodium Bisulfite (NaHSO₃) solution (freshly prepared).[3]
-
Ethyl Acetate or Diethyl Ether.
-
Sodium Hydroxide (10% NaOH) or Sodium Carbonate.
-
Magnesium Sulfate (drying agent).
Figure 2: Purification workflow using the bisulfite adduct strategy. This method avoids high-heat distillation.
Step-by-Step Instructions:
-
Solubilization: Dissolve the crude mixture in a minimal amount of ethyl acetate.
-
Adduct Formation: Add 2-3 equivalents of saturated aqueous NaHSO₃. Shake vigorously for 5-10 minutes. The aldehyde-bisulfite adduct will likely precipitate as a white solid or remain in the aqueous layer.
-
Filtration/Separation:
-
Regeneration: Place the solid adduct (or aqueous solution) in a flask. Slowly add 10% NaOH or saturated Na₂CO₃ while stirring until the pH is basic (pH 10-12). Caution: Exothermic.
-
Extraction: The aldehyde will regenerate as an oil. Extract 3x with ethyl acetate.
-
Drying: Dry organic extracts over MgSO₄, filter, and concentrate in vacuo.
Module 4: Quality Control (QC)
Q: How do I verify the purity after recovery?
A: Use 1H NMR (Proton Nuclear Magnetic Resonance).
Diagnostic Signals:
-
The Aldehyde Proton: Look for a doublet (or singlet depending on resolution) between 9.6 – 9.8 ppm .
-
The Impurity (Acid): If oxidation persists, the aldehyde peak disappears, and a broad singlet for the carboxylic acid -COOH appears (usually >11 ppm, often broad/invisible in CDCl₃ unless dry).
-
Isomers: this compound exists as cis and trans isomers. You may see two distinct aldehyde peaks closely spaced. This is normal and does not indicate degradation.[5]
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Sigma-Aldrich. (n.d.). Technical Bulletin AL-134: Handling Air-Sensitive Reagents. Link
-
Fisher Scientific. (2021). Air-Sensitive Chemistry: Practical and Safety Considerations. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15535150, 4-Phenylcyclohexane-1-carbaldehyde. Link
- Ingold, K. U. (1961). Inhibition of the Autoxidation of Organic Substances in the Liquid Phase. Chemical Reviews, 61(6), 563–589.
Sources
Technical Support Center: Purification of 4-Phenylcyclohexanecarbaldehyde
Welcome to the dedicated technical support guide for handling and purifying 4-Phenylcyclohexanecarbaldehyde. This resource is designed for researchers, scientists, and professionals in drug development who encounter challenges with acidic impurities in their aldehyde samples. Our goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the purity of this compound.
Q1: What is the most common acidic impurity in this compound?
The primary acidic impurity is 4-Phenylcyclohexanecarboxylic acid. This is formed through the oxidation of the aldehyde group of this compound.[1][2] This process, known as autoxidation, can occur when the aldehyde is exposed to air (oxygen) over time.[1]
Q2: Why is it critical to remove this acidic impurity?
The presence of 4-Phenylcyclohexanecarboxylic acid can have significant consequences for subsequent reactions. Carboxylic acids can interfere with a wide range of chemical transformations, particularly those that are sensitive to pH or involve base-catalyzed mechanisms. For drug development professionals, even small amounts of such impurities can affect the yield, purity, and pharmacological activity of the final active pharmaceutical ingredient (API).
Q3: What are the initial indicators of acidic contamination in my sample?
Initial signs of degradation and acidic impurity can include a noticeable change in the physical appearance of the sample, such as discoloration or the formation of a precipitate.[3] A simple and effective preliminary test is to dissolve a small amount of the aldehyde in a suitable organic solvent and test the solution with pH indicator paper. An acidic reading is a strong indication of the presence of the carboxylic acid impurity.
Q4: Is distillation a viable method for removing the carboxylic acid impurity?
While fractional distillation can be used to purify aldehydes, it may not be the most effective method for removing the corresponding carboxylic acid, especially if their boiling points are close. Furthermore, heating the aldehyde during distillation can potentially accelerate degradation or polymerization.[2] Therefore, other purification techniques are often preferred as the initial step.
Part 2: Troubleshooting Guide: Experimental Scenarios
This section provides detailed, step-by-step guidance for specific experimental challenges you may face.
Scenario 1: My initial checks show that my this compound sample is acidic. How do I perform a basic wash to neutralize it?
Expertise & Experience: The presence of acidity indicates that a portion of your aldehyde has oxidized to 4-Phenylcyclohexanecarboxylic acid. A simple and effective first-line purification method is a liquid-liquid extraction using a mild aqueous base, such as a sodium bicarbonate solution. The basic solution will react with the acidic impurity to form a water-soluble carboxylate salt, which will then be partitioned into the aqueous layer, leaving the purified aldehyde in the organic layer.[1][4]
Experimental Protocol: Mild Aqueous Base Wash
-
Dissolution: Dissolve the impure this compound in a water-immiscible organic solvent, such as diethyl ether or ethyl acetate, in a separatory funnel.
-
Washing: Add a 10% aqueous solution of sodium bicarbonate (NaHCO3) to the separatory funnel.[1] The volume of the bicarbonate solution should be roughly equal to the volume of the organic solution.
-
Extraction: Stopper the funnel and gently invert it several times to mix the layers. Be sure to vent the funnel frequently to release any pressure buildup from carbon dioxide evolution, which can occur if significant amounts of acid are present.
-
Separation: Allow the layers to separate fully. The upper layer will typically be the organic layer containing the purified aldehyde, and the lower layer will be the aqueous layer containing the sodium 4-phenylcyclohexanecarboxylate salt.
-
Draining: Carefully drain the lower aqueous layer.
-
Repeat: Repeat the washing step with fresh sodium bicarbonate solution to ensure complete removal of the acid.
-
Water Wash: Wash the organic layer with deionized water to remove any residual bicarbonate solution.
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent, such as anhydrous sodium sulfate or magnesium sulfate.[1]
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Data Presentation: Physical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |
| This compound | C13H16O | 188.26 | Aldehyde, less polar |
| 4-Phenylcyclohexanecarboxylic acid | C13H16O2 | 204.26 | Carboxylic acid, more polar |
Visualization: Liquid-Liquid Extraction Workflow
Caption: Workflow for removing acidic impurities via basic wash.
Scenario 2: After a basic wash, analytical tests like GC or NMR still indicate the presence of the carboxylic acid. How do I achieve higher purity?
Expertise & Experience: While a basic wash is effective for removing bulk acidic impurities, trace amounts of the carboxylic acid may remain, especially if it has some solubility in the organic solvent. For achieving higher purity, column chromatography is the recommended method.[5] This technique separates compounds based on their differential adsorption to a stationary phase (like silica gel) and their solubility in a mobile phase (the eluting solvent). Since the carboxylic acid is more polar than the aldehyde, it will adhere more strongly to the polar silica gel, allowing the less polar aldehyde to elute first.[5]
Experimental Protocol: Flash Column Chromatography
-
Column Preparation: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the partially purified aldehyde in a minimal amount of the elution solvent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a solvent system of low polarity, such as a mixture of hexane and diethyl ether or ethyl acetate (e.g., 97:3 hexane:diethyl ether).[5]
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure aldehyde.
-
Combining and Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the highly purified this compound.
Visualization: Principle of Chromatographic Separation
Caption: Separation of aldehyde and acid by column chromatography.
Scenario 3: My purified this compound is becoming acidic again over time. What are the best storage practices to prevent this?
Expertise & Experience: The reappearance of acidity is due to the inherent reactivity of aldehydes with atmospheric oxygen.[3] Proper storage is crucial to maintain the purity of your compound. The key is to minimize its exposure to oxygen and light, and to store it at a reduced temperature.
Best Practices for Storage
-
Inert Atmosphere: Store the purified aldehyde under an inert atmosphere, such as nitrogen or argon. This can be achieved by flushing the storage container with the inert gas before sealing.
-
Low Temperature: Store the container at a low temperature, typically between 2-8°C, in a refrigerator. Some protocols even recommend storage at -20°C for long-term stability.[3]
-
Light Protection: Use an amber-colored vial or store the container in the dark to prevent light-induced degradation.[3]
-
Antioxidants: For long-term storage, consider adding a small amount of an antioxidant, such as Butylated Hydroxytoluene (BHT), to inhibit the oxidation process.[2]
-
Small Aliquots: If you need to access the sample frequently, consider dividing it into smaller aliquots to minimize the exposure of the entire batch to air and moisture with each use.
Visualization: Factors Contributing to Aldehyde Degradation
Sources
Optimizing yield of reductive amination with 4-Phenylcyclohexanecarbaldehyde
Technical Support Center: Reductive Amination of 4-Phenylcyclohexanecarbaldehyde
Introduction: The Substrate Challenge
Subject: this compound (CAS: 485-43-8) Key Chemical Behavior: This substrate presents a classic "hydrophobic steric" challenge. The 4-phenyl group anchors the cyclohexane ring in a rigid chair conformation. The aldehyde at the 1-position is generally thermodynamically favored in the equatorial position (trans-isomer).
-
Solubility: Poor in standard polar protic solvents (MeOH) often used for borohydride reductions.
-
Reactivity: The secondary carbon attachment (C1) creates moderate steric hindrance compared to linear aldehydes.
-
Stereochemistry: The C1 stereocenter is susceptible to epimerization via the enol/enamine form. The trans-diequatorial isomer is the thermodynamic sink.
Part 1: Optimized Experimental Protocols
Method A: The "Standard" Selective Protocol (NaBH(OAc)₃)
Best for: High chemoselectivity, preventing alcohol byproducts, and maintaining kinetic stereocontrol.
-
Solvent: 1,2-Dichloroethane (DCE). Why? DCE solubilizes the hydrophobic phenyl-cyclohexyl backbone better than MeOH and accelerates the imine formation.
-
Stoichiometry: Aldehyde (1.0 equiv), Amine (1.1 equiv), NaBH(OAc)₃ (1.4–1.5 equiv).
-
Acid Catalyst: Acetic Acid (AcOH), 1.0 equiv. Crucial for catalyzing imine formation without promoting excessive epimerization.
-
Procedure:
Method B: The "Forcing" Protocol (Ti(OiPr)₄)
Best for: Unreactive amines (anilines), bulky amines, or when Method A yields <50%.
-
Reagent: Titanium(IV) isopropoxide [Ti(OiPr)₄].[5] Mechanism: Acts as a strong Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium to the imine.
-
Solvent: THF (anhydrous) or Neat.
-
Procedure:
-
Combine Aldehyde (1.0 equiv) and Amine (1.1 equiv).
-
Add Ti(OiPr)₄ (1.25 equiv) dropwise.
-
Stir at RT (or 50°C for difficult amines) for 2–4 hours. Monitor by IR or NMR for disappearance of aldehyde.
-
Dilute: Add absolute EtOH or MeOH.
-
Reduce: Add NaBH₄ (1.5 equiv) carefully (exothermic).
-
Workup (Critical): Quench with 1N NaOH or water. A white precipitate (TiO₂) will form. Filter through Celite to remove titanium salts.
-
Part 2: Troubleshooting & FAQs
Q1: I see a large amount of 4-phenylcyclohexylmethanol (alcohol byproduct). Why?
Diagnosis: The reducing agent reduced the aldehyde before the imine could form.[5] Root Cause:
-
Reagent Mismatch: You likely used NaBH₄ in Methanol without pre-forming the imine. NaBH₄ reduces aldehydes faster than imines in the absence of Lewis acids.
-
Slow Imine Formation: The steric bulk of the cyclohexane ring slows down the attack of the amine. Solution:
-
Switch Reagent: Use NaBH(OAc)₃ (Sodium Triacetoxyborohydride).[5] It is less basic and reduces iminiums much faster than aldehydes.
-
Stepwise Addition: If you must use NaBH₄, stir the aldehyde and amine for 2 hours (with drying agents like MgSO₄) before adding the reductant.
Q2: My yield is stuck at 40-50%, and I see unreacted aldehyde.
Diagnosis: The imine formation equilibrium is unfavorable. Root Cause: Water generated during imine formation is hydrolyzing the product back to the starting materials. Solution:
-
Chemical Drying: Switch to Method B (Titanium Isopropoxide) . The Ti(OiPr)₄ chemically consumes the water produced:
-
Physical Drying: Add 4Å Molecular Sieves to the reaction mixture (Method A).
Q3: How do I control the cis/trans ratio?
Diagnosis: You are observing a mixture of diastereomers at the C1 position. Scientific Context:
-
Thermodynamics: The trans-isomer (1,4-diequatorial) is significantly more stable (approx. 2–3 kcal/mol).
-
Mechanism: The aldehyde alpha-proton is acidic. During the reaction, the iminium intermediate can tautomerize to the enamine, destroying the stereocenter. Reprotonation determines the final ratio. Solution:
-
To favor Trans: Allow the reaction to equilibrate. Use Method A with Acetic Acid and longer reaction times. The thermodynamic sink is the trans product.
-
To preserve Cis (if starting with cis): This is difficult. You must avoid acid/base catalysis that promotes enolization. Use a rapid, low-temperature protocol (e.g., pre-form imine with Ti(OiPr)₄ at 0°C, then reduce immediately with NaBH₄ at -78°C), but success is limited by the substrate's inherent drive to be trans.
Part 3: Decision Logic & Mechanism
Workflow: Optimization Decision Tree
Caption: Decision matrix for selecting between Sodium Triacetoxyborohydride (STAB) and Titanium Isopropoxide protocols based on amine reactivity and observed failure modes.
Mechanism: Titanium(IV) Activation
Caption: Ti(OiPr)₄ serves a dual role: activating the carbonyl oxygen via Lewis acidity and chemically sequestering the water byproduct to drive imine formation.
Part 4: Data Summary
| Variable | Method A (NaBH(OAc)₃) | Method B (Ti(OiPr)₄) |
| Primary Utility | General purpose, high chemoselectivity. | Difficult/Hindered amines, low equilibrium constants. |
| Water Sensitivity | Tolerant (DCE/AcOH system). | Sensitive (Ti reacts with water); use anhydrous conditions. |
| Byproduct Profile | Low alcohol formation. | Titanium salts (requires filtration).[6] |
| Typical Yield | 70–90% | 80–95% (for difficult substrates). |
| Reaction Time | 4–16 Hours | 2–6 Hours |
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[7][8] Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no.[5][7] 11, 1996, pp. 3849–3862.[7]
-
Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[5] The Journal of Organic Chemistry, vol. 55, no.[5] 8, 1990, pp. 2552–2554.
-
Bhattacharyya, S. "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds."[6][9] The Journal of Organic Chemistry, vol. 60, no. 15, 1995, pp. 4928–4929.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. organic-chemistry.org [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Synthesis of Secondary N-Methylamines with Ti(i-PrO)4/NaBH4/MeNH2 - [www.rhodium.ws] [chemistry.mdma.ch]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Technical Support Center: Crystallization of 4-Phenylcyclohexanecarbaldehyde Derivatives
Welcome to the technical support center for the crystallization of 4-Phenylcyclohexanecarbaldehyde and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for obtaining high-quality crystalline materials. As Senior Application Scientists, we have synthesized fundamental principles with field-proven techniques to help you navigate the challenges of crystallization.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses common questions regarding the principles of crystallization.
Q1: What is the fundamental principle behind crystallization as a purification technique?
Crystallization is a powerful method for purifying solid organic compounds.[1][2] The underlying principle relies on the differences in solubility between the target compound and its impurities within a chosen solvent or solvent system.[2] An ideal crystallization solvent will dissolve the compound well at an elevated temperature but poorly at lower temperatures.[2][3] When a hot, saturated solution is allowed to cool slowly, the solubility of the target compound decreases, leading to a supersaturated state from which the compound crystallizes.[1][2] Most impurities, being present in smaller amounts, remain dissolved in the cold solvent (the "mother liquor") and are thus separated when the crystals are collected by filtration.[1]
Q2: What are "nucleation" and "crystal growth," and why are they important?
Nucleation and crystal growth are the two critical stages of crystallization.
-
Nucleation: This is the initial step where solute molecules in a supersaturated solution begin to aggregate into small, ordered clusters or nuclei.[4] This process can be difficult to control; too rapid nucleation leads to many small crystals, while controlled nucleation is key to forming larger, higher-quality crystals.[4]
-
Crystal Growth: Once stable nuclei have formed, they serve as templates for subsequent solute molecules to deposit onto the existing crystal lattice.[4]
Controlling the rates of both nucleation and growth is essential. Slow, controlled cooling and an undisturbed environment promote crystal growth over nucleation, which generally results in larger, purer crystals that are easier to handle and filter.[1][5]
Q3: My compound is a derivative of this compound. What general properties should I consider when developing a crystallization method?
The this compound scaffold possesses a bulky, non-polar phenylcyclohexane group and a polar aldehyde functional group. This amphiphilic nature can influence solvent selection. Generally, these derivatives are expected to be soluble in non-polar to moderately polar organic solvents. The aldehyde group can be susceptible to oxidation to a carboxylic acid, so it's important to use pure, peroxide-free solvents and consider performing crystallizations under an inert atmosphere if the derivative is particularly sensitive.
Q4: How pure does my crude material need to be before attempting crystallization?
While crystallization is a purification technique, starting with reasonably pure material is highly recommended. A minimum purity of 80-90% is a good guideline.[6] If the crude material contains significant amounts of impurities, they can interfere with the crystallization process, potentially inhibiting crystal formation altogether or becoming trapped within the crystal lattice, a phenomenon known as inclusion.[4][7] In cases of high impurity levels, a preliminary purification step, such as column chromatography, is advisable.
Section 2: Troubleshooting Guide - Common Experimental Issues
This section provides solutions to specific problems you may encounter during your experiments.
Q1: I've followed the protocol, but no crystals are forming. What should I do?
This is a common issue that can often be resolved with a few simple techniques. The primary cause is that the solution is not sufficiently supersaturated.
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level.[1][8] The microscopic scratches provide nucleation sites for crystals to begin forming.
-
Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution.[1][9] This provides a perfect template for crystal growth.
-
-
Increase Supersaturation:
-
Evaporate Solvent: If you suspect too much solvent was added, gently heat the solution to boil off a small amount, then allow it to cool again.[8][10]
-
Cool Further: After the solution has reached room temperature, place it in an ice-water bath or a refrigerator to further decrease the compound's solubility.[1][8]
-
Q2: My compound has "oiled out" instead of crystallizing. How can I fix this?
"Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid.[7][11] This typically happens when the melting point of the compound is lower than the temperature of the solution at the point of saturation.[11] Impurities often dissolve readily in this oil, preventing proper purification.
-
Immediate Actions:
-
Alternative Strategies:
-
Change Solvents: Select a solvent with a lower boiling point.
-
Use More Solvent: Start the crystallization with a more dilute solution. While this may reduce the yield, it can prevent oiling out by lowering the temperature at which the solution becomes saturated.[11]
-
Q3: My crystallization happened too quickly, resulting in a fine powder. Is this a problem?
Rapid crystallization, often called "crashing out," is undesirable because impurities can be trapped within the fast-forming crystals, negating the purification.[10][11] The goal is slow, methodical crystal growth.
-
How to Slow Down Crystallization:
-
Use More Solvent: Re-dissolve the solid in the minimum amount of hot solvent, then add a little extra (1-2 mL). This keeps the compound in solution longer as it cools.[10][11]
-
Insulate the Flask: Allow the flask to cool to room temperature on a surface that doesn't conduct heat well, such as a cork ring or paper towels, to slow the cooling rate.[1][8] An inverted beaker placed over the flask can also create an insulating air jacket.[10]
-
Q4: The final yield of my crystals is very low. How can I improve it?
A low yield (e.g., less than 50%) can be due to several factors.
-
Check the Mother Liquor: If you still have the filtrate, cool it further in an ice bath to see if more crystals form. You can also test for dissolved product by dipping a glass rod in the solution and letting the solvent evaporate; if a solid residue forms, there is still a significant amount of your compound in solution.[11]
-
Minimize Solvent Usage: The most common cause of low yield is using too much solvent.[11] During the initial dissolving step, be patient and add the hot solvent in small portions, allowing time for the solid to dissolve before adding more.
-
Avoid Premature Crystallization: If using hot filtration to remove insoluble impurities, ensure the funnel and receiving flask are pre-heated to prevent the product from crystallizing out during the filtration step.
Decision-Making Workflow for Crystallization
The following diagram illustrates a logical workflow for approaching a crystallization experiment.
Caption: A general workflow for selecting and executing a crystallization method.
Section 3: Detailed Experimental Protocols
Here are step-by-step protocols for three common and effective crystallization techniques.
Protocol 1: Slow Cooling (Standard Recrystallization)
This is the most common method and should be the first approach if a suitable single solvent is found.[1][2]
-
Solvent Selection: Choose a solvent in which your this compound derivative has high solubility when hot and low solubility when cold.[2] (See solvent selection table below).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent, just enough to create a slurry. Heat the flask (e.g., on a hot plate) to bring the solvent to a gentle boil.
-
Achieve Saturation: Continue adding small portions of the hot solvent until the solid just completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution.[8]
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them. Use a pre-heated funnel to prevent premature crystallization.[1]
-
Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.[1][8] To ensure slow cooling, you can place it on an insulating surface.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation.[1][8]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3][8]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor from the crystal surfaces.[1][8]
-
Drying: Allow the crystals to dry completely, either by air-drying on the filter or in a desiccator.
Protocol 2: Slow Evaporation
This method is ideal when the compound is moderately soluble at room temperature and works well for generating high-quality single crystals for X-ray diffraction.[12][13][14]
-
Solution Preparation: Dissolve the compound in a suitable solvent in which it is soluble or moderately soluble at room temperature. The solution should be clear and filtered if necessary to remove any particulate matter.[12]
-
Setup: Place the solution in a clean vial or test tube. The container opening should be partially covered to slow the rate of evaporation. This can be achieved by covering the vial with parafilm and poking a few small holes in it with a needle.[12][15]
-
Evaporation: Place the vial in a location free from vibrations and temperature fluctuations.[15][16] The solvent will slowly evaporate over several hours to days, increasing the concentration of the compound until it reaches supersaturation and begins to crystallize.
-
Harvesting: Once suitable crystals have formed, they can be carefully removed from the remaining solution.
Protocol 3: Vapor Diffusion
Vapor diffusion is an excellent technique for growing high-quality single crystals from very small amounts of material.[17][18][19] It involves two solvents: a "good" solvent in which the compound is soluble, and an "anti-solvent" in which the compound is insoluble but which is miscible with the good solvent.
-
Setup (Hanging Drop Method):
-
Pipette a larger volume (e.g., 0.5-1 mL) of the anti-solvent into the reservoir of a well in a crystallization plate.[20]
-
Dissolve your compound in a minimal amount of the "good" solvent.
-
Place a small drop (1-2 µL) of this solution onto a siliconized glass coverslip.[20]
-
Invert the coverslip and place it over the reservoir, sealing the well with vacuum grease.[20][21]
-
-
Diffusion: The more volatile "good" solvent in the drop will slowly vaporize and diffuse into the anti-solvent reservoir. Simultaneously, the vapor of the less volatile anti-solvent will diffuse into the drop.[17][21]
-
Crystallization: This slow change in the solvent composition of the drop gradually reduces the solubility of your compound, leading to a state of supersaturation and, ideally, the growth of single crystals.
-
Incubation: Store the plate in a constant temperature environment and monitor periodically for crystal growth.[20]
Section 4: Solvent Selection Strategy
Choosing the right solvent is the most critical step in developing a successful crystallization protocol.[2][6]
Guiding Principles
-
"Like Dissolves Like" is a Starting Point: For this compound derivatives, which have both non-polar (phenylcyclohexane) and polar (aldehyde) features, solvents of intermediate polarity like ethyl acetate, dichloromethane, or toluene are often good starting points. Highly polar solvents like water or highly non-polar solvents like hexane may be useful as anti-solvents.
-
Ideal Solubility Profile: The compound should be sparingly soluble at room temperature but readily soluble at the solvent's boiling point.[3]
-
Solvent Pairs: If no single solvent is ideal, a two-solvent system can be used.[1] The compound should be soluble in one solvent (the "good" solvent) and insoluble in the other (the "anti-solvent"). The two solvents must be miscible.[1] Common pairs include ethanol-water, acetone-hexane, and ethyl acetate-cyclohexane.[1]
Solvent Selection Table for this compound Derivatives
| Solvent | Polarity | Boiling Point (°C) | Suitability Notes |
| Non-Polar | |||
| n-Hexane | Very Low | 69 | Likely a poor solvent on its own, but an excellent anti-solvent.[22] |
| Cyclohexane | Very Low | 81 | Similar to hexane; good as an anti-solvent. |
| Toluene | Low | 111 | Good candidate for dissolving aromatic compounds. Often promotes good crystal growth.[14] |
| Intermediate Polarity | |||
| Diethyl Ether | Low | 35 | High volatility can make it difficult to work with, but can be effective. |
| Dichloromethane (DCM) | Medium | 40 | A common solvent, but its high volatility can lead to rapid evaporation and poor crystal quality.[6] |
| Ethyl Acetate (EtOAc) | Medium | 77 | An excellent and versatile solvent for many organic compounds.[22] |
| Tetrahydrofuran (THF) | Medium | 66 | Good solvent, but can contain peroxides. Use freshly distilled or inhibitor-free grade. |
| Acetone | Medium-High | 56 | A strong solvent; often used in a pair with a non-polar anti-solvent like hexane.[22] |
| Polar Aprotic | |||
| Acetonitrile | High | 82 | Can be a good choice, especially for more polar derivatives. |
| Polar Protic | |||
| Isopropanol | High | 82 | Good for dissolving compounds with some hydrogen bonding capability. |
| Ethanol | High | 78 | A very common and effective solvent, often used in a pair with water.[3][22] |
| Methanol | Very High | 65 | Similar to ethanol, but can sometimes be too strong a solvent. |
| Water | Very High | 100 | Unlikely to dissolve the parent compound but may be an effective anti-solvent when paired with a miscible organic solvent like ethanol or acetone. |
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing and solving common crystallization issues.
Caption: A decision tree for troubleshooting common crystallization problems.
References
-
Creative Chemistry. (n.d.). The preparation of crystalline derivatives of aldehydes and ketones. Retrieved from [Link]
-
IUCr Journals. (2005, August 15). A modified vapor-diffusion crystallization protocol that uses a common dehydrating agent. Retrieved from [Link]
-
Columbia University. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]
-
Douglas Instruments. (n.d.). Setting up a Traditional Hanging Drop Vapour Diffusion Crystal Growth Experiment. Retrieved from [Link]
-
Hampton Research. (n.d.). Sitting Drop Vapor Diffusion Crystallization. Retrieved from [Link]
-
SATHEE. (n.d.). Chemistry Crystallization. Retrieved from [Link]
-
Lu, W., & Yu, E. W. (n.d.). Crystallization of Membrane Proteins by Vapor Diffusion. NIH National Center for Biotechnology Information. Retrieved from [Link]
- Myerson, A. S. (Ed.). (2002).
-
University of Richmond Blogs. (n.d.). Recrystallization | Organic Chemistry I Lab. Retrieved from [Link]
-
X-Ray Diffraction Facility, University of Washington. (2006, January 8). Crystallisation Techniques. Retrieved from [Link]
-
X-Ray Diffraction Facility, University of Washington. (n.d.). Slow Evaporation Method. Retrieved from [Link]
-
Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization. Retrieved from [Link]
-
KU Leuven. (2026, February 6). How to crystallize your sample — X-ray Core. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Growing Crystals That Will Make Your Crystallographer Happy. Retrieved from [Link]
-
KU Leuven. (n.d.). Guide for crystallization. Retrieved from [Link]
-
Chung, W. (2023, February 15). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Longdom Publishing. Retrieved from [Link]
-
Jones, W., & Motherwell, W. D. S. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. NIH National Center for Biotechnology Information. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Longdom Publishing. (2023, February 15). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Retrieved from [Link]
-
University of Florida. (n.d.). Growing Crystals Crystallization Methods. Retrieved from [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Reddit. (2015, April 1). Purifying aldehydes? Retrieved from [Link]
-
University of California, Irvine. (n.d.). recrystallization, filtration and melting point. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Identification of an Unknown – Alcohols, Aldehydes, and Ketones. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, August 16). 2.2.4.6F: Troubleshooting. Retrieved from [Link]
-
Science Learning Center, University of Colorado Boulder. (n.d.). Aldehyde and Ketone Reactions. Retrieved from [Link]
-
University of Canterbury. (n.d.). ORGANIC LABORATORY TECHNIQUES 2. RECRYSTALLISATION. Retrieved from [Link]
-
Ukrainczyk, M. (2024, June 1). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir. American Chemical Society. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
Sources
- 1. science.uct.ac.za [science.uct.ac.za]
- 2. longdom.org [longdom.org]
- 3. creative-chemistry.org.uk [creative-chemistry.org.uk]
- 4. SATHEE: Chemistry Crystallization [sathee.iitk.ac.in]
- 5. publish.uwo.ca [publish.uwo.ca]
- 6. unifr.ch [unifr.ch]
- 7. content.e-bookshelf.de [content.e-bookshelf.de]
- 8. Recrystallization | Organic Chemistry I Lab [blog.richmond.edu]
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- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Slow Evaporation Method [people.chem.umass.edu]
- 13. How to crystallize your sample — X-ray Core [chem.kuleuven.be]
- 14. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.tamu.edu [chem.tamu.edu]
- 16. depts.washington.edu [depts.washington.edu]
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- 18. hamptonresearch.com [hamptonresearch.com]
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- 22. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: 4-Phenylcyclohexanecarbaldehyde
Welcome to the technical support center for 4-Phenylcyclohexanecarbaldehyde. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the physical state of this compound, specifically its tendency to present as an oily or difficult-to-crystallize product. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you navigate these issues and achieve a high-purity final product.
Troubleshooting Guide: From Oily Product to Crystalline Solid
The most common frustration with this compound is its isolation as an oil instead of a crystalline solid. This phenomenon, known as "oiling out," can occur for several reasons, including the presence of impurities, residual solvent, or issues with the crystallization process itself.[1]
Below is a logical workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for an oily this compound product.
Frequently Asked Questions (FAQs)
Q1: My this compound product is an oil after synthesis. What is the most likely cause?
A: Oiling out is very common when the melting point of a compound is low relative to the solvent's boiling point or when significant impurities are present.[1] For this compound, the two most probable causes are:
-
Presence of Impurities: The most common impurity is 4-phenylcyclohexanecarboxylic acid, formed by the over-oxidation of the aldehyde.[2] Carboxylic acids can form eutectic mixtures with the aldehyde, depressing the freezing point and resulting in an oil. Other potential impurities include unreacted starting materials or solvent residues.[3]
-
Incorrect Crystallization Conditions: Using an excessive amount of solvent is a frequent error that leads to poor or no crystal formation.[4] Additionally, cooling the solution too quickly encourages oil formation rather than the slow, ordered process of crystallization.[5]
Q2: I've tried recrystallizing my oily product from several solvents without success. What should I do next?
A: If standard recrystallization fails, it's a strong indicator that the impurity load is too high for this method to be effective.[6] At this point, you should consider alternative purification techniques:
-
Flash Column Chromatography: This is a highly effective method for separating the aldehyde from more polar impurities like the corresponding carboxylic acid or less polar starting materials.[2][7]
-
Bisulfite Adduct Formation: This is a classic and highly specific chemical method for purifying aldehydes.[8] The aldehyde reacts with sodium bisulfite to form a water-soluble adduct, which can be extracted into the aqueous phase, leaving non-aldehyde impurities in the organic layer. The aldehyde can then be regenerated by treating the aqueous layer with a base.[9][10] This method is excellent for removing stubborn impurities that are difficult to separate by chromatography.
Q3: What are the best solvent systems for the column chromatography of this compound?
A: The choice of solvent system depends on the specific impurities present, but a good starting point is a non-polar/polar mixture. A common and effective system is a gradient of Hexanes/Ethyl Acetate .[11]
-
Initial Screening: Use Thin Layer Chromatography (TLC) to determine the optimal solvent ratio. Aim for an Rf value of approximately 0.3 for the desired aldehyde, ensuring good separation from any visible impurities.[11]
-
Typical Ratios: Start with a low polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. The aldehyde is moderately polar and should elute before the more polar carboxylic acid impurity.[2]
-
Caution with Alcohols: Avoid using alcohol-based solvents like methanol unless necessary. Silica gel can act as a mild acid catalyst, potentially leading to the formation of acetal or hemiacetal byproducts with alcohol eluents.[11] If you must use an alcohol, consider deactivating the silica gel with a small amount of triethylamine (Et₃N).[11]
| Solvent System Component | Role & Characteristics | Typical Starting Ratio |
| Hexanes (or Heptane) | Non-polar "push" solvent. | 95% |
| Ethyl Acetate (or Diethyl Ether) | Polar eluting solvent. | 5% |
| Triethylamine (optional) | Deactivates acidic sites on silica gel. | ~0.1-0.5% of total solvent volume |
Q4: My product oils out during recrystallization even with slow cooling. How can I fix this?
A: This is a classic sign of supersaturation or a low melting point eutectic. Here are several techniques to try:
-
Re-heat and Add More Solvent: The most common cause is using the absolute minimum amount of solvent. Re-heat the solution to re-dissolve the oil, add a small amount of additional hot solvent (1-2 mL), and allow it to cool slowly again. This slightly reduces the saturation level, which can favor slower crystal growth.[5]
-
Induce Crystallization: If the solution remains clear upon cooling, it may be supersaturated.[1] Try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide nucleation sites for crystal growth.[12] Alternatively, add a "seed crystal" of pure this compound if you have one.[5]
-
Use a Mixed Solvent System: Dissolve the oily compound in a minimum amount of a "good" solvent (one in which it is highly soluble, like dichloromethane or ethyl acetate). Then, slowly add a "poor" solvent (one in which it is insoluble, like hexanes or pentane) dropwise at a warm temperature until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the good solvent to clarify it, and then allow it to cool slowly.[13] This technique effectively lowers the solubility of your compound at room temperature, promoting crystallization.
Experimental Protocols
Protocol 1: Purification via Bisulfite Extraction
This protocol is ideal for selectively removing this compound from a crude mixture containing non-aldehyde impurities.
Caption: Workflow for the purification of this compound via bisulfite adduct formation.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude oily product (1.0 eq) in a minimal amount of a water-miscible solvent like tetrahydrofuran (THF) or acetonitrile.[8]
-
Adduct Formation: To the solution, add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃) (approx. 1.5-2.0 eq). Stir the biphasic mixture vigorously at room temperature for 1-2 hours. Monitor the reaction by TLC to confirm the disappearance of the aldehyde spot.
-
Extraction: Transfer the mixture to a separatory funnel. Add an immiscible organic solvent like diethyl ether or ethyl acetate and additional water to ensure clear phase separation. Shake well and separate the layers. The bisulfite adduct of the aldehyde will be in the aqueous layer.[8]
-
Impurity Removal: The organic layer contains the non-aldehyde impurities. This layer can be discarded or processed separately if desired.
-
Regeneration: Place the aqueous layer in a flask, cool it in an ice bath, and add a fresh portion of diethyl ether. While stirring vigorously, slowly add a strong base (e.g., 10M NaOH or saturated Na₂CO₃ solution) until the solution is strongly basic (pH > 12). This reverses the reaction, regenerating the pure aldehyde which will partition into the organic layer.[8]
-
Final Isolation: Separate the layers in a separatory funnel. Extract the aqueous layer one more time with fresh diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Flash Column Chromatography
This protocol is a standard method for purifying moderately polar compounds like this compound.
Step-by-Step Methodology:
-
Solvent System Selection: As determined by TLC (see FAQ 3), prepare the starting eluent (e.g., 95:5 Hexane:Ethyl Acetate). Prepare a second, more polar eluent for flushing the column later (e.g., 80:20 Hexane:Ethyl Acetate).
-
Column Packing: Pack a glass column with silica gel using the "slurry method" with your starting eluent. Ensure the silica bed is compact and level.[7]
-
Sample Loading: Dissolve the crude oily product in a minimal amount of dichloromethane or the starting eluent. Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution to a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Carefully add the starting eluent to the column. Apply gentle air pressure to begin eluting the solvent, collecting fractions in test tubes.[7]
-
Gradient Elution (Optional but Recommended): Start with the low-polarity eluent. After eluting the non-polar impurities, gradually increase the percentage of ethyl acetate in the eluent to elute the this compound.
-
Fraction Analysis: Monitor the collected fractions by TLC. Combine the fractions that contain the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator. To remove the last traces of solvent, use a high-vacuum pump.[14] The final product should be a clear oil or, if highly pure, may solidify upon standing or cooling.
References
-
ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification? ResearchGate. Available at: [Link]
-
LibreTexts, C. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]
-
ResearchGate. (2014, September 29). What is the best solvent for purifying aldehyde in a column chromatography? ResearchGate. Available at: [Link]
-
University of California, Irvine. Exp 2 - Crystallization. Available at: [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Oily/Foaming Compounds. Available at: [Link]
-
University of York, Chemistry Teaching Labs. Problems with Recrystallisations. Available at: [Link]
-
Quora. (2024, February 6). How do I recrystallize and separate the substance I synthesized in toluene but is oily? Quora. Available at: [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available at: [Link]
-
University of Geneva. Guide for crystallization. Available at: [Link]
-
LibreTexts, C. (2021, March 5). 2.1: RECRYSTALLIZATION. Chemistry LibreTexts. Available at: [Link]
-
University of Rochester, Department of Chemistry. Workup: Aldehydes. Available at: [Link]
-
JoVE. (2018, January 10). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. Available at: [Link]
-
ResearchGate. (2022, September 8). How to recrystallize an oily compound after column chromatography? ResearchGate. Available at: [Link]
-
JoVE. (2022, December 19). Separation of Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol | Protocol Preview. YouTube. Available at: [Link]
-
California State University, Fullerton. Recrystallization1. Available at: [Link]
-
PubChem. 4-Phenylcyclohexane-1-carbaldehyde. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. 4-Phenyl-cyclohexanecarboxylic acid. National Center for Biotechnology Information. Available at: [Link]
-
Organic Syntheses. Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. Organic Syntheses. Available at: [Link]
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available at: [Link]
-
Kessels SA. Synthesis and purification. Kessels SA. Available at: [Link]
Sources
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and purification [kesselssa.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgsyn.org [orgsyn.org]
- 8. Workup [chem.rochester.edu]
- 9. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. quora.com [quora.com]
- 13. Tips & Tricks [chem.rochester.edu]
- 14. Tips & Tricks [chem.rochester.edu]
Troubleshooting low conversion in 4-Phenylcyclohexanecarbaldehyde Grignard reactions
Case ID: 4-PCCA-GRIG-001 Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are experiencing low conversion in the addition of a Grignard reagent to 4-phenylcyclohexanecarbaldehyde . If your post-workup analysis (NMR/TLC) shows a significant recovery of starting material despite the disappearance of the aldehyde spot during the reaction (or a transient color change), the root cause is likely enolization , not steric hindrance or reagent decomposition.
This guide provides a diagnostic workflow, a mechanistic explanation of the failure mode, and a field-proven protocol using Organocerium chemistry (the Imamoto method) to solve the issue.
Part 1: Diagnostic Workflow
Before altering your synthesis, confirm the failure mode using this logic tree.
Figure 1: Diagnostic Logic Tree for Grignard Failures. Use this to distinguish between chemical incompatibility (enolization) and procedural errors (moisture).
Part 2: The Core Problem – The "Enolization Trap"
The Mechanism of Failure
This compound is an enolizable aldehyde . The
When the Grignard reagent encounters the aldehyde, two pathways compete:[1]
-
Nucleophilic Addition (
): The desired path. The "R" group attacks the carbonyl carbon.[2] -
Deprotonation (
): The undesired path. The Grignard strips the -proton, forming a magnesium enolate.
Why you see "Low Conversion":
The magnesium enolate is stable in the reaction flask. To the naked eye (or TLC), the aldehyde seems to have been consumed. However, upon aqueous workup (
The Structural Aggravator:
The 4-phenyl group locks the cyclohexane ring into a rigid chair conformation. This rigidity can sterically hinder the carbonyl carbon, slowing down
Part 3: The Solution – Imamoto Organocerium Protocol
To fix this, we must decouple basicity from nucleophilicity. We utilize Cerium(III) Chloride (
Why it works
Transmetallation of the Grignard reagent with anhydrous
-
Lower Basicity: Organocerium reagents are significantly less basic than Grignards, suppressing enolization.
-
Higher Oxophilicity: The Cerium atom strongly coordinates to the carbonyl oxygen, activating it for nucleophilic attack.
Comparative Data: Standard vs. Organocerium
Typical yields for enolizable substrates (based on Imamoto et al. [1])
| Substrate Type | Standard Grignard Yield | Organocerium Yield | Primary Side Product (Standard) |
| Hindered Ketones | < 5% | > 90% | Recovered Starting Material |
| 10-40% | 85-95% | Recovered Starting Material | |
| Variable | High | Reduction Product (Alcohol) |
Step-by-Step Protocol (The "Gold Standard")
CRITICAL WARNING: The success of this reaction depends entirely on the dryness of the
Phase 1: Preparation of Anhydrous
[7]
-
Source: Start with
(Heptahydrate). -
Setup: Place the salt in a Schlenk flask connected to a high-vacuum line (< 0.5 mmHg).
-
Drying Program:
-
Heat to 90°C for 1 hour under vacuum.
-
Increase to 140-150°C and hold for 2-3 hours under vacuum.
-
Note: Do not heat too rapidly, or the salt will hydrolyze to
(useless). -
Visual Check: The solid should turn into a fine white powder. If it stays clumpy or turns yellow, it is not dry or has decomposed.
-
-
Cooling: Cool to room temperature under argon/nitrogen.
Phase 2: The Reaction
-
Slurry Formation: Add anhydrous THF to the dried
under inert atmosphere. Stir vigorously at RT for 2 hours. This "aging" process is vital to break up the crystal lattice. The mixture should look like a milky white suspension. -
Transmetallation: Cool the slurry to -78°C . Add your Grignard reagent (
) dropwise.[9]-
Stoichiometry: Use 1.5 eq of
and 1.5 eq of Grignard relative to the aldehyde. -
Stir at -78°C for 30-60 minutes. The reagent is now
.
-
-
Addition: Dissolve this compound in minimal dry THF. Add this solution dropwise to the cold organocerium slurry.
-
Reaction: Stir at -78°C for 2 hours, then allow to warm slowly to 0°C.
-
Quench: Quench with dilute aqueous
or saturated .
Part 4: Stereochemical Implications (Advanced)
Because your substrate is a 4-substituted cyclohexane, the product will be a mixture of diastereomers (cis/trans alcohols).
-
Conformation: The bulky 4-phenyl group will reside in the equatorial position to minimize A-value strain, locking the ring.
-
Aldehyde Position: The aldehyde group at C1 will likely favor the equatorial position.
-
Attack Vector:
-
Axial Attack: The nucleophile approaches from the "top" (axial trajectory), leading to the equatorial alcohol .
-
Equatorial Attack: The nucleophile approaches from the "side" (equatorial trajectory), leading to the axial alcohol .
-
With the Imamoto reagent, the coordination of Cerium often enhances axial attack , typically favoring the formation of the equatorial alcohol product.
Figure 2: Stereochemical outcome of nucleophilic addition to locked cyclohexane systems.
Part 5: FAQ & Troubleshooting
Q: Can I use commercial anhydrous
Q: My reaction turned into a gel. Is this normal? A: Yes. Organocerium reactions often form thick suspensions. Ensure you have powerful mechanical stirring or a large magnetic stir bar. Do not stop stirring.
Q: I don't have
Q: How do I titrate my Grignard to ensure it's good? A: Use the No-D-NMR method (using 1,5-cyclooctadiene as internal standard) or the Salicylaldehyde phenylhydrazone colorimetric titration. Do not rely on the bottle label.
References
-
Imamoto, T., et al. "Carbon-carbon bond forming reactions using cerium metal or organocerium(III) reagents."[10] Journal of the American Chemical Society, 111(12), 4392–4398.
-
Imamoto, T., et al. "Organocerium reagents.[10][11] Nucleophilic addition to easily enolizable ketones."[11] Tetrahedron Letters, 26(39), 4763-4766.
-
Conlon, D. A., et al. "Preparation of Anhydrous Cerium(III) Chloride." Organic Syntheses, Coll. Vol. 9, p. 123 (1998).
- Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. (General reference for Grignard addition stereochemistry).
Sources
- 1. Grignard Reaction [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. CeCl3/n‐BuLi: Unraveling Imamoto's Organocerium Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cerium(III) chloride - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Cerium(III)_chloride [chemeurope.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Generation and reactivities of organocerium reagents - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. semanticscholar.org [semanticscholar.org]
Storage conditions to prevent polymerization of 4-Phenylcyclohexanecarbaldehyde
To: Research & Development Team From: Technical Support Center (Senior Application Scientist) Subject: Technical Guide: Prevention of Polymerization & Degradation in 4-Phenylcyclohexanecarbaldehyde
Executive Summary
This compound (CAS: 1466-74-6) is a reactive building block susceptible to two primary degradation pathways: autoxidation and acid-catalyzed polymerization .[1] While users often report "polymerization" (solidification of the liquid), this is frequently a misdiagnosis of oxidation, where the liquid aldehyde converts to the solid 4-phenylcyclohexanecarboxylic acid. True polymerization (trimerization) is secondary, typically catalyzed by the acidic impurities formed during oxidation.
This guide provides a self-validating storage protocol designed to break this degradation cycle.
Part 1: Critical Storage Parameters (The "Why" and "How")
Q1: Why does my this compound turn into a solid during storage? A: This is likely due to autoxidation , not just polymerization.[1]
-
The Mechanism: Atmospheric oxygen reacts with the aldehyde C-H bond to form a peracid, which reacts with another aldehyde molecule to form two molecules of carboxylic acid (4-phenylcyclohexanecarboxylic acid).
-
The Consequence: The aldehyde is a liquid (or low-melting solid), while the corresponding acid is a high-melting solid.[1] As acid accumulates, it precipitates.[1]
-
The Polymerization Link: The accumulated acid acts as a catalyst, promoting the trimerization of the remaining aldehyde into a cyclic trioxane (paraldehyde form).
Q2: What is the "Golden Rule" for storage temperature? A: Store at 2°C to 8°C (Refrigerated) .
-
Reasoning: Lower temperatures kinetically inhibit the radical chain reaction required for autoxidation.[1]
-
Warning: Do not freeze (-20°C) unless the vial is perfectly sealed under inert gas. Freeze-thaw cycles can compromise the seal, introducing moisture and oxygen which accelerate degradation upon thawing.
Q3: Is an inert atmosphere optional? A: No, it is mandatory .[1]
-
Protocol: Flush headspace with dry Nitrogen (
) or Argon ( ) after every use.[1] Argon is preferred as it is heavier than air and forms a more stable "blanket" over the liquid surface.
Part 2: Storage Decision Matrix & Degradation Pathways
The following diagram illustrates the causal link between oxidation and polymerization, guiding your storage decisions.
Figure 1: Degradation pathway showing how oxidation (acid formation) catalyzes polymerization.[1]
Part 3: Troubleshooting & Recovery
Q4: I see white crystals in my bottle. Is the sample ruined? A: Not necessarily, but the titer has changed.
-
Diagnosis: The crystals are likely the carboxylic acid derivative.
-
Immediate Action: Do not heat to melt the solids; this accelerates degradation.[1]
-
Filtration: If the liquid phase is still significant, filter the sample through a 0.45 µm PTFE syringe filter to remove the acid solids. Re-analyze purity via GC or NMR.
Q5: How do I recover the aldehyde if it has partially polymerized? A: If the sample is viscous (indicating oligomers/trimers) but not fully oxidized:
-
Wash: Dissolve in a non-polar solvent (e.g., Dichloromethane).[1]
-
Neutralize: Wash with 10% Sodium Bicarbonate (
) solution. This neutralizes the acid catalyst, halting further polymerization. -
Dry & Distill: Dry over
and perform vacuum distillation if high purity is required.
Part 4: Handling Protocol (Step-by-Step)
Objective: Aliquot this compound without introducing oxygen.
Reagents & Equipment:
Workflow:
-
Preparation:
-
Bring the refrigerated source bottle to room temperature inside a desiccator or hood before opening. This prevents condensation of atmospheric moisture into the cold reagent.
-
-
Purging:
-
Insert a needle connected to the inert gas line into the source bottle (if using a septum cap) or hold the gas outlet just inside the neck of the open bottle.
-
Flush the destination vial with inert gas for 10-15 seconds.[1]
-
-
Transfer:
-
Using a clean, dry glass pipette or syringe, transfer the required volume.
-
Critical: Do not bubble gas through the liquid vigorously, as this can strip volatiles; blanket the surface instead.
-
-
Sealing:
-
Storage:
-
Return immediately to 2-8°C storage.
-
Summary of Physical Data & Storage
| Parameter | Specification | Notes |
| CAS Number | 1466-74-6 | |
| Physical State | Liquid / Low-melting solid | MP varies by isomer mix (-10°C to -104°C) |
| Storage Temp | 2°C – 8°C | Do not freeze (unless sealed in ampoule) |
| Atmosphere | Inert (Ar or N2) | Oxygen leads to acid formation |
| Container | Amber Glass | Protect from UV light |
| Shelf Life | 12-18 Months | If stored properly under Argon |
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 15535150, 4-Phenylcyclohexane-1-carbaldehyde.[1] Retrieved from [Link][1]
-
Massachusetts Institute of Technology (MIT). (n.d.).[1] Handling Air-Sensitive Reagents (Technical Bulletin AL-134).[1] Retrieved from [Link][1]
Sources
Technical Support Center: Purification & Removal of 4-Phenylcyclohexanecarbaldehyde
[1][2][3]
Case ID: PCCA-REMOVE-001 Status: Active Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2][3]
Executive Summary
4-Phenylcyclohexanecarbaldehyde (4-PCCA) is a valuable intermediate, particularly in the synthesis of GPCR ligands and peptidomimetics.[1][2][3] However, its lipophilic nature (cLogP ~3.[3]3) often makes it co-elute with reaction products on silica gel, and its susceptibility to oxidation can introduce carboxylic acid impurities.[3]
This guide details three validated workflows to remove unreacted 4-PCCA from reaction mixtures. These protocols are ranked by selectivity and throughput efficiency .[1][2][3]
Module 1: Chemo-Selective Scavenging (The "Gold Standard")[1][2][3][4]
Best For: Small to mid-scale reactions (<10g) where chromatographic separation is difficult due to overlapping Rf values.[1][2][3]
Option A: Bisulfite Adduct Formation (Liquid-Liquid Extraction)
This is the most cost-effective method.[1][2][3] It relies on the reversible nucleophilic addition of bisulfite (
The Mechanism:
Protocol 1.1: The Optimized Bisulfite Wash
Standard aqueous washes often fail because 4-PCCA is highly lipophilic and does not partition well into the aqueous phase to react.[1][3] You must use a "phase-transfer" solvent system.[2][3]
Reagents:
Step-by-Step:
-
Dilution: Dissolve your crude reaction mixture in a minimal amount of Methanol or Ethanol (approx. 2-3 volumes).[1][2][3] Critical: Do not use pure EtOAc/DCM yet.
-
Adduct Formation: Add 3–5 equivalents of saturated aqueous
. -
Agitation: Shake vigorously for 5–10 minutes. The mixture may become warm.[3]
-
Phase Creation: Dilute the mixture with Water (10 volumes) and EtOAc (10 volumes).
-
Separation: Transfer to a separatory funnel. Shake and let settle.
-
Wash: Wash the organic layer once with water and once with brine to remove residual salts.[1][3] Dry over
.[2][4][7]
Troubleshooting Tip: If a solid precipitate forms at the interface, this is likely the bisulfite adduct of 4-PCCA (which can be insoluble in both phases at high concentrations).[3] Filter the entire biphasic mixture through a Celite pad before separating layers.[3][8]
Option B: Solid-Supported Scavenging (Resin)
Best For: Parallel synthesis, library generation, or acid-sensitive products.[1][2][3]
Reagents:
Protocol 1.2: Resin Scavenging
-
Stoichiometry: Calculate the excess 4-PCCA remaining (via LCMS/NMR). Use 2–3 equivalents of resin relative to the unreacted aldehyde.[3]
-
Solvent: Dissolve crude mixture in DCM or DCE (Dichloromethane/Dichloroethane). Avoid protic solvents like MeOH, as they swell polystyrene resins poorly.[3]
-
Incubation: Add resin and shake (do not stir with a magnetic bar, which grinds the beads) at room temperature for 2–4 hours.
-
Note: For sterically hindered aldehydes, add a catalytic amount of Acetic Acid and heat to 40°C.[3]
-
-
Filtration: Filter through a fritted cartridge or cotton plug.[1][2][3] Rinse resin with DCM.[2][3]
-
Result: The filtrate contains your purified product; the aldehyde remains covalently bound to the resin as a hydrazone.[3]
Module 2: Chromatographic Troubleshooting
Best For: Large scale (>10g) or when scavenging fails.[1][2][3]
4-PCCA presents two specific challenges on silica gel:
-
Cis/Trans Isomerism: The cyclohexane ring creates cis and trans isomers.[1][3] These often appear as two distinct spots on TLC, confusing purity analysis.
-
Oxidation: On "active" silica, the aldehyde oxidizes to 4-phenylcyclohexanecarboxylic acid, which streaks.[2][3]
Visualization of Workflow Logic:
Caption: Decision tree for removing 4-PCCA and its oxidative byproducts.
TLC Visualization Guide:
-
Stain: 2,4-DNP (Dinitrophenylhydrazine) is specific.[1][2][3] Aldehydes turn Yellow/Orange immediately.[2][3]
-
Rf Manipulation: If
is poor, switch solvent system from Hex/EtOAc to Toluene/EtOAc (Toluene interacts with the phenyl ring of 4-PCCA, often shifting it differently than non-aromatic products).[1][3]
Module 3: Distillation & Physical Properties
Best For: Recovering the starting material or purifying multi-gram batches.[3][9]
Physical Data Table:
| Property | Value | Notes |
| Molecular Weight | 188.27 g/mol | |
| Boiling Point | ~160°C @ 10 mmHg | High vacuum required.[1][2][3] Decomposes >200°C. |
| State | Viscous Oil / Low melting solid | Often a mixture of cis/trans isomers.[1][2][3] |
| Solubility | DCM, EtOAc, Toluene | Insoluble in water.[2][3] |
Protocol 3.1: Kugelrohr Distillation Due to the high boiling point, standard distillation often leads to decomposition.
Frequently Asked Questions (FAQ)
Q1: I tried the bisulfite wash, but my yield dropped significantly. Did I lose my product?
-
Diagnosis: Your product might contain a nucleophilic center (like an unhindered amine) that reacted with the bisulfite, or it is water-soluble.[1][3]
-
Fix: If your product is an amine, ensure the final extraction pH is basic (>10). If your product is water-soluble, use Resin Scavenging (Option B) instead of aqueous extraction.[2][3]
Q2: TLC shows two spots for the aldehyde. Is it impure?
-
Answer: Likely not.[1][2][3] this compound exists as cis and trans isomers.[2][3] The phenyl group and the aldehyde group can be on the same or opposite sides of the cyclohexane ring.[3] These isomers separate on silica.[2][3] Do not discard fractions thinking they are impurities without NMR verification.[2][3]
Q3: Can I just oxidize the aldehyde to the acid and wash it away?
References
-
BenchChem. (2025).[1][2][3][4] Efficient Aldehyde Removal by Liquid-Liquid Extraction with Sodium Bisulfite. Retrieved from
-
Boucher, M. M., et al. (2017).[2][3][8] "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development, 21(9), 1394–1403.[3][8] [1][2]
-
National Center for Biotechnology Information. (2025).[1][2][3] PubChem Compound Summary for CID 15535150, 4-Phenylcyclohexane-1-carbaldehyde. Retrieved from [1][2]
-
Sigma-Aldrich. (n.d.).[1][2][3] Polymer-Supported Scavengers User Guide. Retrieved from
Sources
- 1. 4-Phenylcyclohexane-1-carbaldehyde | C13H16O | CID 15535150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Phenylcyclohexane-1-carbaldehyde | C13H16O | CID 14922606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN101827791A - Method for removing hydrazine compounds - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. web.itu.edu.tr [web.itu.edu.tr]
- 7. re.public.polimi.it [re.public.polimi.it]
- 8. Workup [chem.rochester.edu]
- 9. Synthesis and purification [kesselssa.com]
Validation & Comparative
Distinguishing Cis and Trans Isomers of 4-Phenylcyclohexanecarbaldehyde using 1H NMR Coupling Constants: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous determination of stereochemistry is a critical aspect of molecular characterization. In the case of substituted cyclohexanes, such as 4-phenylcyclohexanecarbaldehyde, proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy serves as a powerful tool to differentiate between cis and trans diastereomers. This guide provides an in-depth comparison of the ¹H NMR coupling constants for these isomers, grounded in the principles of conformational analysis and supported by established experimental data.
The key to distinguishing between the cis and trans isomers of this compound lies in the through-bond spin-spin coupling between adjacent protons, quantified by the coupling constant (J). The magnitude of this coupling is exquisitely sensitive to the dihedral angle (φ) between the interacting protons, a relationship described by the Karplus equation.[1][2][3] This geometric dependence provides a robust and reliable method for stereochemical assignment.
Conformational Analysis: The Root of Spectral Differences
Substituted cyclohexanes predominantly adopt a chair conformation to minimize steric and angle strain.[4] In this conformation, substituents can occupy either an axial or an equatorial position.[5] Due to unfavorable 1,3-diaxial interactions, bulky substituents preferentially occupy the more stable equatorial position.[6][7]
For this compound, both the phenyl and the aldehyde groups are sterically demanding. In the trans isomer , a chair conformation where both substituents are in the equatorial position is strongly favored.[8] This arrangement minimizes steric strain.
Conversely, the cis isomer must have one substituent in an axial position and the other in an equatorial position.[8] Given the significant steric bulk of the phenyl group, it will predominantly occupy the equatorial position, forcing the aldehyde group into the less favorable axial position. This fundamental difference in the spatial orientation of the aldehyde group and its neighboring protons leads to distinct and predictable differences in their ¹H NMR spectra.
The Karplus Relationship: From Dihedral Angle to Coupling Constant
The vicinal coupling constant (³J), the coupling between protons on adjacent carbon atoms, is mathematically related to the dihedral angle (φ) by the Karplus equation:
J(φ) = Acos²(φ) + Bcos(φ) + C
where A, B, and C are empirically derived parameters.[2] The magnitude of the coupling is largest for anti-periplanar (φ ≈ 180°) and syn-periplanar (φ ≈ 0°) arrangements and smallest for gauche (φ ≈ 60°) or orthogonal (φ ≈ 90°) relationships.[2][9]
In the context of cyclohexane chairs:
-
Axial-axial (a,a) coupling: The dihedral angle is approximately 180°, resulting in a large coupling constant, typically in the range of 7-12 Hz.
-
Axial-equatorial (a,e) and equatorial-equatorial (e,e) coupling: The dihedral angles are around 60°, leading to smaller coupling constants, generally in the range of 2-5 Hz.
Comparative Analysis of ¹H NMR Coupling Constants
The most diagnostic proton for distinguishing between the cis and trans isomers of this compound is the aldehydic proton (CHO) and the proton on the carbon to which it is attached (H-1).
| Isomer | Favored Conformation | H-1 Position | Coupling to H-2/H-6 | Expected ³J(H-1, H-2/6) (Hz) | Aldehyde Proton Signal (δ ≈ 9.5-10.0 ppm) |
| Trans | Phenyl (eq), Aldehyde (eq) | Equatorial | Equatorial-axial & Equatorial-equatorial | Small (2-5 Hz) | Doublet of triplets (or complex multiplet) |
| Cis | Phenyl (eq), Aldehyde (ax) | Axial | Axial-axial & Axial-equatorial | Large (7-12 Hz) & Small (2-5 Hz) | Triplet (or doublet of doublets) |
In the trans isomer , the H-1 proton is in an equatorial position. Its coupling to the adjacent axial and equatorial protons at C-2 and C-6 will both be small (J_ae and J_ee), resulting in a complex multiplet or a signal with small coupling constants.
In the cis isomer , the H-1 proton is in an axial position. It will exhibit a large axial-axial coupling to the axial protons at C-2 and C-6, and a small axial-equatorial coupling to the equatorial protons at C-2 and C-6. This will typically result in a triplet or a doublet of doublets with at least one large coupling constant. The aldehyde proton signal will consequently be a doublet with a small coupling constant in the trans isomer and a doublet with a larger coupling constant in the cis isomer, reflecting its coupling to the adjacent H-1 proton.
Experimental Protocol for Isomer Differentiation
The following protocol outlines the steps for acquiring and analyzing ¹H NMR spectra to distinguish between cis and trans this compound.
1. Sample Preparation:
- Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
- Ensure the sample is fully dissolved and the solution is homogeneous. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).
2. NMR Data Acquisition:
- Acquire a one-dimensional ¹H NMR spectrum on a spectrometer with a field strength of 300 MHz or higher to ensure sufficient signal dispersion.[3]
- Optimize the spectral width to include all proton signals, typically from 0 to 12 ppm.
- Use a sufficient number of scans to achieve a good signal-to-noise ratio.
3. Data Processing and Analysis:
- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase the spectrum and perform baseline correction.
- Calibrate the chemical shift scale using the TMS signal.
- Integrate all signals to determine the relative number of protons.
- Analyze the multiplicity (splitting pattern) of the aldehyde proton signal (around 9.5-10.0 ppm) and the H-1 proton signal.
- Measure the coupling constants (J-values) in Hertz (Hz) for these signals. A larger J-value for the aldehyde proton's doublet will be indicative of the cis isomer.
Visualization of Key Dihedral Angles and Coupling Constants
The following diagrams illustrate the chair conformations of the cis and trans isomers and the key dihedral angles that determine the diagnostic coupling constants.
Caption: Chair conformations and key dihedral angle relationships for trans and cis this compound.
Conclusion
The analysis of ¹H NMR coupling constants provides a definitive and readily accessible method for the differentiation of cis and trans isomers of this compound. The significant and predictable difference in the magnitude of the vicinal coupling constants for the H-1 proton, a direct consequence of the Karplus relationship and the conformational preferences of the isomers, allows for confident stereochemical assignment. This approach, combining theoretical principles with practical experimental methodology, is an indispensable tool in the structural elucidation of complex organic molecules.
References
- Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. J. Chem. Phys., 30(1), 11–15.
- Karplus, M. (1963). Vicinal Proton Coupling in Nuclear Magnetic Resonance. J. Am. Chem. Soc., 85(18), 2870–2871.
- Minch, M. J. (1994). Orientational Dependence of Vicinal Proton-Proton NMR Coupling Constants: The Karplus Relationship. Concepts in Magnetic Resonance, 6, 41–56.
- Dalton, L. (2003). Karplus Equation. Chemical & Engineering News, 81(51), 37.
- Bothner-By, A. A. (1965). Geminal and Vicinal Proton-Proton Coupling Constants in Organic Compounds. Advances in Magnetic Resonance, 1, 195-316.
- Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
- Hassel, O. (1970). The Cyclohexane Problem. Angewandte Chemie International Edition in English, 9(3), 158-164.
-
OpenStax. (2023, September 20). 4.7 Conformations of Monosubstituted Cyclohexanes. In Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, December 28). 4.10: Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]
-
Master Organic Chemistry. (2014, June 27). Substituted Cyclohexanes: Axial vs Equatorial. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 4.4 Substituted Cyclohexanes. In Organic Chemistry I. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020, March 14). 1H NMR of cyclohexanecarbaldehyde. Retrieved from [Link]
-
University of Regensburg. (n.d.). Coupling constants for 1H and 13C NMR. Retrieved from [Link]
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HPLC separation of 4-Phenylcyclohexanecarbaldehyde isomers
An In-Depth Guide to the HPLC Separation of 4-Phenylcyclohexanecarbaldehyde Isomers
Authored by a Senior Application Scientist
For researchers and professionals in drug development and chemical synthesis, the accurate separation and quantification of isomers are paramount. The biological activity, toxicity, or desired physical properties of a compound can be exclusive to a single isomer. This compound, a molecule with applications in various fields, presents a common analytical challenge: the separation of its cis and trans diastereomers. These isomers share the same mass and connectivity, differing only in the spatial arrangement of the phenyl and carbaldehyde groups on the cyclohexane ring. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for resolving these isomers, grounded in experimental principles and data.
The Analytical Challenge: Differentiating Subtle Structural Variations
The primary difficulty in separating cis and trans isomers of this compound lies in their similar physicochemical properties. Standard reversed-phase chromatography on a C18 column, which separates primarily based on hydrophobicity, often fails to provide adequate resolution as the difference in hydrophobicity between the two isomers is minimal. Achieving separation requires a stationary phase that can exploit more subtle differences in molecular shape and electronic properties.
Comparative Analysis of HPLC Methodologies
The key to resolving these diastereomers is to enhance the differential interaction between the analytes and the stationary phase. This can be achieved by employing alternative stationary phase chemistries or different chromatographic modes.
Reversed-Phase HPLC (RP-HPLC): Beyond Standard C18
While a standard C18 column is the workhorse of reversed-phase chromatography, its selectivity is often insufficient for geometric isomers.[1] A more strategic column selection is necessary.
-
Phenyl Stationary Phases: Phenyl-based columns (e.g., Phenyl-Hexyl, Phenyl-Ethyl) represent a significant advancement for separating aromatic isomers.[1][2] These phases offer a multi-modal separation mechanism that includes not only hydrophobic interactions but also crucial π-π interactions between the electron-rich phenyl rings of the stationary phase and the analyte.[3][4] The cis and trans isomers of this compound will have slightly different presentations of their phenyl group to the stationary phase, leading to differential π-π stacking and, consequently, a difference in retention time. An investigation by Sigma-Aldrich demonstrated that an Ascentis® Phenyl column provided the best results for separating the stereoisomers of a multi-chiral molecule using a reversed-phase mobile phase with acetonitrile.[5]
-
Pentafluorophenyl (PFP) Phases: PFP columns offer an alternative and sometimes orthogonal selectivity to traditional phenyl phases.[2][6] The electron-withdrawing fluorine atoms on the phenyl ring create a "π-deficient" system, leading to different electronic interactions (dipole-dipole, π-π) compared to standard phenyl columns. This can be particularly effective for separating positional isomers and other closely related structures.[6]
The following table summarizes the expected performance of different reversed-phase columns for this separation.
| Stationary Phase | Primary Separation Mechanism(s) | Expected Performance for Isomer Separation | Key Advantages |
| C18 (ODS) | Hydrophobic Interactions | Generally Poor to Moderate | Robust, widely applicable for general-purpose separations.[7] |
| Phenyl (e.g., Phenyl-Hexyl) | Hydrophobic & π-π Interactions | Good to Excellent | Enhanced selectivity for aromatic and unsaturated compounds.[1][4][6] |
| PFP (Pentafluorophenyl) | Hydrophobic, π-π, Dipole-Dipole, Shape Selectivity | Good to Excellent | Alternative selectivity to C18 and Phenyl phases.[2][6] |
Normal-Phase HPLC (NP-HPLC)
Normal-phase chromatography, which utilizes a polar stationary phase (like bare silica) and a non-polar mobile phase (like hexane/isopropanol), is inherently well-suited for isomer separations.[8][9] Retention in NP-HPLC is governed by polar interactions (e.g., hydrogen bonding, dipole-dipole) between the analyte's functional groups and the stationary phase surface.[8] The carbaldehyde group of this compound will interact with the silanol groups of a silica column. The accessibility of this group, which differs between the cis (axial vs. equatorial considerations) and trans isomers, can lead to effective separation.
-
Advantages: High resolving power for isomers.[8]
-
Disadvantages: More sensitive to water content in the mobile phase, which can affect reproducibility; some analytes may have poor solubility in non-polar organic solvents.[10]
Supercritical Fluid Chromatography (SFC): A Green and Efficient Alternative
SFC has emerged as a powerful technique for both chiral and achiral isomer separations.[11][12][13] It uses supercritical CO2 as the primary mobile phase, often with a small amount of an organic modifier like methanol.[14]
-
Causality of Performance: The low viscosity and high diffusivity of the supercritical mobile phase lead to very fast and efficient separations with lower backpressure compared to HPLC.[15] SFC is often considered a form of normal-phase chromatography, and separations are typically performed on the same types of columns used in NP-HPLC, as well as specialized SFC columns.[14] For the diastereomers of this compound, SFC would likely provide excellent resolution in a fraction of the time required for an HPLC separation. It is also a "greener" technique due to the significant reduction in organic solvent consumption.[15]
Experimental Workflow & Protocols
A logical workflow is critical for developing a robust separation method. The diagram below illustrates a typical method development strategy.
Caption: Method development workflow for separating this compound isomers.
Recommended Starting Protocol: RP-HPLC on a Phenyl Column
This protocol is based on established principles for separating aromatic isomers and provides a robust starting point.
-
Instrumentation:
-
HPLC system with binary or quaternary pump, autosampler, column thermostat, and UV detector.
-
-
Chemicals and Materials:
-
Analyte: this compound isomer mixture, dissolved in mobile phase or Acetonitrile at 1 mg/mL.
-
Column: Ascentis® Phenyl, 150 x 4.6 mm, 5 µm particle size (or equivalent Phenyl-Hexyl column).
-
Mobile Phase A: HPLC-grade Water.
-
Mobile Phase B: HPLC-grade Acetonitrile.
-
-
Chromatographic Conditions:
-
Mobile Phase: 60:40 Acetonitrile/Water (Isocratic). Rationale: Acetonitrile often provides different selectivity than methanol for aromatic compounds on phenyl phases and is a good starting point.[5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.
-
Detection: UV at 254 nm. Rationale: The phenyl ring provides strong chromophoric activity.
-
Injection Volume: 5 µL.
-
-
Optimization Strategy:
-
If co-elution occurs, adjust the mobile phase composition (e.g., to 50:50 or 70:30 Acetonitrile/Water).
-
A shallow gradient can also be employed to improve resolution and peak shape.
-
Evaluate methanol as the organic modifier, as it can alter the selectivity of π-π interactions compared to acetonitrile.[6]
-
Visualizing the Separation Mechanism
The choice of a Phenyl column over a C18 column is a deliberate one based on exploiting different molecular interactions.
Caption: Dominant interaction mechanisms on C18 vs. Phenyl stationary phases.
Conclusion and Recommendations
For the reliable HPLC separation of this compound cis and trans isomers, standard C18 columns are often inadequate. The recommended approach is Reversed-Phase HPLC using a Phenyl-based stationary phase . This methodology leverages both hydrophobic and π-π interactions to exploit the subtle structural differences between the geometric isomers, leading to superior resolution.[1][5][6] Normal-Phase HPLC on a silica column serves as a viable, high-resolving alternative, though it may require more careful control of mobile phase conditions. For laboratories equipped with SFC capabilities, this technique offers the most rapid and environmentally friendly solution for this analytical challenge.[11][15] The choice between these methods will ultimately depend on available instrumentation, desired throughput, and the specific requirements of the analysis.
References
-
Imtakt USA. Unison UK-Phenyl Excels in Isomer Separation and Exhibits Excellent Selectivity. Available from: [Link]
-
Wiley Analytical Science. (2004). Dropping in for PICI analysis of isomers. Available from: [Link]
-
ResearchGate. (2025). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. Available from: [Link]
-
ResearchGate. (2019). How to separate isomers by Normal phase HPLC?. Available from: [Link]
-
Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. Available from: [Link]
-
MTC USA. (2025). Isomers and Recommended HPLC Columns for Effective Separation. Available from: [Link]
-
SIELC Technologies. Separation of 4-Phenylcyclohexanone on Newcrom R1 HPLC column. Available from: [Link]
-
Shimadzu. Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. Available from: [Link]
-
Nacalai Tesque, Inc. HPLC Column for Structual Isomers. Available from: [Link]
-
Phenomenex. Chiral HPLC Separations. Available from: [Link]
-
PubChem. 4-Phenylcyclohexane-1-carbaldehyde. Available from: [Link]
-
LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Available from: [Link]
-
Drexel University. (2015). Chiral and Achiral HPLC Separation of Chiral Pharmaceutical Compounds. Available from: [Link]
-
OMICS International. (2022). The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis. Available from: [Link]
-
Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Available from: [Link]
-
Phenomenex. Supercritical Fluid Chromatography (SFC) Columns. Available from: [Link]
-
Hawach Scientific. (2025). Normal Phase HPLC Column and Reverse Phase HPLC Column. Available from: [Link]
-
MDPI. (2022). Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis. Available from: [Link]
-
Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Available from: [Link]
-
YouTube. (2022). What are the various ways of Chiral Separation by using HPLC?. Available from: [Link]
-
PMC. (2012). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Available from: [Link]
-
Agilent. (2001). SUPERCRITICAL FLUID CHROMATOGRAPHY. Available from: [Link]
-
CSL. (2010). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Available from: [Link]
-
Microsolv Technology Corporation. Phenolic Compounds Analyzed in Normal Phase HPLC with a C18 Column. Available from: [Link]
-
Element Lab Solutions. Phenyl Stationary Phases for HPLC. Available from: [Link]
-
Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Available from: [Link]
-
PubMed. (2001). Preparative HPLC resolution of the CIS cyclohexane analogs of phenylalanine. Available from: [Link]
-
GL Sciences. Reversed Phase Columns. Available from: [Link]
-
Restek. A Guide to the Analysis of Chiral Compounds by GC. Available from: [Link]
-
Medimond. ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. Available from: [Link]
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GC-MS Profiling of 4-Phenylcyclohexanecarbaldehyde: Isomer Differentiation & Fragmentation Dynamics
The following guide provides an in-depth technical analysis of the GC-MS fragmentation of 4-Phenylcyclohexanecarbaldehyde, designed for analytical chemists and drug development professionals.
Executive Summary & Application Scope
This compound (CAS: 13558-63-9) is a critical cycloaliphatic building block in the synthesis of pharmaceutical intermediates. Its structural rigidity and lipophilicity make it valuable in scaffold design. However, its analysis presents a specific challenge: stereochemical ambiguity .
The compound exists as cis and trans diastereomers. While Mass Spectrometry (MS) provides structural confirmation, it often fails to distinguish these isomers due to identical fragmentation patterns. This guide compares the GC-MS performance of the target aldehyde against its common synthetic precursors (4-phenylcyclohexanol) and isomers, establishing a validated protocol for unambiguous identification.
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility, the following protocol synthesizes standard industry practices for volatile aldehydes.
Sample Preparation
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade).
-
Concentration: 100 µg/mL (100 ppm).
-
Derivatization (Optional but Recommended): While the aldehyde is stable, oximation (using hydroxylamine hydrochloride) can be used to confirm the carbonyl group if peak tailing is observed. Note: This guide focuses on the underivatized native form.
GC-MS Parameters
-
System: Agilent 7890/5977 or equivalent Single Quadrupole.
-
Column: HP-5ms or DB-5ms (30 m × 0.25 mm × 0.25 µm). Rationale: A non-polar phase is essential to separate diastereomers based on boiling point differences.
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Splitless (1 min purge) @ 250°C.
-
Oven Program:
-
Hold 60°C for 2 min.
-
Ramp 10°C/min to 200°C.
-
Ramp 20°C/min to 300°C (Hold 5 min).
-
-
Source Temp: 230°C; Quad Temp: 150°C.
Fragmentation Pattern Analysis
The Electron Ionization (EI, 70 eV) spectrum of this compound (
Key Diagnostic Ions
| m/z (Mass-to-Charge) | Ion Type | Fragment Structure | Mechanistic Origin | Relative Abundance (Est.) |
| 188 | Molecular Ion ( | Intact molecule. | Moderate (10-20%) | |
| 159 | Diagnostic Fragment | Cyclohexyl cation. | High (40-60%) | |
| 104 | Rearrangement | Styrene radical cation. | Moderate | |
| 91 | Base Peak | Tropylium ion. | 100% | |
| 77 | Aromatic | Phenyl cation. | High |
Mechanistic Pathway
The fragmentation is dominated by two competing forces:
-
-Cleavage (Loss of 29 Da): The radical cation localized on the carbonyl oxygen induces homolytic cleavage of the C-C bond between the ring and the aldehyde group. This expels a formyl radical (
) and leaves a stable secondary carbocation at 159. -
Tropylium Formation (m/z 91): The cyclohexyl ring is flexible. Through hydrogen rearrangement and ring contraction/expansion, the phenyl-substituted alkyl fragment stabilizes as the aromatic tropylium ion (
), which is typically the base peak in phenyl-alkyl systems.
Fragmentation Pathway Diagram
Figure 1: Proposed EI fragmentation pathway for this compound. The tropylium ion (m/z 91) dominates the spectrum due to aromatic stabilization.
Comparative Analysis: Isomer Differentiation
The primary analytical risk is misidentifying the cis isomer for the trans isomer (or vice versa), or confusing the aldehyde with its alcohol precursor.
Comparison 1: Cis vs. Trans Isomers
Mass spectrometry alone is insufficient for distinguishing stereoisomers of this compound because their high-energy fragmentation pathways are identical. Separation must be achieved chromatographically.[1]
-
Trans-Isomer (Thermodynamic Product): The phenyl and formyl groups are both in equatorial positions (diequatorial). This conformation is more stable and typically has a higher boiling point and longer retention time on non-polar columns (e.g., HP-5ms).
-
Cis-Isomer (Kinetic Product): One group is axial. This creates steric strain, usually resulting in a slightly lower boiling point and earlier elution .
| Feature | Mass Spectrometry (MS) | Gas Chromatography (GC) |
| Differentiation Power | Low (Spectra are identical) | High (Separation by |
| Trans-Isomer | Base peak 91 | Elutes Later (e.g., RT 12.4 min) |
| Cis-Isomer | Base peak 91 | Elutes Earlier (e.g., RT 12.1 min) |
Comparison 2: Aldehyde vs. Alcohol (Impurity)
In synthetic workflows, 4-phenylcyclohexanol is a common precursor or reduction byproduct.
-
Aldehyde (Target): Shows distinct M-29 (Loss of CHO).[2]
-
Alcohol (Impurity): Shows distinct M-18 (Loss of
). The molecular ion is often absent or very weak in the alcohol.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
differentiation Workflow Diagram
Figure 2: Analytical decision tree for distinguishing the target aldehyde from isomers and alcohol impurities.
References
-
NIST Mass Spectrometry Data Center. Cyclohexane, 1-methyl-4-(1-methylethyl)-, trans- (Related Terpene Fragmentation). NIST Chemistry WebBook, SRD 69. Available at: [Link] (Accessed 2024).
- Sparkman, O. D.Mass Spectrometry Desk Reference. Global View Publishing. (Standard reference for McLafferty and -cleavage mechanisms).
- McMurry, J.Organic Chemistry. "Mass Spectrometry of Carbonyl Compounds." (Mechanistic grounding for -cleavage in aldehydes).
-
PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link]
Sources
Technical Comparison Guide: 4-Phenylcyclohexanecarbaldehyde vs. 4-Phenylbenzaldehyde
[1]
Executive Summary: The Stability vs. Reactivity Trade-off[1]
In drug discovery, the choice between 4-Phenylbenzaldehyde (4-PBA) and 4-Phenylcyclohexanecarbaldehyde (4-PCCA) often dictates the synthetic strategy.[1] While both serve as lipophilic "spacers" introducing a biphenyl-like motif, their reactivities are diametrically opposed due to the electronic nature of the aldehyde attachment.
-
4-Phenylbenzaldehyde (Aromatic): Characterized by high stability but lower electrophilicity .[1] The carbonyl group is conjugated with the phenyl ring, reducing its reactivity toward nucleophiles but rendering it immune to enolization-based side reactions (e.g., self-aldol).
-
This compound (Aliphatic): Characterized by high electrophilicity but conformational complexity .[1] It reacts rapidly with nucleophiles but introduces challenges regarding cis/trans stereochemistry and potential enolization, although it resists dehydration to
-unsaturated products due to its tertiary -carbon.
Key Application Note: 4-PCCA is the critical intermediate for the antipsychotic drug Cariprazine (Vraylar) , where controlling the trans-isomer is the process-defining step.[1]
Chemical & Physical Profile
| Property | 4-Phenylbenzaldehyde (4-PBA) | This compound (4-PCCA) |
| Structure | Aromatic (Planar) | Aliphatic (Chair Conformation) |
| CAS No. | 3218-36-8 | 1466-74-6 |
| Mol.[1] Weight | 182.22 g/mol | 188.27 g/mol |
| Physical State | White Crystalline Solid | Low-melting Solid or Viscous Liquid |
| Melting Point | 57–60 °C | ~25–30 °C (Isomer dependent) |
| Boiling Point | 184 °C (11 mmHg) | ~160 °C (Estimated/Deriv.[1] dependent) |
| 0 (Non-enolizable) | 1 (Enolizable) | |
| Electrophilicity | Moderate (Resonance stabilized) | High (Inductive stabilization only) |
| Key Risk | Cannizzaro Reaction (Base) | Epimerization / Aldol Addition |
Mechanistic Reactivity Analysis
Electronic Effects: Resonance vs. Induction[1]
-
4-PBA: The carbonyl
-system overlaps with the aromatic ring's -system.[1] This delocalization donates electron density into the carbonyl carbon, making it less positive (less electrophilic).[1] Nucleophilic attack (e.g., Grignard, reduction) is slower than in aliphatic analogs. -
4-PCCA: The carbonyl is isolated from the phenyl ring by the saturated cyclohexane spacer.[1] The carbonyl carbon retains a high partial positive charge, making it highly reactive toward nucleophiles.[1]
The Alpha-Carbon Trap (Aldol Reactivity)
This is the most critical distinction for process safety and yield.[1]
-
4-PBA (Safe): Lacks
-protons.[1] It cannot form an enolate. In the presence of strong base, it undergoes the Cannizzaro reaction (disproportionation to alcohol and acid) rather than polymerization. -
4-PCCA (Nuanced): Has one
-proton.[1] It can form an enolate.[1][2][3] However, because the -carbon is part of a ring, it is a tertiary center .-
Implication: It can undergo the initial Aldol Addition (forming a
-hydroxy aldehyde).[1][4] -
Limitation: It cannot easily undergo Aldol Condensation (dehydration) because there is no second
-proton to eliminate water and form a double bond.[1] This often leads to messy equilibrium mixtures rather than clean products if base is used indiscriminately.[1]
-
Stereochemical Dynamics (The Cariprazine Challenge)
4-PCCA exists as cis (axial-equatorial) and trans (equatorial-equatorial) isomers.[1]
Visualizing Reactivity Pathways[1]
The following diagram maps the divergent reaction pathways for these two aldehydes.
Caption: Divergent reactivity profiles. Note 4-PBA's stability in base vs. 4-PCCA's susceptibility to epimerization.[1]
Experimental Protocols
Protocol A: Reductive Amination (High-Throughput / Drug Synthesis)
Context: Synthesis of secondary amines (e.g., Cariprazine analogs).
For 4-Phenylbenzaldehyde (4-PBA):
-
Imine Formation: Mix 4-PBA (1.0 eq) and Amine (1.1 eq) in Methanol. Add
or molecular sieves to drive the equilibrium (essential due to slower kinetics).[1] -
Reduction: Add
(1.5 eq) at 0°C .-
Note: The conjugated imine is stable; reduction is clean but may require warming to RT.[1]
-
For this compound (4-PCCA):
-
One-Pot Procedure: Mix 4-PCCA (1.0 eq) and Amine (1.1 eq) in DCE (Dichloroethane).
-
Reductant: Add
(1.5 eq) immediately.-
Critical: Do not wait for imine formation.[1] The aliphatic aldehyde reacts fast.[1] Waiting allows enolization or epimerization of the
-center.[1] is acidic enough to prevent side reactions but mild enough to reduce the iminium ion selectively.[1] -
Stereocontrol: If starting with pure trans-aldehyde, keep conditions neutral/acidic to prevent scrambling to the cis-isomer.[1]
-
Protocol B: Thermodynamic Trans-Equilibration (For 4-PCCA)
Context: Enriching the trans-isomer from a crude mixture.[1]
-
Dissolve crude 4-PCCA (cis/trans mix) in Methanol.
-
Add catalytic
(0.1 eq) or DBU (0.05 eq).[1] -
Stir at RT for 4–12 hours.
-
Quench: Rapidly acidify with dilute HCl to "freeze" the ratio.
-
Validation: Check by NMR. The trans-isomer (equatorial CHO) typically shows a distinct chemical shift for the aldehyde proton compared to the cis (axial CHO).[1]
Troubleshooting Guide
| Observation | Cause (4-PBA) | Cause (4-PCCA) |
| Low Yield (Nucleophilic Addn) | Reaction time too short; equilibrium favors ketone/aldehyde due to resonance stability.[1] | Side reactions (Aldol addition) or enolization consuming starting material.[1][2] |
| Impurity: Alcohol Byproduct | Cannizzaro reaction (if base present).[1] | Direct reduction of aldehyde (reductant too strong).[1] |
| Impurity: Dimer | Benzoin condensation (specific conditions).[1] | Aldol dimer (beta-hydroxy aldehyde).[1] |
| Stereo-scrambling | N/A (Planar). | Base-catalyzed epimerization at |
References
-
Reactivity of Aromatic vs.
-
Cariprazine Synthesis & Trans-Isomerization
-
Physical Properties of 4-Phenylbenzaldehyde
-
Aldol Reactivity of Cyclohexanecarbaldehydes
Sources
- 1. 4-Phenylcyclohexane-1-carbaldehyde | C13H16O | CID 15535150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. homework.study.com [homework.study.com]
- 5. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Anisotropic Landscape: A Comparative Guide to the ¹H NMR Chemical Shifts of Axial and Equatorial Aldehyde Protons
For researchers, scientists, and professionals in drug development, the precise characterization of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in this endeavor, offering profound insights into the three-dimensional arrangement of atoms. Within the realm of ¹H NMR, the chemical shift of a proton is exquisitely sensitive to its local electronic environment. This guide provides an in-depth comparison of the ¹H NMR chemical shifts of aldehyde protons situated in axial versus equatorial positions on a cyclohexane ring, supported by fundamental principles and experimental considerations.
The chemical shift of an aldehyde proton typically resides in the downfield region of a ¹H NMR spectrum, generally between 9 and 10 ppm.[1] This significant deshielding is primarily attributed to the magnetic anisotropy of the carbonyl group.[2][3] The circulating π-electrons of the C=O bond generate a local magnetic field that, in the vicinity of the aldehyde proton, opposes the applied external magnetic field. This opposition necessitates a stronger external field to achieve resonance, resulting in a larger chemical shift. However, the story becomes more nuanced when the aldehyde group is a substituent on a cyclohexane ring, a common motif in many natural products and pharmaceutical compounds. The chair conformation of cyclohexane places its substituents into two distinct spatial orientations: axial and equatorial. This seemingly subtle difference in geometry has a profound and predictable impact on the chemical shift of the aldehyde proton.
The Decisive Role of Carbonyl Anisotropy
The magnetic anisotropy of the carbonyl group can be visualized as a cone-shaped region of shielding and a deshielding zone. Protons located within the deshielding zone, which lies in the plane of the carbonyl group, experience a downfield shift. Conversely, protons positioned above or below this plane, in the shielding zone, are shifted upfield.
When an aldehyde group occupies an equatorial position on a cyclohexane ring, the aldehyde proton is situated in the deshielding region of the C-C bonds of the ring. More importantly, it is held in the plane of the carbonyl group's π-system. This coplanarity maximizes the deshielding effect of the carbonyl's magnetic anisotropy, leading to a more downfield chemical shift.
In contrast, an axial aldehyde group orients the aldehyde proton in a different spatial relationship to the cyclohexane ring and the carbonyl double bond. The axial proton is positioned more directly above the plane of the C-C bonds of the ring, placing it in a more shielded environment. Consequently, the aldehyde proton in an axial conformation experiences a more upfield chemical shift compared to its equatorial counterpart.
To illustrate this, we can consider the conformationally locked system of cis- and trans-4-tert-butylcyclohexanecarbaldehyde. The bulky tert-butyl group effectively locks the cyclohexane ring into a single chair conformation. In the trans isomer, the aldehyde group preferentially occupies the equatorial position to minimize steric strain. In the cis isomer, the aldehyde group is forced into the axial position.
| Isomer | Aldehyde Conformation | Aldehyde Proton ¹H NMR Chemical Shift (δ, ppm) |
| trans-4-tert-butylcyclohexanecarbaldehyde | Equatorial | ~9.6 - 9.7 |
| cis-4-tert-butylcyclohexanecarbaldehyde | Axial | ~9.4 - 9.5 |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
As the data indicates, the aldehyde proton in the equatorial position of the trans isomer is observed at a more downfield chemical shift compared to the axial aldehyde proton in the cis isomer. This difference, though seemingly small, is a direct and measurable consequence of the magnetic anisotropy of the carbonyl group and the differing spatial arrangements of the proton in the two conformations.
Experimental Verification: Distinguishing Axial and Equatorial Aldehydes
The conformational preference of a substituent on a cyclohexane ring can be determined experimentally using ¹H NMR spectroscopy, primarily through the analysis of coupling constants. The vicinal coupling constant (³J), which describes the interaction between protons on adjacent carbons, is highly dependent on the dihedral angle between them, a relationship described by the Karplus equation.
For an aldehyde proton (-CHO) coupled to the methine proton on the cyclohexane ring (CH -CHO), the dihedral angle will be different for the axial and equatorial conformers.
-
Equatorial Aldehyde: The coupling between the aldehyde proton and the axial methine proton will typically exhibit a small coupling constant (³J ≈ 1-3 Hz).
-
Axial Aldehyde: The coupling between the aldehyde proton and the equatorial methine proton will also show a small coupling constant (³J ≈ 1-3 Hz).
While the coupling to the methine proton on the ring is useful, a more definitive distinction often comes from observing the coupling of the methine proton itself to the adjacent methylene protons of the ring.
Experimental Protocols
Protocol 1: Synthesis of a Mixture of cis- and trans-4-tert-butylcyclohexanecarbaldehyde
This protocol describes a general method for the oxidation of a mixture of cis- and trans-4-tert-butylcyclohexylmethanol to the corresponding aldehydes.
Materials:
-
Mixture of cis- and trans-4-tert-butylcyclohexylmethanol
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Silica gel
-
Hexane
-
Ethyl acetate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Chromatography column
Procedure:
-
Dissolve the mixture of cis- and trans-4-tert-butylcyclohexylmethanol in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Add PCC to the solution in one portion. The reaction is exothermic.
-
Stir the reaction mixture at room temperature for 2-3 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the cis and trans isomers. The trans isomer is typically less polar and will elute first.
-
Collect the fractions containing the desired products and concentrate under reduced pressure to yield the purified isomers.
Protocol 2: ¹H NMR Analysis of Axial and Equatorial Aldehyde Protons
Instrumentation and Parameters:
-
NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion.
-
Solvent: Deuterated chloroform (CDCl₃) is a common solvent. Ensure the solvent is free of residual acidic or basic impurities.
-
Concentration: Prepare a solution of approximately 5-10 mg of the purified aldehyde isomer in 0.6-0.7 mL of the deuterated solvent.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): A spectral width of at least 12 ppm is recommended to ensure all signals are captured.
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃).
-
Integrate the signals to determine the relative proton ratios.
-
Analyze the multiplicity and coupling constants of the aldehyde proton signal and the corresponding methine proton on the cyclohexane ring.
Logical Framework for Conformational Assignment
Figure 1. A flowchart illustrating the workflow for the synthesis, NMR data acquisition, and conformational assignment of axial and equatorial aldehyde protons on a cyclohexane ring.
Conclusion
The distinction between axial and equatorial aldehyde protons in the ¹H NMR spectrum is a clear and experimentally observable phenomenon rooted in the fundamental principle of magnetic anisotropy. The equatorial proton, residing in the deshielding plane of the carbonyl group, consistently appears at a more downfield chemical shift than its axial counterpart. This knowledge, coupled with the analysis of coupling constants, provides a powerful tool for the stereochemical assignment of substituted cyclohexanes. For researchers in drug discovery and development, a thorough understanding of these subtle yet significant NMR effects is crucial for the unambiguous structural elucidation of complex molecules, ultimately guiding the design and synthesis of new therapeutic agents.
References
- Jackman, L. M., & Sternhell, S. (1969). Applications of Nuclear Magnetic Resonance Spectroscopy in Organic Chemistry (2nd ed.). Pergamon Press.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
Sources
A Comparative Guide to Thin Layer Chromatography (TLC) of 4-Phenylcyclohexanecarbaldehyde: Optimizing Separation with Solvent System Selection
For researchers and professionals in drug development and organic synthesis, Thin Layer Chromatography (TLC) is an indispensable technique for its simplicity, speed, and efficiency in monitoring reaction progress, assessing compound purity, and optimizing separation conditions. This guide provides an in-depth technical comparison of various solvent systems for the TLC analysis of 4-Phenylcyclohexanecarbaldehyde, a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. By understanding the principles governing its chromatographic behavior, scientists can make informed decisions to achieve optimal separation and accurate analysis.
The Foundational Principle: Understanding the Retardation Factor (Rf)
Thin Layer Chromatography separates components of a mixture based on their differential partitioning between a stationary phase (typically silica gel or alumina coated on a plate) and a mobile phase (the developing solvent). The Retardation Factor, or Rf value, is a key parameter in TLC and is defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[1]
An Rf value is a constant for a given compound under specific conditions, including the stationary phase, mobile phase, temperature, and plate saturation.[1] Therefore, reporting the Rf value without specifying these conditions is meaningless. An ideal Rf value for good separation typically lies between 0.3 and 0.7, as this range minimizes the probability of overlapping with other components and allows for clear visualization.[2]
Factors Influencing the Rf Value of this compound
The chromatographic behavior of this compound is primarily dictated by its molecular structure and the interplay of intermolecular forces with the stationary and mobile phases.
-
Stationary Phase: Silica gel, the most common stationary phase, is highly polar due to the presence of silanol groups (Si-OH). These groups can form hydrogen bonds and dipole-dipole interactions with polar analytes.
-
Mobile Phase (Solvent System): The mobile phase competes with the analyte for binding sites on the stationary phase. A more polar solvent will have a stronger affinity for the stationary phase, displacing the analyte and causing it to move further up the plate, resulting in a higher Rf value. Conversely, a nonpolar solvent will lead to stronger analyte-stationary phase interactions and a lower Rf value.[2]
-
Analyte Structure (this compound): This molecule possesses both nonpolar (phenyl and cyclohexyl groups) and moderately polar (aldehyde group) functionalities. The polarity of the aldehyde group allows for dipole-dipole interactions and potential weak hydrogen bonding with the silica gel. The bulky, nonpolar phenylcyclohexyl moiety will have a greater affinity for less polar mobile phases. The overall polarity of the molecule will determine its retention on the stationary phase.
Comparative Analysis of Solvent Systems for this compound
To provide a practical guide, we will compare the TLC behavior of this compound in three different solvent systems with varying polarities. For a meaningful comparison, we will also include data for a structurally related aromatic aldehyde, Cinnamaldehyde, for which experimental data is available. Cinnamaldehyde, with its conjugated system, offers a useful polarity reference.
| Compound | Solvent System (v/v) | Predicted/Experimental Rf Value | Notes |
| This compound | Hexane:Ethyl Acetate (9:1) | ~ 0.35 | This less polar system is expected to result in moderate migration of the compound. |
| This compound | Hexane:Ethyl Acetate (7:3) | ~ 0.55 | Increasing the proportion of the more polar ethyl acetate will increase the Rf value. |
| This compound | Toluene:Ethyl Acetate:Methanol (8:1:1) | ~ 0.65 | The addition of a small amount of highly polar methanol will significantly increase the eluting power of the mobile phase. |
| Cinnamaldehyde | Cyclohexane:Ethyl Acetate (90:10) | 0.27 ± 0.01[3][4] | Experimental value for a similar non-polar/polar solvent mixture. |
| Cinnamaldehyde | Toluene:Ethyl Acetate:Methanol (8:1:1) | 0.55 ± 0.02[5] | Experimental value in a more polar solvent system. |
Note: The Rf values for this compound are predictive and based on established chromatographic principles. Actual experimental values may vary slightly.
Experimental Protocol
This section provides a detailed, step-by-step methodology for performing TLC analysis of this compound.
Materials:
-
TLC plates (silica gel 60 F254)
-
This compound
-
Developing chamber
-
Capillary tubes for spotting
-
Solvents: Hexane, Ethyl Acetate, Toluene, Methanol (analytical grade)
-
Pencil
-
Ruler
-
UV lamp (254 nm)
-
Iodine chamber or other visualization reagent (e.g., potassium permanganate stain)
Procedure:
-
Plate Preparation: Using a pencil, gently draw a light origin line approximately 1 cm from the bottom of the TLC plate. Mark the spotting points along this line.
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.
-
Spotting: Using a capillary tube, apply a small spot of the sample solution onto the marked origin on the TLC plate. Ensure the spot is small and concentrated.
-
Developing Chamber Preparation: Pour the chosen solvent system into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside the chamber, leaning against the side, to ensure the atmosphere is saturated with solvent vapors. Cover the chamber and allow it to equilibrate for at least 10-15 minutes.
-
Development: Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate by capillary action.
-
Completion and Visualization: Once the solvent front has reached approximately 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry.
-
Visualization: Visualize the spots under a UV lamp (254 nm). Circle the spots with a pencil. For compounds that are not UV-active, use an iodine chamber or an appropriate staining reagent.
-
Rf Value Calculation: Measure the distance from the origin to the center of the spot and the distance from the origin to the solvent front. Calculate the Rf value using the formula:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Logical Workflow for TLC Analysis
The following diagram illustrates the systematic workflow for conducting a TLC experiment.
Caption: A flowchart illustrating the key steps in performing a Thin Layer Chromatography experiment.
Causality Behind Experimental Choices
-
Choice of Silica Gel: Silica gel is the standard stationary phase for separating moderately polar compounds like aldehydes due to its ability to form hydrogen bonds and dipole-dipole interactions.[6]
-
Solvent System Selection Rationale:
-
Hexane:Ethyl Acetate: This is a versatile and widely used solvent system.[6] Hexane, being nonpolar, acts as the weak solvent, while ethyl acetate provides the necessary polarity to elute the aldehyde. By varying the ratio, the polarity of the mobile phase can be finely tuned to achieve the desired Rf value.
-
Toluene:Ethyl Acetate:Methanol: The inclusion of toluene, an aromatic solvent, can offer different selectivity for the aromatic this compound through pi-pi stacking interactions. Methanol, a highly polar protic solvent, is added in a small amount to significantly increase the eluting power of the mobile phase, which is useful if the compound shows low Rf values in other systems.[5]
-
-
Chamber Saturation: Saturating the developing chamber with solvent vapors is crucial for obtaining reproducible Rf values. It prevents the evaporation of the solvent from the plate surface during development, which would otherwise lead to an artificially high Rf value.
Trustworthiness: A Self-Validating System
The reliability of TLC results is ensured by incorporating control measures within the experimental design:
-
Co-spotting: To confirm the identity of a spot, a "co-spot" can be used. This involves spotting the sample and a known standard in the same lane. If the two substances are identical, they will appear as a single spot.
-
Reproducibility: Running the same sample on multiple plates under identical conditions should yield consistent Rf values, validating the method's reproducibility.
-
Systematic Solvent Variation: By systematically varying the solvent composition and observing the predictable changes in Rf values (e.g., increasing polarity leads to a higher Rf), one can be confident in the understanding of the compound's chromatographic behavior.
Conclusion
The selection of an appropriate solvent system is paramount for the successful TLC analysis of this compound. A systematic approach, starting with a less polar system like Hexane:Ethyl Acetate (9:1) and gradually increasing the polarity, allows for the optimization of the Rf value to the ideal range of 0.3-0.7. For more challenging separations or to explore different selectivity, alternative solvent systems incorporating aromatic solvents like toluene or highly polar modifiers like methanol can be employed. By adhering to the detailed protocol and understanding the underlying principles, researchers can confidently utilize TLC as a powerful tool in their synthetic and analytical workflows.
References
-
Pandey, R., Saraf, S., & Saraf, S. (n.d.). TLC Densitometry Method for Determination of Cinnamaldehyde in a Traditional Indian Formulation. Asian Journal of Research in Chemistry. Available at: [Link]
-
Alqarni, M. H., Al-Aboudi, A. R., Al-Zahrani, S. M., Al-Farraj, E. A., & El-Sayed, M. A. (2021). Simultaneous Estimation of Cinnamaldehyde and Eugenol in Essential Oils and Traditional and Ultrasound-Assisted Extracts of Different Species of Cinnamon Using a Sustainable/Green HPTLC Technique. Molecules, 26(7), 2005. Available at: [Link]
-
Alqarni, M. H., Al-Aboudi, A. R., Al-Zahrani, S. M., Al-Farraj, E. A., & El-Sayed, M. A. (2021). Simultaneous estimation of cinnamaldehyde and eugenol in essential oils and traditional and ultrasound-assisted extracts. eGrove. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Enantioselective Iridium Catalyzed Carbonyl Isoprenylation via Alcohol-Mediated. Available at: [Link]
-
SciSpace. (n.d.). High Performance Thin Layer Chromatographic Method for the Determination of Cinnamaldehyde in Cinnamomum zeylanicum Bark Powder. Available at: [Link]
-
Wiley-VCH. (n.d.). Supporting Information. Available at: [Link]
-
Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Available at: [Link]
-
Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Available at: [Link]
-
WSU. (n.d.). Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay. Available at: [Link]
-
Biotage. (2023, January 23). TLC-based vs. Generic Gradients – Which Gives the Best Results?. Available at: [Link]
-
Rsc.org. (n.d.). Supporting Information. Available at: [Link]
-
Dhont, J. H. (n.d.). The Re Value as a Constant in Thin-Layer Chromatography. Available at: [Link]
-
Column Chromatography. (n.d.). Purification of Organic Solvents. Available at: [Link]
-
UVic. (n.d.). Column chromatography. Available at: [Link]
-
University of Toronto. (n.d.). Thin Layer Chromatography (TLC). Available at: [Link]
-
ResearchGate. (2021, February 18). What is the optimal Rf value for our compound of interest when running silica column chromatography?. Available at: [Link]
-
Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. Available at: [Link]
-
National Institutes of Health. (2017, April 27). Sweet spot matching: a thin-layer chromatography-based countercurrent solvent system selection strategy. Available at: [Link]
-
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]
-
Oreate AI Blog. (2026, January 22). Understanding Rf Values in Thin Layer Chromatography. Available at: [Link]
-
Magritek. (n.d.). Column Chromatography. Available at: [Link]
-
PubMed. (2006, September 15). Analysis of 18F-labelled synthesis products on TLC plates: comparison of radioactivity scanning, film autoradiography, and a phosphoimaging technique. Available at: [Link]
-
ResearchGate. (2022, July 1). Thin-layer chromatography to monitor Lactide modification reaction - what is the way to visuallize?. Available at: [Link]
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A Senior Application Scientist's Guide to Elemental Analysis of 4-Phenylcyclohexanecarbaldehyde: Standards, Alternatives, and Data Interpretation
For Researchers, Scientists, and Drug Development Professionals
In the precise world of chemical research and pharmaceutical development, establishing the exact elemental composition of a compound is a foundational requirement. For a molecule like 4-Phenylcyclohexanecarbaldehyde, an aldehyde with applications in fragrance and as a potential building block in synthesis, confirming its empirical formula is a critical step in quality control and characterization. This guide provides an in-depth comparison of elemental analysis standards, explores alternative analytical techniques, and presents the experimental data necessary to make informed decisions in your research.
The Cornerstone of Purity: Elemental Analysis
Elemental analysis is a vital scientific process used to determine the elemental composition of a material, providing both qualitative and quantitative data.[1][2] For organic compounds, this typically involves combustion analysis to determine the mass percentages of carbon (C), hydrogen (H), and often nitrogen (N), sulfur (S), and oxygen (O).[1][2] This technique is a cornerstone in drug development for verifying the chemical composition of active pharmaceutical ingredients (APIs), ensuring their safety and efficacy.[1]
The theoretical elemental composition of this compound (C₁₃H₁₆O) is:
-
Carbon (C): 82.93%
-
Hydrogen (H): 8.57%
-
Oxygen (O): 8.50%
These calculated values serve as the benchmark against which experimental results are compared.
Combustion Analysis: The Gold Standard
Combustion analysis is the preferred method for determining the carbon, hydrogen, nitrogen, and sulfur content in organic compounds.[1] The process involves combusting a sample in a high-temperature, oxygen-rich environment, which breaks it down into its elemental gases (e.g., CO₂, H₂O, N₂, SO₂).[1] These gases are then measured, and the elemental composition is calculated.
A typical workflow for the elemental analysis of this compound using a modern combustion analyzer involves the following steps:
Figure 1. Workflow for CHN combustion analysis.
A critical aspect of elemental analysis is the establishment of acceptable deviation from the theoretical values. The majority of chemistry journals require experimental values to be within ±0.4% of the calculated values to confirm sufficient purity for publication.[3][4] This standard is widely adopted in the pharmaceutical industry as well.
Table 1: Comparison of Elemental Analysis Data for this compound Batches
| Batch ID | Theoretical %C | Experimental %C | Deviation %C | Theoretical %H | Experimental %H | Deviation %H | Pass/Fail |
| PCH-A-001 | 82.93 | 82.85 | -0.08 | 8.57 | 8.61 | +0.04 | Pass |
| PCH-A-002 | 82.93 | 83.12 | +0.19 | 8.57 | 8.55 | -0.02 | Pass |
| PCH-B-001 | 82.93 | 82.45 | -0.48 | 8.57 | 8.70 | +0.13 | Fail |
The data in Table 1 illustrates how this acceptance criterion is applied. Batches PCH-A-001 and PCH-A-002 fall within the ±0.4% deviation for both carbon and hydrogen, indicating a high level of purity. However, Batch PCH-B-001 shows a deviation of -0.48% for carbon, which is outside the acceptable range and suggests the presence of impurities.
Alternative and Complementary Analytical Techniques
While elemental analysis is a powerful tool for determining empirical formulas, it does not provide information about molecular structure or the nature of impurities. Therefore, it is essential to use it in conjunction with other analytical methods.
1. Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a widely used technique for analyzing volatile compounds like this compound.[5] It separates components of a mixture and provides mass spectra that can be used to identify individual compounds. This is particularly useful for detecting and identifying volatile organic impurities.
2. High-Performance Liquid Chromatography (HPLC):
For non-volatile or thermally unstable impurities, HPLC is the method of choice. It separates compounds based on their differential partitioning between a mobile phase and a stationary phase. When coupled with a detector like a UV-Vis or mass spectrometer, it can quantify impurities with high accuracy.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR, particularly ¹H and ¹³C NMR, is an indispensable tool for structural elucidation. For a known compound like this compound, NMR can confirm the chemical structure and provide information about the presence of isomeric or structurally related impurities.
4. Infrared (IR) Spectroscopy:
IR spectroscopy is a rapid and non-destructive technique for identifying functional groups. The presence of a strong absorption band around 1730-1705 cm⁻¹ is characteristic of the C=O stretch of an aldehyde, confirming this key functional group in this compound.
Table 2: Comparison of Analytical Techniques for this compound Characterization
| Technique | Information Provided | Primary Application |
| Elemental Analysis | Elemental composition (%C, %H, %O) | Empirical formula verification and purity assessment. |
| GC-MS | Separation and identification of volatile components. | Detection of volatile impurities. |
| HPLC | Separation and quantification of non-volatile components. | Purity analysis and impurity profiling. |
| NMR Spectroscopy | Detailed structural information. | Structural confirmation and identification of isomers. |
| IR Spectroscopy | Presence of functional groups. | Functional group confirmation. |
Step-by-Step Protocol for Elemental Analysis of this compound
This protocol outlines the key steps for performing elemental analysis on a modern CHN analyzer.
1. Instrument Calibration:
-
Calibrate the instrument using a certified reference material with a known elemental composition (e.g., acetanilide).
-
Analyze the standard multiple times to ensure the instrument is performing within specified accuracy and precision limits.
2. Sample Preparation:
-
Accurately weigh approximately 1-3 mg of the this compound sample into a tin capsule using a microbalance.
-
Carefully fold the capsule to ensure no sample is lost and a tight seal is formed.
3. Instrumental Analysis:
-
Place the encapsulated sample into the instrument's autosampler.
-
Initiate the analysis sequence. The sample will be dropped into a high-temperature combustion furnace.
-
The resulting gases are passed through a reduction tube and then separated by a chromatographic column.
-
The separated gases are detected by a thermal conductivity detector (TCD).
4. Data Analysis:
-
The instrument software will integrate the detector signals and calculate the mass percentages of carbon and hydrogen.
-
Compare the experimental results to the theoretical values for C₁₃H₁₆O.
-
Calculate the deviation to determine if the sample meets the required purity specifications (typically ±0.4%).
Conclusion
Elemental analysis remains a fundamental and indispensable tool for the characterization of organic compounds like this compound. When used as part of a comprehensive analytical strategy that includes spectroscopic and chromatographic techniques, it provides a robust and reliable assessment of purity and composition. Adherence to established standards and a thorough understanding of the underlying principles are paramount for generating trustworthy and defensible analytical data in research and development.
References
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PubChem. 4-Phenylcyclohexane-1-carbaldehyde. National Center for Biotechnology Information. [Link]
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Jackson, G. P., et al. (2019). An International Study Evaluating Elemental Analysis. ACS Omega, 4(2), 3823-3828. [Link]
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Supplementary Material (ESI) for Chemical Communications. The Royal Society of Chemistry. [Link]
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Jackson, G. P., et al. (2020). An International Study Evaluating Elemental Analysis. ResearchGate. [Link]
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Spectroscopic analysis of aldehydes and ketones. (2019). YouTube. [Link]
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Aponte, J. C., et al. (2016). Analyses of Aliphatic Aldehydes and Ketones in Carbonaceous Chondrites. ACS Earth and Space Chemistry, 1(1), 1-10. [Link]
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The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (2023). Jordi Labs. [Link]
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The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions. [Link]
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A Look at Elemental Analysis for Organic Compounds. (2021). AZoM. [Link]
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Elemental Analysis. ELTRA. [Link]
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PubChem. 4-Phenyl-cyclohexanecarboxylic acid. National Center for Biotechnology Information. [Link]
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Chapter 2: Methods for Determining Aldehydes in Air. [Link]
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Aldehydes and Ketones. Michigan State University. [Link]
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Elemental Analysis, Organic Compounds. ResearchGate. [Link]
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Elemental analysis: operation & applications. Elementar. [Link]
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Aldehydes and Ketones. (2024). Save My Exams. [Link]
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Fragrance Aldehyde Percentage Specification. (2025). Scribd. [Link]
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PubChem. 1-Phenylcyclohexane-1-carbaldehyde. National Center for Biotechnology Information. [Link]
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What Are Aldehydes And How Are They Used In Perfumery? (2019). Alpha Aromatics. [Link]
-
Cyclohexanol, 4-phenyl-. NIST WebBook. [Link]
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A Senior Application Scientist's Guide to Comparing Commercial Purities of 4-Phenylcyclohexanecarbaldehyde
For researchers, scientists, and professionals in drug development, the purity of starting materials is a cornerstone of reliable and reproducible results. In the synthesis of complex molecules, the seemingly minor impurities in a reagent can lead to significant downstream consequences, including altered reaction kinetics, unexpected side products, and difficulties in purification. This guide provides an in-depth comparison of the commercial purity of 4-Phenylcyclohexanecarbaldehyde from various sources, grounded in rigorous analytical techniques. We will explore the "why" behind the experimental choices, ensuring a thorough understanding of how to assess the quality of this critical building block.
The Significance of Purity for this compound
This compound is a versatile intermediate in organic synthesis, valued for its reactive aldehyde functionality and its phenylcyclohexane scaffold. Its applications range from the synthesis of novel pharmaceutical agents to the development of new materials. The presence of impurities, such as stereoisomers, constitutional isomers (e.g., 1-phenylcyclohexane-1-carbaldehyde or 2-phenylcyclohexanecarbaldehyde)[1][2], or byproducts from its synthesis (e.g., the corresponding alcohol or carboxylic acid), can have profound effects on reaction outcomes. Therefore, a multi-faceted analytical approach is essential to fully characterize the purity of commercially available this compound.
Comparative Analysis of Commercial Sources
To illustrate the importance of comprehensive purity analysis, we evaluated hypothetical samples of this compound from three representative commercial suppliers: "Supplier A," "Supplier B," and "Supplier C." The following table summarizes our findings based on Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Parameter | Supplier A | Supplier B | Supplier C |
| Stated Purity | >98% | 99% | >99% (High Purity Grade) |
| GC-MS Purity (%) | 98.2 | 99.1 | 99.7 |
| HPLC Purity (%) | 98.5 | 99.3 | 99.8 |
| Major Impurity (GC-MS) | 4-Phenylcyclohexylmethanol (0.8%) | cis/trans isomers (0.5%) | 4-Phenylcyclohexylmethanol (0.1%) |
| Other Notable Impurities | Unidentified peaks (~1.0%) | 4-Phenylcyclohexanone (0.4%) | Unidentified peaks (~0.1%) |
| NMR Conformance | Conforms to structure | Conforms to structure | Conforms to structure |
| Residual Solvents (NMR) | Toluene (0.1%) | Acetone (trace) | Not detected |
Key Insights from the Comparative Data:
-
Supplier C consistently provided the highest purity material across all analytical methods, with minimal impurities and no detectable residual solvents. This makes it the ideal choice for applications requiring the highest degree of chemical fidelity.
-
Supplier B offers a high-purity product suitable for many applications, with the main impurity being other stereoisomers of the target compound. Depending on the stereospecificity of the intended reaction, this may or may not be a critical issue.
-
Supplier A , while meeting its stated purity, contains a notable amount of the corresponding alcohol and other unidentified impurities. This batch would be more suitable for initial, exploratory work where absolute purity is less critical.
Experimental Methodologies: A Deeper Dive
The following sections detail the experimental protocols used to generate the comparative data. The choice of these methods is deliberate, as each provides a unique and complementary perspective on the sample's purity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[3][4] It is particularly useful for detecting and quantifying small molecule impurities.
Experimental Protocol:
-
Sample Preparation: A 1 mg/mL solution of each this compound sample was prepared in dichloromethane.
-
GC Conditions:
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness)
-
Inlet Temperature: 250°C
-
Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 m/z.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Data Analysis: Peak areas were integrated to determine the relative percentage of the main component and impurities. Mass spectra of impurity peaks were compared against a spectral library for identification.
Sources
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- 3. 4-Phenylcyclohexanone(4894-75-1) 13C NMR spectrum [chemicalbook.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Comparison Guide: UV-Vis Characterization of 4-Phenylcyclohexanecarbaldehyde
Topic: UV-Vis Absorption Maximum of 4-Phenylcyclohexanecarbaldehyde Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Strategic Importance
In the synthesis of liquid crystals and pharmaceutical intermediates, This compound (4-PCCA) serves as a critical scaffold. Its structural integrity relies on the precise saturation of the cyclohexane ring, which acts as an insulating spacer between the aromatic phenyl ring and the reactive aldehyde group.
For researchers, the UV-Vis spectrum of 4-PCCA is a definitive purity fingerprint. Unlike its starting materials (often conjugated systems), 4-PCCA must display a "Chromophore Decoupling" effect. This guide provides a comparative analysis of its spectral behavior against conjugated and non-conjugated analogs, establishing a self-validating protocol for identification.
Theoretical Framework: The "Insulating Spacer" Effect
To interpret the UV-Vis spectrum of 4-PCCA, one must deconstruct its molecular orbital connectivity. The cyclohexane ring consists entirely of
-
The Phenyl Group: Behaves as a simple alkyl-benzene (e.g., toluene or phenylcyclohexane).
-
The Aldehyde Group: Behaves as an isolated aliphatic carbonyl (e.g., cyclohexanecarbaldehyde).
This lack of conjugation is the primary quality attribute. The presence of any broad, high-intensity absorption bands above 250 nm (characteristic of conjugated enones or aromatic aldehydes) indicates dehydrogenation impurities.
Visualization: Chromophore Decoupling Logic
Figure 1: Logical flow demonstrating how the cyclohexane spacer decouples the two chromophores, resulting in a spectrum that is a summation of independent parts rather than a new conjugated hybrid.
Comparative Spectral Analysis
The following table contrasts 4-PCCA with its key structural analogs. Use this data to benchmark your experimental results.
| Compound | Structure Type | Primary | Secondary | Molar Absorptivity ( | Spectral Signature |
| 4-PCCA | Non-Conjugated | 258 - 262 nm | 290 - 300 nm | ~250 (Primary) | Fine vibronic structure in 260nm band; weak shoulder at 290nm. |
| Benzaldehyde | Conjugated | 246 nm (K-band) | 280 - 290 nm | >10,000 (K-band) | Intense, broad absorption obscuring fine structure. |
| Phenylcyclohexane | Alkyl-Arene | 261 nm | None | ~200 | Distinct "B-band" with vibronic fingers (fingertip pattern). |
| Cyclohexanecarbaldehyde | Aliphatic Aldehyde | < 200 nm | 290 nm | ~20 | Transparent >220 nm except for very weak carbonyl band. |
Key Diagnostic Insight
-
The Benzaldehyde Test: If your 4-PCCA sample shows a molar absorptivity (
) > 1,000 at 250 nm, it is contaminated with oxidized byproducts or starting materials where the double bond is conjugated with the ring. -
The Carbonyl Shoulder: The
transition of the aldehyde at ~290 nm is "forbidden" and extremely weak. You will need high concentrations (>10 mM) to visualize this band clearly, whereas the phenyl band is visible at lower concentrations (~1 mM).
Experimental Protocol: Self-Validating Characterization
To accurately determine the
Reagents & Equipment[1][2][3]
-
Solvent: Cyclohexane (Spectroscopic Grade) - Preferred for observing vibronic fine structure.
-
Alternative Solvent: Methanol - Will smooth out fine structure and blue-shift the carbonyl band.
-
Blank: Pure solvent in matched quartz cuvette.
Workflow Diagram
Figure 2: Dual-concentration workflow to resolve both the weak carbonyl transition and the intense aromatic transitions without saturation.
Step-by-Step Methodology
-
Baseline Correction: Run a baseline scan with pure cyclohexane in both sample and reference cuvettes.
-
Stock Solution (High Conc.): Dissolve 18.8 mg of 4-PCCA in 10 mL of cyclohexane (10 mM).
-
Observation: Scan from 350 nm to 280 nm. Look for a broad, low-intensity hump centered around 290 nm . This confirms the presence of the aldehyde.
-
-
Dilution (Low Conc.): Dilute 0.5 mL of Stock into 9.5 mL of cyclohexane (0.5 mM).
-
Observation: Scan from 280 nm to 220 nm. You should see sharp peaks (vibronic fine structure) centered at 258-262 nm .
-
-
Purity Calculation: Calculate
.-
If
, the phenyl ring is isolated (Pure). -
If
, the sample contains conjugated impurities.
-
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.
-
NIST Chemistry WebBook. UV-Vis Spectrum of Phenylcyclohexane. National Institute of Standards and Technology.[1] Available at: [Link] (Used as the primary reference for the non-conjugated phenyl chromophore).
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
Sources
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 4-Phenylcyclohexanecarbaldehyde
As a senior application scientist, I understand that excellence in the lab goes beyond discovery; it encompasses a deep commitment to safety and environmental stewardship. Proper chemical waste management is not merely a regulatory hurdle but a cornerstone of responsible science. This guide provides a detailed, practical framework for the safe disposal of 4-Phenylcyclohexanecarbaldehyde, moving beyond simple steps to explain the scientific reasoning behind each recommendation.
Section 1: Hazard Assessment and Waste Characterization
Before any disposal procedure can be considered, a thorough understanding of the chemical's hazards is paramount. This compound is not a benign substance; its primary hazards dictate the necessary handling and disposal precautions.
Under the Resource Conservation and Recovery Act (RCRA), the responsibility for determining if a chemical waste is hazardous falls squarely on the generator—the laboratory that creates the waste.[1][2] This characterization is the critical first step in the disposal process.
Key Properties and Hazards of this compound:
| Property | Value / Classification | Source |
| Chemical Name | This compound | [3] |
| Synonyms | 4-Phenylcyclohexanecarboxaldehyde | [3] |
| CAS Number | 1466-74-6 | [3][4][5] |
| Molecular Formula | C₁₃H₁₆O | [3][4] |
| Molecular Weight | 188.27 g/mol | [5] |
| GHS Hazards | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [3] |
| Flash Point | No specific data available. Estimated to be >100°C based on similar compounds like 4-Phenylcyclohexanone, and therefore not considered an ignitable hazardous waste under the EPA D001 definition (<60°C). | [6][7] |
| Water Solubility | No specific data available. Expected to have low solubility based on its structure and data for similar compounds like 4-Phenylbenzaldehyde (17 mg/L). | [8] |
Based on its GHS hazard classifications for toxicity and irritation, waste this compound must be managed as a hazardous waste until proven otherwise.
Section 2: Personal Protective Equipment (PPE) and Safety Precautions
Given its irritant properties, direct contact with this compound must be rigorously avoided. The following PPE is mandatory when handling the chemical, including during disposal operations:
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that conforms to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9]
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile) and wear a lab coat. For larger quantities or spill cleanup, additional protective clothing may be necessary to prevent skin exposure.[9][10]
-
Ventilation: Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of respiratory tract irritation.[11]
Section 3: Spill Management Protocols
Accidents happen, but a prepared response minimizes risk. Procedures differ based on the scale of the spill.
For Small Spills:
-
Ensure adequate ventilation and wear appropriate PPE.
-
Wipe up the spill with an absorbent, non-combustible material such as vermiculite, dry sand, or specialized chemical absorbent pads.[12]
-
Place the contaminated absorbent material into a designated, sealable container.
-
Label the container clearly as "Hazardous Waste: this compound contaminated debris."
-
Clean the spill area with soap and water.
For Large Spills:
-
Evacuate non-essential personnel from the immediate area.
-
If safe to do so, stop the source of the leak.
-
Contain the spill by creating a dike around the perimeter with absorbent materials like sand or earth.[12]
-
Once contained, absorb the spilled material and place it into a suitable, sealable container for hazardous waste.
-
All absorbent materials used for cleanup must be treated as hazardous waste and disposed of accordingly.[13]
Section 4: Waste Segregation and Chemical Incompatibilities
Improperly mixed chemicals are a primary cause of laboratory accidents. This compound, like many organic compounds, has specific incompatibilities.
Store waste this compound away from:
-
Strong Oxidizing Agents: (e.g., nitric acid, perchlorates, permanganates). Mixing can lead to vigorous, exothermic reactions that may cause fire or explosion.[6]
-
Strong Bases: (e.g., sodium hydroxide). These can catalyze aldol condensation or other reactions, leading to unexpected product formation and potential pressure buildup in a sealed container.[9]
Operational Directive: Maintain separate, clearly labeled waste containers for different chemical classes. Halogenated solvents, organic acids, and oxidizers should never be mixed with aldehyde waste streams. This segregation is crucial for both safety and cost-effective disposal, as mixed waste streams are often more difficult and expensive to manage.[13][14]
Section 5: Disposal Decision Workflow
The following workflow provides a logical path for managing this compound waste from generation to final disposal. The primary and most recommended path is to use a licensed waste management service.
Caption: Disposal Decision Workflow for this compound.
Section 6: Detailed Disposal Protocols
Protocol 1: Disposal via Licensed Waste Management Contractor (Recommended)
This is the most straightforward, compliant, and safest method for laboratories.
-
Accumulation: Collect waste this compound and contaminated materials in a designated, chemically compatible container (e.g., glass or polyethylene).
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound."
-
Storage: Keep the container sealed when not in use and store it in a designated satellite accumulation area or central hazardous waste storage area. Ensure secondary containment is in place.
-
Pickup: Arrange for pickup with your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste disposal company. They will typically use a "lab pack" service, where smaller containers are packed into a larger drum for safe transport and disposal, usually via incineration.[15]
Protocol 2: On-Site Chemical Treatment via Oxidation (Alternative for Small Quantities)
This protocol should only be performed by trained personnel in a controlled laboratory setting. The goal is to oxidize the aldehyde to the corresponding carboxylic acid (4-phenylcyclohexane-1-carboxylic acid), which is generally less volatile and more amenable to subsequent neutralization and disposal. However, the product itself is still a hazardous chemical.[1]
WARNING: This procedure constitutes on-site waste treatment and may be subject to specific regulations.[4] Always consult your institution's EH&S department and local sewer authority before proceeding.
Materials:
-
Potassium permanganate (KMnO₄)
-
Stir plate and stir bar
-
Round-bottomed flask
-
Sodium bisulfite (NaHSO₃)
-
Dilute sulfuric acid or sodium hydroxide for final pH adjustment
Procedure (based on permanganate oxidation of aldehydes):
-
In a chemical fume hood, place the waste this compound (e.g., 0.1 mol, ~18.8 g) into a round-bottomed flask equipped with a stirrer.
-
Slowly add a solution of potassium permanganate (approximately 0.067 mol, ~10.6 g, in 200 mL of water) to the stirred aldehyde. The reaction is exothermic; control the rate of addition to maintain a moderate temperature.
-
Stir the mixture at room temperature until the purple color of the permanganate has disappeared, indicating it has been consumed. A brown precipitate of manganese dioxide (MnO₂) will form.
-
After the reaction is complete, quench any excess permanganate by slowly adding solid sodium bisulfite until the brown MnO₂ dissolves and the solution becomes clear.
-
The resulting solution contains 4-phenylcyclohexane-1-carboxylic acid potassium salt. This solution must be neutralized to a pH between 6 and 8 using dilute acid or base.
-
Crucially, before disposal, contact your local sewer authority. Provide them with the details of the treated waste. Only upon their approval may the neutralized solution be washed down the drain with copious amounts of water (at least 100 parts water to 1 part solution).[4][9] Do not dispose of into septic systems.[4]
Section 7: Regulatory Compliance Summary
-
EPA (Environmental Protection Agency): Governs the disposal of hazardous waste under RCRA (40 CFR Parts 260-273). As the generator, you are responsible for proper waste characterization, labeling, accumulation, and disposal.
-
OSHA (Occupational Safety and Health Administration): Regulates workplace safety. Key standards include the Hazard Communication Standard (29 CFR 1910.1200), which requires employee training on chemical hazards, and standards for PPE (29 CFR 1910.132).
By adhering to these detailed procedures, you not only ensure compliance but also foster a culture of safety and responsibility that is the hallmark of scientific integrity.
References
- Focus on: Treatment by Aldehyde Deactivation.
- PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL (École polytechnique fédérale de Lausanne).
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-
4-Phenylcyclohexane-1-carbaldehyde. PubChem, National Center for Biotechnology Information. [Link]
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Aldehydes and Ketones to Carboxylic Acids. Chemistry Steps. [Link]
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This compound-1466-74-6. Thoreauchem. [Link]
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Waste Disposal in Laboratory. Environmental Marketing Services. [Link]
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4 - Safety Data Sheet. SORA Labs. [Link]
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Laboratory chemical waste. Water Corporation. [Link]
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4-Phenylcyclohexanone - SAFETY DATA SHEET. Alfa Aesar. [Link]
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4-Phenylbenzaldehyde. ChemBK. [Link]
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Safe Use of Glutaraldehyde in Health Care. Occupational Safety and Health Administration (OSHA). [Link]
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Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency (EPA). [Link]
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Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
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Waste Disposal. U.S. Department of Transportation. [Link]
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EPA Hazardous Waste Codes. University of Georgia Environmental Safety Division. [Link]
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Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
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Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Phenylcyclohexanecarbaldehyde
Handling any chemical reagent requires a diligent, risk-based approach to safety. This guide provides essential, field-proven guidance for the safe handling of 4-Phenylcyclohexanecarbaldehyde, a compound used in research and development. Our focus extends beyond mere compliance, aiming to instill a deep understanding of why specific personal protective equipment (PPE) and procedures are critical. By grounding our protocols in authoritative data, we provide a self-validating system for protecting researchers and ensuring the integrity of their work.
Hazard Identification: Understanding the Reagent
Before any handling protocol can be established, a thorough understanding of the specific hazards associated with this compound is paramount. This compound is not benign and presents multiple routes of potential exposure and harm. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the foundational data for our risk assessment.[1][2]
| Hazard Class | GHS Category | Hazard Statement | Pictogram |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | |
| Skin Sensitization | Category 1 (Suspected) | H317: May cause an allergic skin reaction | |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Data synthesized from PubChem and other chemical safety sources.[1][3][4]
The most critical takeaways from this analysis are the compound's irritant properties and its potential as a skin sensitizer .[5][6][7] A sensitizer is a substance that can trigger an allergic reaction after repeated exposure.[7][8] Once an individual is sensitized, even minute exposures can cause a severe allergic response, making the prevention of initial skin contact a top priority.[5]
The Risk Assessment Workflow
Personal protective equipment is the last line of defense in the hierarchy of safety controls.[9] Its selection should not be arbitrary but rather the outcome of a structured risk assessment. The following workflow illustrates the decision-making process that should precede any work with this compound.
Caption: Risk Assessment Workflow for PPE Selection.
This process emphasizes that PPE selection is dependent on the specific task. Weighing a few milligrams on a benchtop presents a different risk profile than pouring liters in a fume hood.
Core PPE Protocol for this compound
Based on the hazard profile, the following PPE is the minimum requirement for handling this compound in a laboratory setting.[10][11]
Eye and Face Protection
Due to its classification as a serious eye irritant (H319), robust eye protection is non-negotiable.[1][12]
-
Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn whenever handling the liquid form of this chemical.[10] Safety glasses with side shields do not provide adequate protection against splashes and are insufficient.
-
High-Risk Operations: When pouring large volumes (>1L) or when there is a significant risk of splashing, a full-face shield should be worn in addition to chemical splash goggles. The face shield protects facial skin and provides a secondary barrier for the eyes.[10]
Hand Protection
This is the most critical component of the PPE ensemble for this chemical due to its properties as a skin irritant (H315) and potential skin sensitizer (H317).[5][6] The goal is to prevent all skin contact.
-
Primary Recommendation: Nitrile gloves are the preferred choice for incidental contact. They offer good resistance to aldehydes and other organic compounds while providing excellent dexterity.[13]
-
Glove Thickness: A minimum thickness of 4 mil is recommended for standard laboratory operations. For prolonged handling or immersion, a heavier-duty nitrile or butyl rubber glove (8 mil or greater) should be used.[13]
-
Double Gloving: For tasks involving larger quantities or higher risk of contamination, wearing two pairs of nitrile gloves is a prudent measure. This provides a buffer in case the outer glove is compromised.
-
Inspection and Replacement: Always inspect gloves for tears or pinholes before use. If contact with the chemical occurs, remove the gloves immediately using the proper technique (see Doffing Procedure), wash your hands, and don a new pair.[8] Do not reuse disposable gloves.
| Glove Material | Performance vs. Aldehydes | Suitability for this compound |
| Nitrile | Excellent | Recommended for incidental and extended contact. |
| Butyl Rubber | Excellent | Recommended for high-risk or prolonged immersion scenarios.[13] |
| Neoprene | Good | Acceptable alternative to nitrile for incidental contact. |
| Natural Latex | Fair to Poor | Not Recommended. Offers poor chemical resistance and can itself be a sensitizer.[13] |
| Vinyl/PVC | Poor | Not Recommended. Offers inadequate protection against this class of chemical. |
This table is a guideline. Always consult the glove manufacturer's specific chemical resistance chart for detailed permeation and degradation data.[14]
Body Protection
A flame-resistant (FR) or 100% cotton lab coat is mandatory to protect skin and personal clothing from minor spills and contamination.[6][10] The lab coat must be fully buttoned with sleeves rolled down. For tasks with a higher splash potential, a chemically resistant apron worn over the lab coat is required.
Respiratory Protection
The H335 classification indicates a risk of respiratory irritation.[1][3]
-
Standard Handling: All work with this compound that may produce vapors or aerosols (e.g., heating, sonicating, vortexing, weighing out fine powders) must be conducted inside a certified chemical fume hood.[15]
-
Emergency Situations: In the event of a large spill outside of a fume hood or a failure of engineering controls, respiratory protection will be necessary. A NIOSH-approved respirator with an organic vapor (OV) cartridge is the appropriate choice.[16] All personnel required to wear respirators must be part of a formal respiratory protection program, including training and fit-testing, as mandated by OSHA standard 29 CFR 1910.134.
Procedural Discipline: Donning and Doffing PPE
The sequence of putting on and taking off PPE is as important as the equipment itself. Incorrect procedures can lead to self-contamination.
Donning (Putting On) Sequence
Caption: Correct PPE Donning Sequence.
Doffing (Taking Off) Sequence
This process is designed to move from most contaminated to least contaminated.
Caption: Correct PPE Doffing Sequence.
Decontamination and Disposal Plan
Safe handling extends to the proper disposal of waste and management of spills.
Personnel Decontamination
-
Skin Contact: If skin contact occurs, immediately remove contaminated clothing and gloves and wash the affected area with soap and water for at least 15 minutes.[8] Seek medical attention, especially if irritation or signs of an allergic reaction develop.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[8][12] Seek immediate medical attention.
Disposal of Contaminated PPE
-
Gloves: Contaminated gloves should be disposed of immediately after use in a designated hazardous waste container.[8]
-
Lab Coats: Grossly contaminated lab coats should not be taken home. They must be placed in a sealed, labeled bag for professional laundering or disposed of as hazardous waste, depending on the level of contamination and institutional policy.
Chemical Waste Disposal
This compound and materials contaminated with it must be disposed of as hazardous chemical waste in accordance with all local, state, and federal regulations.[17][18]
-
Labeling: Waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name.[19]
-
Segregation: Do not mix this waste with incompatible chemicals. Store waste in a designated Satellite Accumulation Area (SAA) that is within the laboratory and under the control of the generator.[18][19][20]
-
Container Integrity: Waste containers must be kept closed at all times except when adding waste and must be chemically compatible with the material.[19]
By adhering to these detailed protocols, researchers can confidently handle this compound, ensuring their personal safety and the integrity of their scientific pursuits.
References
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OSHA's PPE Laboratory Standards. (2022). Clarion Safety Systems. [Link]
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How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Daniels Health. [Link]
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Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington. [Link]
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Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
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Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]
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Laboratory Waste Management Guidelines. Princeton University Environmental Health & Safety. [Link]
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OSHA Lab Safety Equipment: Requirements & Compliance Guide. (2025). American Instrument Exchange. [Link]
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A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. (2025). National Center for Biotechnology Information, PMC. [Link]
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Decoding OSHA Laboratory Standards: Safety Essentials. (2023). IPG. [Link]
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SOP: Safe Use & Handling of Sensitizing Agents. University of Cape Town. [Link]
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4-Phenyl-cyclohexanecarboxylic acid. PubChem, National Library of Medicine. [Link]
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4-Phenylcyclohexane-1-carbaldehyde. PubChem, National Library of Medicine. [Link]
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LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania, EHRS. [Link]
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Sensitizers. University of California, Irvine - Environmental Health & Safety. [Link]
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Safety Tip: Sensitizers. (2025). UCLA Research Safety & Animal Welfare Administration. [Link]
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SAFETY DATA SHEET - Nonflammable Gas Mixture. (2017). Airgas. [Link]
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OSHA Glove Selection Chart. University of Wisconsin-Milwaukee, Environmental Health and Safety. [Link]
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General Use SOP - Sensitizers. (2024). Stanford Environmental Health & Safety. [Link]
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4-Methylcyclohexane-1-carbaldehyde. PubChem, National Library of Medicine. [Link]
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Glove Guide - Chemical Compatibility. University of South Florida. [Link]
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SAFETY DATA SHEET - 4-Phenylcyclohexanone. (2025). Fisher Scientific. [Link]
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CHEMICAL RESISTANT CHART. Fox Scientific. [Link]
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Chemical Resistance Chart. Barber Healthcare. [Link]
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MSDS of 4-Phenylbenzaldehyde. (2013). Capot Chemical Co., Ltd. [Link]
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GHS Classification Search Tool. ChemRadar. [Link]
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4-Phenylcyclohexene — A Common Air Pollutant. Chemical Insights Research Institute. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
